Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEWSWGZVGNPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position provides a rich platform for molecular elaboration. The bromo substituent serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group, being an electron-donating group, influences the electronic properties of the indole ring and can participate in key binding interactions with biological targets. The ethyl carboxylate group offers a site for further modification, such as amide bond formation or reduction to the corresponding alcohol. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug discovery. The properties of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 30933-69-8 | N/A |
| Molecular Formula | C₁₂H₁₂BrNO₃ | N/A |
| Molecular Weight | 298.13 g/mol | N/A |
| Appearance | White to off-white solid | Inferred from related compounds[1] |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as DMF, THF, and acetone. | Inferred from reaction conditions[2] |
Synthesis
The synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is typically achieved through the regioselective bromination of its precursor, ethyl 5-methoxy-1H-indole-2-carboxylate.
Synthetic Workflow
Caption: Synthetic workflow for the bromination of ethyl 5-methoxy-1H-indole-2-carboxylate.
Detailed Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the regioselective bromination of methoxy-substituted ethyl indole-2-carboxylates[2].
Materials:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Reagent Addition: In a separate container, dissolve N-bromosuccinimide (1.0-1.1 eq) in DMF. Add this solution dropwise to the stirred solution of the indole at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water. Acidify the aqueous mixture with 10% HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is particularly effective for the bromination of electron-rich aromatic systems like indoles. It is easier and safer to handle than liquid bromine[3][4].
-
Dimethylformamide (DMF): The choice of a polar aprotic solvent like DMF facilitates the electrophilic substitution reaction by stabilizing the charged intermediates. It has been shown to favor bromination at the C-3 position of the indole ring over the benzene portion for methoxy-substituted indoles[2].
Spectroscopic Data
Reactivity and Key Applications in Synthesis
The synthetic utility of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate lies in the reactivity of its bromo substituent, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.
Caption: General scheme for the Suzuki-Miyaura coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 eq), the aryl or vinyl boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., dimethoxyethane (DME), toluene, or dioxane).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[6]. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step[7].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of anilines, which are important structural motifs in many pharmaceuticals.
Caption: General scheme for the Buchwald-Hartwig amination of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1.2-1.5 times the Pd amount), and the base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-3.0 eq) in a dry reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time.
-
Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst[3][8]. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.
Applications in Drug Discovery and Medicinal Chemistry
The 5-methoxyindole-2-carboxylate scaffold is a key component in a variety of compounds with interesting biological activities. These derivatives have been investigated for their potential as neuroprotective agents, in the treatment of diabetes, and as anti-cancer and anti-inflammatory agents[9][10]. For example, 5-methoxy-1H-indole-2-carboxylic acid has shown promise in reducing ischemic area size and oxidative stress in models of stroke[9]. The ability to readily functionalize the 3-position of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate via cross-coupling reactions allows for the rapid generation of libraries of novel compounds for biological screening, accelerating the drug discovery process.
Conclusion
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of the C-3 bromo substituent in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a wide range of functionalized indole derivatives. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to support researchers and scientists in leveraging this compound for the development of novel molecules with potential therapeutic and material science applications.
References
- Tani, M., et al. (1992).
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Chakkaravarthi, G., et al. (2008). Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2426.
-
Dakshanamurthy, S. (2026, January 24). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Tejika. Retrieved from [Link]
- Polak, J., et al. (2024).
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National Center for Biotechnology Information. (n.d.). 3,4,9,10-Perylenetetracarboxylic dianhydride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Sačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(2), 139-147.
- D'Andola, M., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 14065–14078.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,4,9,10-Perylenetetracarboxylic dianhydride (CAS 128-69-8). Retrieved from [Link]
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LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Nelson, D. L., et al. (2006). Comprehensive processing, display and analysis for in vivo MR spectroscopic imaging. Magnetic Resonance in Medicine, 55(6), 1215-1227.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,4,9,10-Perylenetetracarboxylic dianhydride. NIST Chemistry WebBook. Retrieved from [Link]
-
CAS. (n.d.). 3,4,9,10-Perylenetetracarboxylic dianhydride. CAS Common Chemistry. Retrieved from [Link]
Sources
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- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: Synthesis, Characterization, and Application
Abstract: This technical guide provides an in-depth exploration of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the targeted introduction of functional groups—such as bromine at the C3 position, a methoxy group at C5, and an ethyl ester at C2—creates a versatile building block for drug discovery. This document details the compound's chemical identifiers, physicochemical properties, a robust two-step synthetic pathway with mechanistic insights, and its strategic applications. Authored for researchers, medicinal chemists, and process development scientists, this guide emphasizes the critical experimental parameters and rationale required for successful synthesis and utilization.
Chemical Identity and Physicochemical Properties
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a polysubstituted indole derivative. The strategic placement of its functional groups makes it an invaluable synthon. The bromine atom at the electron-rich C3 position serves as an excellent leaving group for cross-coupling reactions, while the nucleophilic nitrogen (N1), the ester at C2, and the methoxy-activated benzene ring offer multiple sites for further chemical modification.
While a specific CAS Registry Number for this exact compound is not widely listed in public chemical databases, its identity is unequivocally defined by its structure and IUPAC name. For clarity and to prevent misidentification, identifiers for closely related isomers and the immediate precursor are provided.
Table 1: Core Identifiers and Physicochemical Data
| Identifier | Value | Source/Method |
| IUPAC Name | Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | - |
| Molecular Formula | C₁₂H₁₂BrNO₃ | - |
| Molecular Weight | 298.13 g/mol | - |
| CAS Number | Not readily available | - |
| Precursor CAS | 4792-69-4 (Ethyl 5-methoxy-1H-indole-2-carboxylate) | |
| Isomer CAS (C3-unsubst.) | 91348-45-7 (Ethyl 3-bromo-1H-indole-2-carboxylate) | |
| Isomer CAS (C6-bromo) | Not readily available (Ethyl 6-bromo-5-methoxy-1H-indole-2-carboxylate) | - |
| Physical Form | Expected to be a solid at room temperature | Analog Comparison |
| Solubility | Expected to be soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane | Analog Comparison |
Strategic Synthesis and Mechanistic Rationale
The synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is most effectively achieved via a two-stage process:
-
Stage 1: Formation of the core indole scaffold, Ethyl 5-methoxy-1H-indole-2-carboxylate , via the Fischer indole synthesis.
-
Stage 2: Regioselective bromination at the C3 position.
This strategic sequence is paramount. Attempting to use a pre-brominated aniline or hydrazine in the Fischer synthesis can lead to side reactions and lower yields due to the altered electronics and stability of the intermediates.
Stage 1: Fischer Indole Synthesis of the Precursor
The Fischer indole synthesis is a robust and scalable method for constructing the indole ring. The process begins with the diazotization of a substituted aniline (p-anisidine), followed by a Japp-Klingemann reaction with a β-ketoester equivalent, and finally, acid-catalyzed cyclization to form the indole.
Stage 2: Regioselective C3 Bromination
The C3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic substitution. However, the presence of the electron-donating C5-methoxy group activates the benzene ring, creating a competitive site for bromination, particularly at the C4 and C6 positions.
The choice of brominating agent and solvent is therefore the most critical parameter in this synthesis.
-
Ineffective Method (Br₂ in Acetic Acid): Using molecular bromine in an acidic medium like acetic acid leads predominantly to bromination at the C4 position.[1] The proposed mechanism involves initial bromination at C3, but this reaction is reversible in the presence of HBr (a byproduct). The kinetically formed 3-bromo intermediate can then rearrange to the thermodynamically more stable 4-bromo and 6-bromo isomers.[1]
-
Effective Method (NBS in DMF): N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is the reagent of choice for clean, high-yield C3 bromination.[1]
Causality of Reagent Choice:
-
Controlled Bromine Source: NBS provides a low, steady concentration of electrophilic bromine, which minimizes side reactions and over-bromination.
-
Aprotic Solvent: DMF is a polar aprotic solvent. It does not facilitate the protonation and rearrangement pathway that occurs in acidic protic solvents. The reaction proceeds via a direct, irreversible electrophilic substitution at the C3 position. Pyridinium bromide perbromide in pyridine offers a similar advantage.[1]
Experimental Protocols
The following protocols are designed for bench-scale synthesis and include self-validating checkpoints. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (Precursor)
This protocol is adapted from the process development described by G. Verboom, et al.[2]
-
Diazotization: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-anisidine (61.5 g, 0.5 mol) in a mixture of concentrated HCl (110 mL) and water (100 mL). Cool the resulting slurry to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (36.6 g, 0.53 mol) in water (100 mL) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at 0°C. The resulting diazonium salt solution is used immediately in the next step.
-
Azo-Coupling & Japp-Klingemann Reaction: In a separate 2 L reactor, prepare a solution of sodium ethoxide by cautiously adding sodium (11.5 g, 0.5 mol) to absolute ethanol (400 mL). Cool to 10°C and add diethyl 2-methylmalonate (87.1 g, 0.5 mol). To this solution, add the cold diazonium salt solution from Step 1 portion-wise, maintaining the temperature below 10°C. A deep red color indicates the formation of the azo compound. Stir for 2 hours.
-
Fischer Cyclization: Heat the reaction mixture to reflux. Carefully introduce anhydrous gaseous HCl into the refluxing solution for approximately 2 hours.
-
Causality: The strong acid and high temperature catalyze the-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.
-
-
Work-up and Isolation: After the HCl addition, maintain reflux for 15 minutes. Cool the mixture to room temperature, then to 0°C for 2 hours to precipitate the product.
-
Purification: Filter the crude product and wash the filter cake sequentially with cold ethanol (3 x 50 mL) and water (2 x 100 mL). Dry the solid under vacuum to yield Ethyl 5-methoxy-1H-indole-2-carboxylate as a solid.
-
Validation: The product can be characterized by ¹H NMR and melting point analysis. The disappearance of the hydrazone intermediate and the appearance of the characteristic indole NH proton signal in the NMR spectrum confirm reaction completion.
-
Protocol 3.2: Synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
This protocol is based on the regioselective methods described by Y. Murakami, et al.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 5-methoxy-1H-indole-2-carboxylate (11.0 g, 0.05 mol) in anhydrous dimethylformamide (DMF, 100 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 9.3 g, 0.052 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Causality: Adding the NBS in portions prevents a rapid exotherm and minimizes the formation of potential di-brominated side products.
-
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching and Extraction: Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the crude product. Filter the solid and wash thoroughly with water. For higher purity, the aqueous mixture can be extracted with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by flash column chromatography on silica gel to yield the final product.
-
Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic signal in the ¹H NMR will be the disappearance of the C3-H proton signal (typically a singlet around 7.0 ppm) from the starting material's spectrum.
-
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is not typically a final drug product but rather a high-value intermediate. Its structure contains three key points for diversification, making it an ideal scaffold for building libraries of potential drug candidates.
-
C3 Position (Bromo Group): The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, which is a cornerstone of modern lead optimization.
-
C2 Position (Ethyl Ester): The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many bioactive molecules that can participate in crucial hydrogen bonding interactions with biological targets.
-
N1 Position (Indole NH): The indole nitrogen can be alkylated or arylated under basic conditions, providing another vector for modifying the molecule's steric and electronic properties to improve target binding or pharmacokinetic profiles.
The indole core itself is a known pharmacophore that interacts with numerous biological targets. Derivatives of substituted indoles have shown significant potential as:
-
Anticancer Agents: By acting as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor).
-
Antiviral Agents: Specifically as HIV-1 integrase inhibitors, where the indole nitrogen and a C2-carbonyl group can chelate essential magnesium ions in the enzyme's active site.
-
CNS Agents: Modulating serotonin receptors or other targets relevant to neurological disorders.
Safety, Handling, and Storage
-
Safety: This compound is a brominated organic molecule and should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
-
Handling: Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
-
Verboom, G., et al. (1997). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development. Available at: [Link]
-
Naik, N., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. Available at: [Link]
-
Chakkaravarthi, G., et al. (2008). Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Murakami, Y., et al. (1992). Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate. Heterocycles. Available at: [Link]
Sources
Pharmacophore Analysis & Strategic Derivatization of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate Scaffolds
Executive Summary: The "Pivot" Scaffold
In the landscape of privileged medicinal chemistry structures, the Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (CAS: 92622-96-3) represents a critical "Pivot Scaffold." While often categorized merely as a building block, its structural architecture offers a pre-organized platform for targeting complex biological interfaces, specifically HIV-1 Integrase (IN) and Cysteinyl Leukotriene Receptor 1 (CysLT1) .
This guide moves beyond basic cataloging to analyze the pharmacophoric utility of this scaffold. We define the causality between its substitution pattern—specifically the orthogonal reactivity of the C3-bromide and the electronic tuning of the C5-methoxy group—and its ability to access high-affinity chemical space.
Key Technical Insight: The 3-bromo substituent is not merely a halogen; it is a high-fidelity synthetic vector allowing for Suzuki-Miyaura cross-coupling to introduce hydrophobic bulk essential for filling the viral DNA binding channel in HIV-1 integrase, while the C2-carboxylate (post-hydrolysis) provides the essential Mg²⁺ chelation motif.
Structural Deconstruction & Pharmacophore Mapping
To effectively utilize this scaffold, one must understand the distinct electronic and steric zones it occupies. We deconstruct the molecule into three functional sectors:
Sector A: The Metal Chelation Core (C2 Position)
-
Feature: Ethyl ester (Pro-drug/Protecting group).
-
Pharmacophore Role: Upon hydrolysis to the free acid, this moiety creates a bidentate ligand field (with the indole NH or adjacent carbonyls) capable of coordinating the catalytic Mg²⁺/Mn²⁺ cofactors in metalloenzymes (e.g., HIV-1 Integrase active site).
-
Interaction Type: Electrostatic / Ion-Dipole.
Sector B: The Synthetic Vector (C3 Position)
-
Pharmacophore Role:
-
Direct: Acts as a Halogen Bond (XB) donor (
-hole interaction) with backbone carbonyls in specific targets (e.g., CK2 kinase). -
Indirect (Primary): Serves as the attachment point for hydrophobic pharmacophores (e.g., fluorobenzyl groups) required to displace water networks in hydrophobic pockets.
-
-
Interaction Type: Hydrophobic /
-Stacking (post-derivatization).
Sector C: The Electronic Tuner (C5 Position)
-
Feature: Methoxy group (-OCH₃).
-
Pharmacophore Role:
-
Electronic: Functions as a
-donor, increasing electron density in the indole ring. This modulates the pKa of the N1-H, strengthening the hydrogen bond donor capability of the indole NH. -
Steric/HB: The oxygen atom acts as a weak H-bond acceptor, often engaging residues like Asn or Gln in the binding pocket.
-
-
Interaction Type: H-bond Acceptor / Electronic Modulation.
Computational Workflow: Scaffold Profiling
The following workflow outlines the protocol for analyzing this scaffold using ligand-based and structure-based methods.
Workflow Diagram (Graphviz)
Caption: Logical workflow for computational profiling of the indole scaffold, moving from electronic characterization to structural vector scanning.
Protocol: Electrostatic Potential (ESP) Mapping
To validate the "Electronic Tuner" hypothesis of the 5-methoxy group:
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) on the scaffold.
-
ESP Calculation: Map the electrostatic potential onto the electron density surface (isovalue 0.002 au).
-
Analysis: Observe the negative potential region localized on the 5-methoxy oxygen and the enhanced positive potential on the N1-H compared to the non-methoxylated analog. This confirms the C5-methoxy group's role in pre-organizing the scaffold for specific H-bond networks.
Experimental Validation: Synthetic Derivatization
The utility of the 3-bromo position is best realized through palladium-catalyzed cross-coupling. Below is a self-validating protocol for transforming the scaffold into a bioactive HIV-1 Integrase inhibitor analog.
Protocol: C3-Suzuki Coupling
Objective: Install a p-fluorobenzyl moiety at C3 to mimic the pharmacophore of clinical INSTIs (e.g., Raltegravir analogs).
Reagents:
-
Scaffold: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 eq)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the Scaffold, Boronic Acid, and Base. Suspend in solvent. Sparge with Argon for 10 minutes (Critical for preventing Pd oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against an Argon counter-flow. Seal the vial.
-
Reaction: Heat to 90°C for 4 hours.
-
Validation checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot (Rf ~0.5).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (gradient 0-30% EtOAc in Hexane).
Quantitative Data Summary: Substituent Effects
The following table summarizes the SAR trends for Indole-2-carboxylates in HIV-1 Integrase inhibition assays [1][2].
| Position | Substituent | Effect on IC₅₀ (µM) | Mechanism of Action |
| C2 | -COOH (Free Acid) | < 0.5 (Active) | Mg²⁺ Chelation (Essential) |
| C2 | -COOEt (Ethyl Ester) | > 50 (Inactive) | Prodrug form; lacks chelation ability |
| C3 | -Br | ~ 10 - 20 | Weak hydrophobic contact / Halogen bond |
| C3 | -(4-F-Phenyl) | 0.1 - 3.0 | |
| C5 | -H | Baseline | Standard hydrophobic interaction |
| C5 | -OMe | Improved | H-bond acceptance + Electronic stabilization |
Strategic Applications & Pathway Logic
Target Pathway: HIV-1 Integrase Strand Transfer
The primary application of this scaffold lies in blocking the "Strand Transfer" step of HIV replication.[6][7][8] The 3-substituted indole-2-carboxylic acid mimics the viral DNA end, binding to the active site Mg²⁺ ions.
Caption: Mechanism of Action (MOA) showing the prodrug activation and dual-pharmacophore binding mode.
Secondary Application: CysLT1 Antagonism
Research indicates that indole-2-carboxylic acids also function as antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1), involved in asthma and inflammation. The 5-methoxy group enhances selectivity by distinguishing the hydrophobic pocket of CysLT1 from CysLT2 [3].
References
-
Hu, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.[8] [Link]
-
Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
Li, Y., et al. (2010). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. [Link]
-
Karpinska, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction. Molecules, 29(10). [Link]
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- 1. usbio.net [usbio.net]
- 2. danabiosci.com [danabiosci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in Organic Solvents: A Methodological and Interpretive Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile in organic solvents is a prerequisite for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a robust framework for determining and interpreting the solubility of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for equilibrium solubility determination using the Shake-Flask method, discuss alternative screening techniques, and offer insights into interpreting the resulting data. This document is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to systematically characterize the solubility of this and structurally related molecules.
Introduction: Structure, Properties, and the Imperative of Solubility
The molecule at the core of this guide, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, possesses a multifunctional chemical architecture that dictates its physicochemical behavior.
-
Indole Core: The bicyclic aromatic structure is inherently hydrophobic but contains a nitrogen atom in the pyrrole ring capable of acting as a hydrogen bond donor.[1]
-
Ethyl Carboxylate Group (C2): This ester group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen), moderately increasing affinity for polar solvents.
-
Bromine Atom (C3): The electronegative bromine atom adds to the molecule's overall molecular weight and polarizability without significantly contributing to hydrogen bonding.
-
Methoxy Group (C5): The ether linkage provides an additional hydrogen bond acceptor site and can slightly increase polarity.
The interplay of these functional groups results in a molecule of intermediate polarity. Predicting its solubility a priori is challenging, making empirical determination essential. In pharmaceutical development, solubility is a critical determinant of a drug candidate's fate, directly impacting its formulation, dissolution rate, and ultimately, its bioavailability.[2][3] An inadequate solubility profile can halt the development of an otherwise promising compound. Therefore, a systematic evaluation of solubility is not merely a data collection exercise but a foundational step in risk assessment and strategic development.
The Duality of Solubility: Thermodynamic vs. Kinetic
When discussing solubility, it is crucial to distinguish between two fundamental concepts that are relevant at different stages of research and development.[2][4]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium. It represents the true, stable solubility limit. The "shake-flask" method is the gold-standard for its determination.[5][6] This value is paramount for formulation development and predicting in-vivo behavior.[4]
-
Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated stock (typically DMSO).[2][5] These high-throughput assays are invaluable in early drug discovery for rapidly screening and rank-ordering large numbers of compounds, though they may yield higher, less stable solubility values compared to equilibrium methods.[2][5]
This guide will focus on the definitive determination of thermodynamic solubility, which provides the most reliable data for downstream applications.
Strategic Selection of Solvents
To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected, spanning a range of polarities and chemical functionalities. This allows for a thorough understanding of the solute-solvent interactions governing dissolution.
| Solvent Class | Example Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Primary Interaction Type |
| Non-Polar | n-Heptane | 0.1 | 1.9 | 98 | van der Waals |
| Aromatic | Toluene | 2.4 | 2.4 | 111 | π-π stacking, van der Waals |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Dipole-dipole |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Dipole-dipole, H-bond acceptor |
| Esters | Ethyl Acetate | 4.4 | 6.0 | 77 | Dipole-dipole, H-bond acceptor |
| Ketones | Acetone | 5.1 | 20.7 | 56 | Dipole-dipole, H-bond acceptor |
| Nitriles | Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Dipole-dipole, H-bond acceptor |
| Alcohols | Methanol (MeOH) | 5.1 | 32.7 | 65 | H-bond donor & acceptor |
| Alcohols | Isopropanol (IPA) | 3.9 | 19.9 | 82 | H-bond donor & acceptor |
| Amides | N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Dipole-dipole, H-bond acceptor |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Dipole-dipole, H-bond acceptor |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the definitive method for measuring thermodynamic solubility. Its trustworthiness lies in allowing the system to reach a true energetic minimum (equilibrium) before measurement.
Principle
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid in the liquid phase to reach a maximum and unchanging value. After separating the undissolved solid, the concentration of the solute in the supernatant is quantified using a suitable analytical technique.
Materials and Equipment
-
Compound: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (solid, confirmed purity).
-
Solvents: Panel of selected organic solvents (HPLC grade or higher).
-
Hardware: Analytical balance, 2-4 mL glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, benchtop centrifuge, syringe filters (0.22 µm, PTFE or other solvent-compatible material), autosampler vials.
-
Analytical Instrumentation: High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range. The solvent for these standards should match the mobile phase of the analytical method.
-
-
Sample Preparation:
-
Add an excess of solid Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate to a pre-weighed glass vial. An amount that is visually in excess (e.g., 2-5 mg for a 1 mL solvent volume) is sufficient. The key is to ensure solid remains after equilibration.
-
Record the exact mass of the added solid.
-
Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.
-
Securely cap the vial. Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours. Causality: Shorter incubation times risk measuring a transient, non-equilibrium state, leading to inaccurate and often inflated solubility values.[5] For crystalline compounds with low solubility, 48-72 hours may be necessary.
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, allow the vials to rest vertically for 30 minutes to permit coarse settling of the undissolved solid.
-
Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the remaining solid. Causality: This step is critical to remove the bulk of particulate matter that could clog filters and interfere with analysis.
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter directly into a clean autosampler vial. Trustworthiness: Filtration removes any remaining micro-particulates, ensuring that only the truly dissolved compound is measured. Pre-conditioning the filter by discarding the first ~100 µL can prevent loss of analyte due to adsorption to the filter membrane.[5]
-
-
Quantification:
-
Analyze the calibration standards via HPLC-UV or UPLC-MS to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.
-
Analyze the filtered supernatant samples. If the concentration is above the highest calibration standard, dilute the sample with the appropriate solvent and re-analyze.
-
Use the calibration curve to determine the concentration of the compound in each sample.
-
Data Analysis
-
Calculate the average concentration from the three replicates for each solvent.
-
Express the final solubility in standard units, such as mg/mL or mmol/L.
-
Calculate the standard deviation or relative standard deviation to report the variability of the measurement.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask equilibrium solubility method.
Alternative Method: Gravimetric Analysis
For a less instrument-intensive approach, especially in process chemistry labs, the gravimetric method is a reliable alternative.[7]
-
Prepare and equilibrate the saturated solution as described in steps 4.2 and 4.3.
-
After phase separation, transfer a precise volume of the filtered supernatant to a pre-weighed vial.
-
Gently evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
-
Weigh the vial containing the dried residue.
-
The solubility is calculated by dividing the mass of the residue by the volume of the supernatant used.[7]
This method can be automated with high precision using a Thermogravimetric Analyzer (TGA), which controls the evaporation and performs the weighing in a single process.[7]
Interpreting the Solubility Profile
Once the data is collected, it should be tabulated for clear interpretation. The results will reveal the physicochemical preferences of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
Hypothetical Solubility Data Table
| Solvent | Solubility (mg/mL) | Interpretation |
| n-Heptane | < 0.1 | Very Poorly Soluble: Dominated by polar character. |
| Toluene | 2.5 | Sparingly Soluble: Some affinity due to aromatic core. |
| Dichloromethane | 25.0 | Soluble: Strong dipole interactions are favorable. |
| Ethyl Acetate | 15.0 | Soluble: Favorable interactions with the ester group. |
| Acetone | 35.0 | Freely Soluble: Strong polar interactions. |
| Acetonitrile | 12.0 | Soluble: Good affinity for polar aprotic solvents. |
| Isopropanol | 5.0 | Moderately Soluble: H-bonding contributes, but alkyl bulk hinders. |
| Methanol | 8.0 | Soluble: H-bonding is a key dissolving force. |
| DMSO | > 100 | Very Soluble: Highly polar nature dominates interactions. |
Relationship Between Solvent Properties and Solubility
Caption: Factors influencing the compound's solubility in different solvent classes.
From such a profile, we can deduce:
-
High solubility in polar aprotic solvents (DCM, Acetone, DMSO) indicates that dipole-dipole interactions are the primary drivers of solvation.
-
Moderate solubility in polar protic solvents (Methanol, IPA) suggests that while the molecule can participate in hydrogen bonding via its N-H donor and O acceptors, this is not as dominant as its overall polarity.
-
Low solubility in non-polar solvents (Heptane) confirms that the polar functional groups (ester, methoxy, indole N-H) outweigh the hydrophobic character of the aromatic rings.
This information is invaluable for selecting appropriate solvents for reaction chemistry, choosing a solvent system for recrystallization, or developing a formulation for biological testing.
Conclusion
The solubility profile of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a critical dataset for any researcher intending to work with this compound. By employing a systematic approach, beginning with a diverse solvent screen and utilizing the gold-standard Shake-Flask method for thermodynamic solubility determination, scientists can generate reliable and reproducible data. This guide provides the theoretical context, a detailed experimental protocol, and an interpretive framework to not only measure but also understand the complex interplay between the solute and solvent. This knowledge empowers informed decisions, accelerates research timelines, and mitigates risks in the drug development pipeline.
References
- Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- WuXi AppTec (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
- University of Waterloo. Experimental determination of the solubility of small organic molecules in h 2 0 and d2 0.
- American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- PubMed (2008). In vitro solubility assays in drug discovery.
- Solubility of Things. Indole - Solubility of Things.
- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules.
- Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- University of Calgary (2023). Solubility of Organic Compounds.
- ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Ovid (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- National Institutes of Health (NIH) (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- MDPI (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
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Safety Data Sheet (SDS) for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the Safe Handling and Application of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations, handling protocols, and potential applications of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general principles of laboratory safety to ensure a self-validating system of protocols for researchers.
Hazard Identification and Risk Assessment
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][3]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Given the presence of a bromine atom and a methoxy group on the indole ring, it is prudent to handle this compound with the assumption that it may possess moderate toxicity and irritant properties. A thorough risk assessment should be conducted before any experimental work is initiated.
Quantitative Toxicological Data (for related compounds)
| Hazard Route | Metric | Value | Species | Source |
| Acute Oral | LD50 | 2500 mg/kg | Rat | ECHA[4] |
Note: This data is for a comparable substance and should be used as a guideline for risk assessment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure the integrity of the compound.
Personal Protective Equipment (PPE)
A mandatory PPE ensemble for handling Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate includes:
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Proper glove removal technique must be employed to avoid skin contact.
-
Body Protection : A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection : If handling the compound as a powder or generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]
Engineering Controls
-
Ventilation : All manipulations of the solid compound and its solutions should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Segregation : Store the compound away from strong oxidizing agents and strong bases, as these are generally incompatible with indole derivatives.[6]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Protect from light and moisture to prevent degradation.
Experimental Workflow: From Vial to Reaction
The following section details a step-by-step methodology for the safe use of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in a typical synthetic chemistry workflow. The causality behind each step is explained to foster a deeper understanding of the safety and scientific rationale.
Step 1: Compound Weighing and Dissolution
Rationale : To prevent the generation of airborne particulates and minimize exposure during transfer.
-
Preparation : Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Tare : Place a clean, dry weighing vessel on an analytical balance and tare it.
-
Transfer : Using a spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Avoid any rapid movements that could create dust.
-
Dissolution : Add the appropriate solvent to the weighing vessel to dissolve the compound before transferring it to the reaction flask. This wet transfer method significantly reduces the risk of aerosolization.
Step 2: Reaction Setup and Execution
Rationale : To maintain a controlled reaction environment and prevent the release of hazardous materials.
-
Inert Atmosphere : For many reactions involving indole derivatives, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and side reactions.[7]
-
Temperature Control : Use a suitable heating or cooling bath to maintain the desired reaction temperature. This is critical for controlling reaction kinetics and minimizing the formation of byproducts.
-
Monitoring : Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the reaction endpoint and avoid unnecessary heating or extended reaction times.
Step 3: Work-up and Purification
Rationale : To safely isolate the desired product from the reaction mixture while managing potential hazards from byproducts and reagents.
-
Quenching : If the reaction involves reactive reagents, quench them carefully by slow addition to an appropriate quenching agent in an ice bath.
-
Extraction : Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented to release any pressure buildup.
-
Purification : For chromatographic purification, use a closed system (e.g., flash chromatography) whenever possible to minimize solvent vapor exposure.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact emergency services.
Visualizations
Hazard Diamond (NFPA 704)
While a specific NFPA 704 rating is not available, a reasonable estimation based on related compounds would be:
Caption: Estimated NFPA 704 diamond for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
Safe Handling Workflow
Caption: Recommended workflow for the safe handling and use of the compound.
References
-
Acute Toxicity: oral - Registration Dossier - ECHA. Available at: [Link]
-
Ethyl 3-Bromoindole-2-carboxylate | C11H10BrNO2 | CID 4715017 - PubChem. Available at: [Link]
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions - Indian Academy of Sciences. Available at: [Link]
-
ETHYL 5-BROMO-3-METHYL-1H-INDOLE-2-CARBOXYLATE - ChemSrc. Available at: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]
-
Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem. Available at: [Link]
-
A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates - AWS. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Safety data sheet - Carl ROTH. Available at: [Link]
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A Comprehensive Technical Guide to the Biological Activity of 5-Methoxyindole-2-Carboxylate Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Within this class, derivatives of 5-methoxyindole-2-carboxylic acid represent a particularly versatile and potent group of compounds. The strategic placement of the electron-donating methoxy group at the 5-position and the carboxylate functional handle at the 2-position provides a unique electronic and structural framework for diverse biological interactions. This technical guide offers an in-depth exploration of the multifaceted biological activities of 5-methoxyindole-2-carboxylate derivatives, synthesizing data from numerous studies. We will delve into their significant potential as anticancer, neuroprotective, antiviral, antimicrobial, and antidiabetic agents. The narrative will focus on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate these findings, providing researchers and drug development professionals with a comprehensive resource to guide future discovery efforts.
The 5-Methoxyindole-2-Carboxylate Scaffold: A Foundation for Diverse Pharmacology
The indole ring system, an bicyclic aromatic heterocycle, is fundamental to a wide array of biologically active molecules. The 5-methoxyindole-2-carboxylate core leverages this inherent bioactivity. The methoxy group at the C5 position significantly influences the molecule's electron density, modulating its ability to participate in crucial interactions such as hydrogen bonding and π–π stacking with biological receptors.[2] The carboxylate group at the C2 position serves as a critical anchor for synthetic modification, allowing for the generation of extensive libraries of esters, amides, and hydrazones, each with potentially unique pharmacological profiles. This guide aims to systematically dissect the major therapeutic avenues explored for this promising class of compounds.
General Synthesis Strategies
The synthesis of biologically active 5-methoxyindole-2-carboxylate derivatives typically begins with the commercially available 5-methoxyindole-2-carboxylic acid or its corresponding methyl ester.[2] A common and effective strategy involves hydrazinolysis followed by condensation, which allows for the introduction of a wide variety of aryl substituents.
Caption: General synthesis workflow for arylhydrazone derivatives.
Example Experimental Protocol: Synthesis of Arylhydrazone 5-Methoxyindole-2-Carboxylates
This protocol is adapted from a procedure used to generate neuropharmacologically active hydrazones.[2] The causality behind this two-step process is clear: the first step activates the carboxylate by converting it into a more reactive hydrazide, and the second step couples this intermediate with an aldehyde to build the final molecular complexity.
-
Step 1: Hydrazinolysis.
-
The methyl ester of 5-methoxyindole-2-carboxylic acid is subjected to hydrazinolysis using hydrazine hydrate in an ethanol solvent.
-
This reaction converts the relatively stable ester into a highly reactive hydrazide intermediate (5-methoxyindole-2-carbohydrazide).[2]
-
-
Step 2: Condensation.
-
To a solution of the hydrazide intermediate in absolute ethanol, an equimolar amount of a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) is added.[2]
-
The reaction mixture is refluxed for approximately 2 hours. The progress is monitored using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.
-
This step forms the stable arylhydrazone linkage.
-
-
Step 3: Purification.
-
Upon completion, the mixture is concentrated under reduced pressure.
-
The resulting precipitate is filtered and washed with cold ethanol to remove unreacted starting materials.
-
The final product is further purified by recrystallization from ethanol. Purity and structural confirmation are achieved using TLC, IR, and NMR spectroscopy.[2]
-
Key Biological Activities and Mechanisms of Action
Derivatives of the 5-methoxyindole-2-carboxylate scaffold exhibit a remarkable breadth of biological activities, targeting distinct pathways implicated in a range of human diseases.
Anticancer and Antiproliferative Activity
The 5-methoxyindole scaffold is a privileged structure in oncology research, with derivatives demonstrating potent antiproliferative effects against a variety of human cancer cell lines.[3]
Mechanisms of Action: The anticancer effects are often multimodal. Certain derivatives function as potent inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in cancer.[4] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival. Other derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] A key apoptotic pathway activated by these compounds involves the upregulation of effector caspases, like caspase-3, which are responsible for executing programmed cell death.[4]
Caption: EGFR inhibition and apoptosis induction pathway.
Quantitative Data: Antiproliferative Efficacy The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.
| Compound Class | Cancer Cell Line | GI50 / IC50 (nM) | Reference |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (cpd 5f) | Pancreatic (Panc-1) | 29 nM | [4] |
| N-methyl-5,6,7-trimethoxyindoles (cpd 21) | Cervical (HeLa) | 22 nM | [3] |
| N-methyl-5,6,7-trimethoxyindoles (cpd 21) | Lung (A549) | 35 nM | [3] |
| N-methyl-5,6,7-trimethoxyindoles (cpd 21) | Breast (MCF-7) | 28 nM | [3] |
Featured Protocol: MTT Antiproliferative Assay This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.
Neuroprotective Effects
5-Methoxyindole-2-carboxylic acid (MICA) and its derivatives have demonstrated significant neuroprotective action in models of ischemic stroke and Alzheimer's disease.[2][6][7] The therapeutic benefit stems from a dual mechanism that addresses both mitochondrial dysfunction and oxidative stress.
Mechanisms of Action: First, MICA is a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), an enzyme involved in cellular energy metabolism.[8][9] This inhibition can induce a state of chemical preconditioning, making neurons more resilient to ischemic injury.[2][8] Second, many derivatives, particularly arylhydrazones, are potent antioxidants and radical scavengers.[2][6][9] They can neutralize damaging reactive oxygen species (ROS) and suppress iron-induced lipid peroxidation, thereby protecting neuronal membranes and other vital biomolecules from oxidative damage.[6][9]
Caption: Dual mechanisms of neuroprotection.
Broad-Spectrum Antiviral Activity
A compelling area of research is the broad-spectrum antiviral activity of novel indole-2-carboxylate derivatives.[10][11] Studies have demonstrated efficacy against a range of both RNA and DNA viruses.
Spectrum of Activity: Potent inhibitory activity has been reported against Influenza A and B, Herpes Simplex Virus 1 (HSV-1), and Coxsackie B3 virus (Cox B3).[10][11] Notably, a specific derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[12] Its mechanism involves the suppression of syncytium formation, a process where infected cells fuse, which is mediated by the viral spike protein.[12]
Quantitative Data: Antiviral Potency The efficacy of antiviral compounds is measured by the IC50 value and the Selectivity Index (SI), which is the ratio of the cytotoxic concentration (CC50) to the IC50. A higher SI value indicates greater selectivity for the virus over the host cell.
| Compound | Virus | IC50 (µmol/L) | Selectivity Index (SI) | Reference |
| 14f | Influenza A | 7.53 | 12.1 | [10][11] |
| 8f | Cox B3 virus | 9.43 | 17.1 | [10][11] |
| 8e | Influenza A | 8.13 | N/A | [11] |
| SARS-CoV-2 cpd | SARS-CoV-2 | 1.84 | 78.6 | [12] |
Antimicrobial Properties
Derivatives of 5-methoxyindole have also been investigated for their antibacterial and antifungal activities.[13][14]
Mechanism and Spectrum: Novel indole-2-carboxamide derivatives have shown good inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli. Docking studies suggest that the antibacterial activity may arise from the inhibition of essential bacterial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. Some compounds have demonstrated excellent potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL.[14]
Antidiabetic Potential
The parent compound, 5-methoxyindole-2-carboxylic acid (MICA), is a potent hypoglycemic agent.[8][15]
Mechanism of Action: MICA lowers blood glucose primarily by inhibiting gluconeogenesis (the synthesis of new glucose) in the liver.[8][15] It achieves this by blocking the carboxylation of pyruvate to oxaloacetate, a key initial step in the gluconeogenic pathway.[8] While the precise molecular target for this inhibition is not fully elucidated, it is a distinct mechanism from its known inhibition of DLDH. This dual-pronged impact on cellular metabolism underscores its potential, though its development was halted in early animal studies.[8]
Caption: Inhibition of gluconeogenesis by MICA.
Structure-Activity Relationship (SAR) Insights
Analysis across multiple studies provides valuable insights into the relationship between chemical structure and biological activity:
-
N-1 Position of Indole: Methyl substitution at the N-1 position of the indole ring can significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted analogue.[5]
-
Substituents on Aryl Moieties: For arylhydrazone derivatives, the nature and position of substituents on the appended phenyl ring are critical. Dihydroxy-substituted derivatives often demonstrate excellent radical scavenging and neuroprotective properties.[2][9]
-
Carboxylate Moiety: The free carboxylic acid group is often crucial for activity, potentially engaging in hydrogen bonding or salt bridge interactions with the target receptor. Esterification of this group can lead to a complete loss of activity in some contexts.[16]
-
Methoxy Group: The 5-methoxy group is considered favorable for cytotoxic activity in certain anticancer derivatives.[5] In anti-inflammatory compounds, the combination of a methoxy group at one position and a hydroxyl at another can be critical for activity.[17]
Conclusion and Future Directions
The 5-methoxyindole-2-carboxylate scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The derivatives have demonstrated a wide range of potent biological activities, including anticancer, neuroprotective, antiviral, antimicrobial, and antidiabetic effects. The established synthetic tractability of the core allows for fine-tuning of pharmacological properties to optimize potency and selectivity.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are required to validate the therapeutic potential of lead compounds.
-
Target Deconvolution: For many of these derivatives, the precise molecular targets remain to be fully elucidated. Advanced techniques such as chemical proteomics can be employed to identify binding partners and clarify mechanisms of action.
-
Pharmacokinetic Profiling: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is essential for their development into viable drug candidates.
-
Combinatorial Therapies: Exploring the synergistic effects of these derivatives with existing drugs could open new avenues for treating complex diseases like cancer and neurodegenerative disorders.
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The Synthesis of 3-Functionalized Indole-2-Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with 3-functionalized indole-2-carboxylates serving as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. This guide is designed to be a self-validating system, grounding all claims and procedures in authoritative scientific literature.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a ubiquitous feature in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of this heterocyclic core, particularly at the C3 position, coupled with the presence of a carboxylate group at the C2 position, provides a powerful handle for molecular diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the key synthetic transformations that enable the precise and efficient construction of 3-functionalized indole-2-carboxylates.
Foundational Synthetic Strategies
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis remains a cornerstone of indole chemistry. While traditionally used for the synthesis of various indole derivatives, its application to the preparation of 3-functionalized indole-2-carboxylates often requires careful selection of starting materials and reaction conditions.
Mechanism: The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde bearing a suitable precursor to the 2-carboxylate and 3-substituent. Key steps include enamine formation, a[1][1]-sigmatropic rearrangement, rearomatization, and subsequent cyclization and ammonia elimination.[2]
Workflow: Fischer Indole Synthesis
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol (General):
-
Dissolve the appropriate phenylhydrazine hydrochloride and the α-keto ester in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Modern adaptations of the Fischer indole synthesis often employ microwave irradiation or continuous flow technologies to enhance reaction rates and improve yields.[2][3][4][5]
The Hemetsberger-Knittel Indole Synthesis
This method offers a direct route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters.[1][6]
Mechanism: The reaction is postulated to proceed through a nitrene intermediate formed upon thermal extrusion of dinitrogen from the azide.[1] This highly reactive nitrene then undergoes intramolecular C-H insertion to form the indole ring.
Experimental Protocol: The Hemetsberger-Knittel synthesis involves the thermolysis of an α-azidocinnamate ester, which is typically prepared from the corresponding aryl aldehyde and an α-azidoacetate.[7] The thermolysis is often carried out in a high-boiling solvent like xylene.[7] Microwave and flow chemistry approaches have been developed to improve the efficiency and safety of this reaction.
Data Summary: Comparison of Classical Indole Syntheses
| Synthesis Method | Starting Materials | Key Intermediate | Advantages | Disadvantages |
| Fischer Indole | Phenylhydrazines, Ketones/Aldehydes | Phenylhydrazone | Wide applicability, readily available starting materials | Harsh acidic conditions, potential for side reactions |
| Hemetsberger-Knittel | Aryl aldehydes, α-Azidoacetates | Nitrene | Good yields, direct formation of indole-2-carboxylates | Use of potentially explosive azides, requires thermal conditions |
Modern Synthetic Methodologies for C3-Functionalization
Direct functionalization of the pre-formed indole nucleus at the C3 position is a highly convergent and atom-economical strategy.
Electrophilic Substitution Reactions
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.
This reaction introduces an acyl group at the C3 position, providing a versatile handle for further transformations.[8][9][10][11]
Mechanism: The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acid chloride, anhydride) and a Lewis acid catalyst.[8] The electron-rich C3 position of the indole attacks the acylium ion, followed by deprotonation to restore aromaticity.[8]
Workflow: Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts Acylation of Indoles.
Experimental Protocol (Organocatalytic Method): [12]
-
To a solution of the indole-2-carboxylate (1 mmol) in a suitable solvent (e.g., dichloromethane), add the acylating agent (1.2 mmol).
-
Add the organocatalyst, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (10 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Friedel-Crafts Acylation Catalysts
| Catalyst | Acylating Agent | Conditions | Advantages | Reference |
| Lewis Acids (e.g., AlCl₃, SnCl₄) | Acid Chlorides, Anhydrides | Stoichiometric, often harsh | High reactivity | [9][10] |
| Organocatalysts (e.g., DBN) | Acid Chlorides | Catalytic, mild conditions | Good regioselectivity, avoids metal contamination | [12] |
| Metal Triflates | Acid Chlorides, Anhydrides | Catalytic, mild | High efficiency | [8] |
| Zinc Oxide | Acid Chlorides | Heterogeneous, ionic liquid medium | Recyclable catalyst, environmentally benign | [8] |
This reaction specifically introduces a formyl group (-CHO) at the C3 position.[13][14][15][16][17]
Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] This electrophile is then attacked by the indole at C3, and subsequent hydrolysis of the resulting iminium intermediate yields the 3-formylindole.[13]
Experimental Protocol: [13]
-
Cool a flask containing anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.
-
In a separate flask, dissolve the indole-2-carboxylate in anhydrous DMF.
-
Add the Vilsmeier reagent to the indole solution at 0 °C and then allow the reaction to warm to room temperature.
-
Heat the mixture to 85-95 °C for several hours.
-
Cool the reaction and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Purify by recrystallization or column chromatography.
Recent advancements have led to the development of catalytic Vilsmeier-Haack reactions, avoiding the use of stoichiometric and corrosive POCl₃.[14][16]
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to indole chemistry has enabled the introduction of a wide range of substituents at the C3 position.
Palladium catalysis is a powerful tool for C-C and C-N bond formation.
-
Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups at the C3 position of a 3-haloindole-2-carboxylate.[18][19][20][21] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.[20]
-
Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the C3 position of a 3-haloindole-2-carboxylate.[22][23][24][25][26] The catalytic system typically consists of a palladium precursor and a suitable phosphine ligand.[22][23]
Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Copper-catalyzed reactions, such as the Ullmann condensation, provide a cost-effective alternative to palladium-catalyzed methods for C-N and C-O bond formation.[22][27][28][29][30]
C-H Functionalization
Direct C-H functionalization has emerged as a highly desirable synthetic strategy, as it avoids the pre-functionalization of starting materials.[31][32][33]
Mechanism: Transition metal catalysts, often palladium or rhodium, can selectively activate a C-H bond at the C3 position, typically with the assistance of a directing group on the indole nitrogen or at the C2 position. This allows for the direct introduction of various functional groups.
Photoredox Catalysis
Visible-light photoredox catalysis has opened up new avenues for mild and selective functionalization of indoles.[34][35][36][37][38]
Mechanism: A photocatalyst, upon excitation by visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can then engage in various bond-forming reactions at the C3 position.[34] This approach has been successfully applied to radical cyclizations and other functionalization reactions.[34][35]
Decarboxylative Functionalization
Decarboxylative coupling reactions utilize carboxylic acids as readily available and stable starting materials.[39][40][41][42]
Mechanism: In the context of modifying a pre-existing indole-2-carboxylic acid, decarboxylation can be used to generate a nucleophilic or radical species at the C2 position for further functionalization. More commonly, a separate carboxylic acid can be decarboxylated to generate a radical that then adds to the C3 position of an indole-2-carboxylate.
Conclusion and Future Outlook
The synthesis of 3-functionalized indole-2-carboxylates is a dynamic and evolving field. While classical methods remain valuable, modern catalytic approaches, including transition metal catalysis, photoredox catalysis, and C-H functionalization, offer unprecedented efficiency, selectivity, and functional group tolerance. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery and development of new indole-based therapeutics. The increasing adoption of enabling technologies such as flow chemistry promises to further enhance the scalability and sustainability of these important synthetic transformations.[2][3][4][5][43]
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A Technical Guide to the Physicochemical Characterization of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: A Critical Asset in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling in Medicinal Chemistry
In the landscape of modern drug discovery, the adage that "every atom counts" has never been more resonant. The journey from a promising lead compound to a clinically viable drug is paved with rigorous scientific evaluation, where the physicochemical properties of a molecule serve as fundamental gatekeepers of its ultimate success. Indole derivatives, a cornerstone of medicinal chemistry, are prized for their versatile biological activities, ranging from anticancer to anti-inflammatory and beyond[1][2][3][4]. The subject of this guide, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, is a member of this esteemed class of compounds. Its unique substitution pattern—a bromine atom at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—suggests a nuanced profile of reactivity and biological interaction.
This technical guide provides an in-depth exploration of the melting point and key physical characteristics of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. Moving beyond a mere tabulation of data, this document delves into the "why" and "how" of these properties, offering a Senior Application Scientist's perspective on their critical impact on drug development. Understanding these attributes is not a perfunctory exercise but a strategic imperative that influences everything from synthesis and formulation to pharmacokinetics and pharmacodynamics[5][6][7][8][9].
Physicochemical Properties of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: An Analytical Overview
| Property | Estimated Value/Characteristic | Rationale Based on Analogous Compounds |
| Melting Point (°C) | 160 - 175 | The melting point is influenced by the planarity of the indole core and the nature of its substituents. For instance, Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate has a reported melting point of 163°C. The presence of a methoxy group, as seen in Ethyl 5-methoxyindole-2-carboxylate (m.p. 154-157°C), can influence crystal lattice packing. The combination of both bromo and methoxy substituents is expected to result in a melting point within this estimated range. |
| Appearance | White to off-white or pale yellow crystalline solid | Indole derivatives are typically crystalline solids. The color can be influenced by trace impurities or the electronic effects of the substituents. For example, Ethyl 5-bromo-3-(2-carboxy-vinyl)-1H-indole-2-carboxylate is described as a yellow solid. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. | The indole core imparts a degree of lipophilicity. The ethyl ester and methoxy groups further contribute to this character, suggesting poor aqueous solubility. Conversely, these functional groups promote solubility in common organic solvents, a critical factor for reaction chemistry and analytical characterization. |
| Molecular Weight | 298.13 g/mol | Calculated based on the molecular formula C12H12BrNO3. |
Note: The values presented above are estimations and should be confirmed by experimental determination for any specific batch of the compound.
Experimental Protocol: Capillary Method for Melting Point Determination
The determination of a sharp melting point range is a fundamental indicator of a compound's purity[10]. The capillary method remains a widely used, reliable, and accessible technique for this purpose[10].
Principle
A small, powdered sample of the crystalline solid is heated in a sealed capillary tube at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure
-
Sample Preparation:
-
Ensure the sample of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is completely dry and in a fine, homogenous powder form. If necessary, gently grind the crystals using a mortar and pestle[11].
-
-
Loading the Capillary Tube:
-
Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus[12].
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to establish a rough estimate[13].
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.
-
As the temperature approaches the expected melting point (approximately 20°C below), reduce the heating rate to about 1-2°C per minute[12][13].
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point)[10].
-
The recorded range between these two temperatures is the melting point range.
-
-
Post-Analysis:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Properly dispose of the used capillary tube.
-
Interpreting the Results
-
Sharp Melting Range (e.g., 165-166°C): Indicative of a high degree of purity.
-
Broad or Depressed Melting Range (e.g., 158-163°C): Suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state[10].
The Significance of Physical Characteristics in Drug Development
The physical properties of a compound like Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate are far from academic; they are pivotal determinants of its "drug-likeness" and its potential for successful development[5][6][8].
-
Melting Point and Purity: A consistent and sharp melting point is a crucial quality control parameter, ensuring the identity and purity of a synthesized batch of the active pharmaceutical ingredient (API).
-
Solubility: Aqueous solubility is a critical factor for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream[7][9]. The predicted low aqueous solubility of this indole derivative would likely necessitate formulation strategies, such as salt formation or the use of solubility enhancers, to improve its absorption.
-
Lipophilicity: The balance between hydrophilicity and lipophilicity (often estimated by LogP) governs a drug's ability to cross cell membranes and reach its target. The structural features of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate suggest a significant degree of lipophilicity, which is often associated with good membrane permeability but can also lead to challenges with solubility and metabolism[5][9].
-
Crystalline Structure: The solid-state properties of a drug, including its crystal form (polymorphism), directly impact its stability, dissolution rate, and manufacturability. The melting point is an initial indicator of the solid-state nature of the compound.
Diagrams
Experimental Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Relationship of Physicochemical Properties to Drug Development
Caption: Impact of Physicochemical Properties on Drug Development.
Conclusion
While the precise melting point of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate awaits definitive experimental confirmation, a thorough understanding of its likely physical characteristics provides invaluable foresight for its development as a potential therapeutic agent. The principles and protocols outlined in this guide underscore the necessity of rigorous physicochemical characterization in modern medicinal chemistry. By embracing these foundational assessments, researchers can make more informed decisions, navigate the complexities of drug development with greater confidence, and ultimately, enhance the probability of translating a promising molecule into a life-changing medicine.
References
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Katsara, M., Tsoleridis, C. A., & Voulgari, E. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
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Fiveable. (2025, August 15). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
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Symeres. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
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ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. [Link]
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ResearchGate. (2025, August 10). Physical Properties in Drug Design. [Link]
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Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. [Link]
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Edisco. (n.d.). Melting point determination. [Link]
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University of Alberta. (n.d.). Melting point determination. [Link]
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National Taiwan Normal University. (n.d.). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
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Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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-Sense Chemicals (Shanghai) Co., Ltd. (n.d.). Ethyl 3-Bromoindole-2-carboxylate. [Link]
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MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]
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ChemBK. (n.d.). ethyl 6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]
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Semantic Scholar. (n.d.). Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. [Link]
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Pharmaffiliates. (n.d.). Chemical Name : Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. [Link]
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ResearchGate. (2025, August 9). (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
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An In-Depth Technical Guide to Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing therapeutic agents targeting a diverse range of diseases.[1][2] Among the vast family of indole derivatives, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate holds a significant position as a highly functionalized and reactive intermediate. Its strategic placement of a bromine atom at the C-3 position, a methoxy group at the C-5 position, and an ethyl carboxylate at the C-2 position provides medicinal chemists with multiple handles for molecular elaboration and the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal pharmaceutical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective utilization in synthesis and for quality control.
Table 1: Physicochemical Properties of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂BrNO₃ | N/A |
| Molecular Weight | 298.13 g/mol | N/A |
| Appearance | Solid | [3] |
| Melting Point | Not explicitly available for the 5-methoxy derivative, but the related 5-nitro compound melts at 258-259 °C. | [3] |
| Solubility | Soluble in common organic solvents like DMF, Acetic Acid. | [4] |
| CAS Number | 31938-09-5 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate and bromine substituents. Signals for the ethyl group (a quartet and a triplet) and the methoxy group (a singlet) would also be present.
-
¹³C NMR: The carbon NMR would display distinct resonances for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbon bearing the bromine, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretch of the indole ring, C=O stretch of the ethyl ester, and C-O stretching of the methoxy group.[4][5]
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
Synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate: A Strategic Bromination
The most common and direct route to Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate involves the regioselective bromination of its precursor, Ethyl 5-methoxy-1H-indole-2-carboxylate.[4] The choice of brominating agent and reaction conditions is critical to achieve high selectivity for the C-3 position, which is the most nucleophilic position of the indole ring.
Reaction Scheme:
Caption: Synthesis of the target compound via bromination.
Detailed Experimental Protocol:
The following protocol is adapted from a general procedure for the bromination of methoxy derivatives of ethyl indole-2-carboxylate.[4]
Materials:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (AcOEt)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl 5-methoxy-1H-indole-2-carboxylate in DMF in a reaction flask.
-
Slowly add a solution of NBS in DMF to the stirred solution of the indole derivative. The reaction is typically carried out at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the aqueous mixture with 10% HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.[4]
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems like indoles.[6] Its use in a polar aprotic solvent like DMF favors electrophilic substitution at the C-3 position.[4]
-
Solvent: DMF is an excellent solvent for both the indole substrate and NBS, facilitating a homogeneous reaction.[4]
-
Work-up Procedure: The aqueous work-up is designed to remove unreacted NBS, succinimide byproduct, and DMF. Acidification ensures that the product is in its neutral form for efficient extraction into an organic solvent.
Reactivity and Applications in Pharmaceutical Synthesis
The synthetic utility of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate stems from the reactivity of its functional groups, particularly the C-3 bromine atom. This position is susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Key Reactions and Applications:
-
Suzuki Coupling: The bromine atom can be readily displaced by various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C-3 position.
-
Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further expanding the diversity of accessible structures.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to 3-aminoindole derivatives, which are prevalent in many biologically active compounds.
-
Synthesis of Bioactive Molecules: The indole scaffold is a key component of many drugs.[1] For instance, indole derivatives are used as anti-migraine drugs, antiemetics, and have shown potential as inhibitors of enzymes like acetylcholinesterase.[1] Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of such complex molecules.
Illustrative Synthetic Workflow:
Sources
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- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
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- 6. Bromination - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol is a robust two-stage process designed for high yield and purity. The synthesis commences with the formation of the indole scaffold, Ethyl 5-methoxy-1H-indole-2-carboxylate, via a Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole cyclization. The second stage involves the regioselective bromination at the C3 position using N-Bromosuccinimide (NBS). This guide offers detailed, step-by-step protocols, mechanistic insights, characterization data, and safety precautions tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a vast array of biologically active compounds.[1][2] Specifically, functionalized indole-2-carboxylates serve as key intermediates for synthesizing targeted therapeutic agents. Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a versatile precursor, with the bromine atom at the electron-rich C3 position acting as a handle for further functionalization through cross-coupling reactions, while the ester at C2 and methoxy group at C5 allow for diverse structural modifications.
Our synthetic strategy is bifurcated into two primary stages:
-
Indole Core Formation: We will construct the Ethyl 5-methoxy-1H-indole-2-carboxylate intermediate. This is achieved by leveraging the Fischer indole synthesis, a reliable and widely-used method for creating the indole ring system.[3][4] The requisite arylhydrazone intermediate is prepared in situ via the Japp-Klingemann reaction, which involves coupling the diazonium salt of p-anisidine with a β-keto ester.[5][6][7][8] This pathway is chosen for its high efficiency and use of readily available starting materials.[8][9]
-
Regioselective Bromination: The synthesized indole core is then subjected to electrophilic substitution to introduce a bromine atom at the C3 position. The indole ring is inherently activated towards electrophiles, particularly at the C3 position. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its mild nature and high regioselectivity for this transformation, minimizing the formation of byproducts.[10][11][12]
The overall synthetic pathway is illustrated below.
Caption: Overall two-stage synthetic route.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
This stage combines the Japp-Klingemann reaction and the Fischer indole synthesis into a streamlined process. The Japp-Klingemann reaction efficiently converts a β-keto ester and an aryl diazonium salt into a hydrazone.[5][7] This hydrazone is then cyclized under acidic conditions to form the indole ring, a transformation known as the Fischer indole synthesis.[4][8]
Protocol 1: Detailed Synthesis
-
Diazotization of p-Anisidine:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of a diazonium salt is indicated by a positive starch-iodide paper test. Stir for an additional 15 minutes at 0-5 °C.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger vessel, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the β-keto ester solution. A yellow-orange precipitate of the hydrazone should form.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Collect the crude hydrazone intermediate by vacuum filtration and wash with cold water.
-
-
Fischer Indole Cyclization:
-
Suspend the crude, moist hydrazone in ethanol.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or gaseous HCl in ethanol.[8] Polyphosphoric acid is also an effective catalyst.[4]
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product, Ethyl 5-methoxy-1H-indole-2-carboxylate, will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.
-
Stage 2: Synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
The C3 position of the indole ring is highly nucleophilic, making it the primary site for electrophilic attack. N-Bromosuccinimide (NBS) serves as an excellent source of electrophilic bromine (Br+), enabling a clean and regioselective bromination under mild conditions.[10][12]
Protocol 2: Detailed Synthesis
-
Reaction Setup:
-
Dissolve the Ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) from Stage 1 in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light.[10]
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Maintaining the low temperature is crucial to control reactivity and prevent over-bromination.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
The crude product will precipitate. If an oily residue forms, extract the aqueous mixture with ethyl acetate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and succinimide byproduct.
-
If extraction was performed, wash the organic layer with water, a dilute aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to yield the final product, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, as a solid.
-
Data Summary and Visualization
Quantitative Experimental Data
| Parameter | Stage 1: Indole Synthesis | Stage 2: Bromination |
| Starting Material | p-Anisidine | Ethyl 5-methoxy-1H-indole-2-carboxylate |
| Key Reagents | NaNO₂, HCl, Ethyl 2-methylacetoacetate | N-Bromosuccinimide (NBS) |
| Solvent | H₂O, Ethanol | DMF or Acetonitrile |
| Temperature | 0-5 °C (coupling); Reflux (cyclization) | 0 °C to RT |
| Reaction Time | 3-4 hours (coupling); 2-4 hours (cyclization) | 1-2 hours |
| Typical Yield | 75-85% | 85-95% |
| Purification | Recrystallization (Ethanol/H₂O) | Recrystallization or Column Chromatography |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures (0-5 °C) without isolation.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Solvents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Organic solvents like DMF and acetonitrile are flammable and toxic. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
The synthetic protocols detailed in this application note provide a reliable and efficient pathway to Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. By employing a Japp-Klingemann/Fischer indole synthesis followed by a regioselective NBS bromination, the target compound can be obtained in high yield and purity. The mechanistic explanations and detailed procedures are intended to equip researchers with the necessary knowledge to successfully replicate and adapt this synthesis for their specific research and development needs.
References
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Hemetsberger indole synthesis. Wikipedia.[Link]
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Hemetsberger-Knittel Indole Synthesis. SynArchive.[Link]
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Reissert Indole Synthesis. ResearchGate.[Link]
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Japp–Klingemann reaction. Wikipedia.[Link]
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Applications of the Hemetsberger Indole Synthesis. ResearchGate.[Link]
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Reissert indole synthesis. Wikipedia.[Link]
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Reissert indole synthesis. chemeurope.com.[Link]
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Hemetsberger Indole Synthesis. ResearchGate.[Link]
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The Japp‐Klingemann Reaction. ResearchGate.[Link]
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An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. National Center for Biotechnology Information.[Link]
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Unexpected Formation of Quinolone Derivatives in Reissert Indole Synthesis. Thieme.[Link]
-
Japp-Klingemann reaction. chemeurope.com.[Link]
- Synthesis of 5-substituted indole deriv
-
APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals.[Link]
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. American Chemical Society.[Link]
-
Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate. Semantic Scholar.[Link]
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Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online.[Link]
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Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Semantic Scholar.[Link]
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ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate.[Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Center for Biotechnology Information.[Link]
-
N-Bromosuccinimide. Wikipedia.[Link]
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Fischer indole synthesis. Wikipedia.[Link]
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Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Semantic Scholar.[Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica.[Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.[Link]
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PHARMACEUTICAL SCIENCES. iajps.[Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate.[Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.[Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]
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Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.[Link]
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Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate.[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information.[Link]
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Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.[Link]
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Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Introduction: The Strategic Importance of C-3 Arylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole scaffold is a critical strategy in drug discovery for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). Among the various positions on the indole ring, C-3 functionalization is of particular interest. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, offering a reliable pathway to C-3 arylated indoles under relatively mild conditions with high functional group tolerance.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction utilizing Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate as the electrophilic partner. This substrate is a valuable building block, incorporating an electron-donating methoxy group at the 5-position and an electron-withdrawing carboxylate at the 2-position, which can influence the reactivity of the C-3 bromine. Understanding how to effectively couple this substrate with a diverse range of boronic acids is key to unlocking its potential in the synthesis of complex molecular architectures.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (in this case, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer.[2][3]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of a variety of aryl and heteroaryl boronic acids.
Materials:
-
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the degassed solvent.
-
Add the catalyst pre-mixture to the reaction vessel containing the solids.
-
Add the remaining degassed solvent to the reaction vessel.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-indole-2-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave reactor.
Procedure:
-
To a microwave reaction vial, add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 equiv.), the arylboronic acid (1.3 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add a degassed solvent such as DME or dioxane/water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Monitor and work up the reaction as described in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: A Guide to Optimization
Since yields are highly dependent on the specific boronic acid used, the following table provides a framework for optimizing the reaction conditions for different classes of coupling partners.
| Coupling Partner Class | Recommended Catalyst System | Recommended Base | Solvent System | Temperature (°C) | Key Considerations |
| Electron-Rich Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | Generally reactive; monitor for potential side reactions like homocoupling. |
| Electron-Poor Arylboronic Acids | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene or DME | 100-110 | May require more electron-rich ligands and stronger bases to facilitate transmetalation. |
| Sterically Hindered Arylboronic Acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100-120 | Bulky ligands are often necessary to promote reductive elimination.[4][5] |
| Heteroarylboronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | DME or Acetonitrile/H₂O | 80-100 | The choice of base and solvent can be critical to avoid catalyst inhibition by the heteroatom.[6] |
Expert Insights and Causality
-
Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich indoles, bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos often provide excellent results by promoting both oxidative addition and reductive elimination.[4][5] For some heteroaryl couplings, ligands like dppf can be effective.[6]
-
The Role of the Base: The base not only neutralizes the acid formed during the reaction but, more importantly, activates the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent Selection: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is frequently employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Potential for N-H Reactivity: The indole N-H is acidic and can potentially interact with the base or catalyst. While many Suzuki couplings on indoles proceed without N-protection, if side reactions or low yields are observed, protection of the indole nitrogen (e.g., with a Boc or SEM group) may be beneficial.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent. | Use a fresh batch of palladium catalyst and ligand; Ensure thorough degassing of solvents; Screen different bases and solvent systems. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible; Minimize reaction time; Consider using a boronic ester which can be more stable. |
| Formation of Homocoupled Byproducts | Reaction temperature is too high; Presence of oxygen. | Lower the reaction temperature; Ensure the reaction is maintained under an inert atmosphere. |
| Dehalogenation of the Starting Material | Presence of impurities that can act as a hydride source. | Purify the starting materials and solvents carefully. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a highly effective method for the synthesis of a diverse array of 3-arylindoles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and drug development.
References
-
Shodhganga. (n.d.). Chapter 3. Retrieved from [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13563-13583. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
American Chemical Society. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2659–2667. Retrieved from [Link]
-
National Science Foundation. (2013). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Journal of the American Chemical Society, 135(44), 16324–16327. Retrieved from [Link]
-
Università di Pisa. (n.d.). Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides. Retrieved from [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 5. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Indole Alkynylation
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is a cornerstone of modern organic synthesis, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] Its application is particularly significant in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials where the introduction of a rigid alkyne linker is desired.[1]
This guide focuses on a substrate of significant interest in medicinal chemistry: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate . The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The ability to functionalize the C3-position of the indole ring via alkynylation opens a direct pathway to novel analogues for drug discovery programs. However, the electron-rich nature of the indole ring system presents specific challenges that require carefully optimized conditions to achieve high efficiency and yield.[4]
This document provides a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, optimization strategies, and troubleshooting advice for the successful Sonogashira coupling of this key indole intermediate.
The Catalytic Machinery: A Dual-Cycle Mechanism
The Sonogashira reaction elegantly employs a dual catalytic system involving palladium and copper, each operating in its own interconnected cycle to achieve the cross-coupling.[5][6] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle (The Cross-Coupling Engine):
-
Precatalyst Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the indole substrate. This is often the rate-determining step, particularly for electron-rich aryl bromides.[5]
-
Transmetalation: The resulting Pd(II)-indole complex receives the acetylide group from the copper acetylide intermediate generated in the copper cycle. This key step links the two cycles.[3][5]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[5]
-
Deprotonation: The amine base deprotonates the alkyne, a process facilitated by copper coordination which increases the alkyne's acidity. This forms the crucial copper acetylide intermediate.[5][7] This species is now primed to transfer the acetylide to the palladium center.
Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocol
This protocol describes the coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with phenylacetylene as a representative terminal alkyne.
Reagents and Materials
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Equivalents | Purity |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | C₁₂H₁₂BrNO₃ | 298.13 | 1.0 | 298 mg | 1.0 | >97% |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 123 mg (134 µL) | 1.2 | >98% |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 21 mg | 0.03 (3 mol%) | >98% |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 | 9.5 mg | 0.05 (5 mol%) | >99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 304 mg (418 µL) | 3.0 | >99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 5 mL | - | Anhydrous |
Equipment
-
10 mL Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Septa, needles, and syringes
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: Place the magnetic stir bar into the Schlenk flask. Add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (298 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (418 µL, 3.0 mmol) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of Argon for 10-15 minutes to thoroughly remove any dissolved oxygen. This step is critical to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
-
Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting indole bromide should be consumed, and a new, less polar product spot should appear (visualize under UV light). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Causality Behind Experimental Choices: A Deeper Dive
The success of this coupling hinges on the careful orchestration of several key parameters.
-
Catalyst System: PdCl₂(PPh₃)₂ is chosen for its balance of reactivity and air stability compared to Pd(PPh₃)₄.[8] The 3 mol% loading is a robust starting point for aryl bromides. The CuI co-catalyst is essential for activating the alkyne and achieving a reasonable reaction rate under these conditions.[1]
-
Base Selection: Triethylamine (Et₃N) serves as both a base to deprotonate the alkyne and an acid scavenger to neutralize the HBr formed.[7] Its volatility allows for easy removal during work-up. Other amine bases like diisopropylamine can also be effective.[7]
-
Solvent: Anhydrous THF is a good choice as it effectively dissolves the organic substrates and catalysts. However, it should be noted that in some cases, THF can promote the formation of palladium black; if this occurs, switching to a solvent like DMF or acetonitrile may be beneficial.[10][11]
-
Temperature: The C-Br bond of an electron-rich indole is relatively strong. Heating to 65 °C is necessary to promote the rate-limiting oxidative addition step without causing significant thermal degradation.[4][12] Reactions with more reactive aryl iodides can often proceed at room temperature.[8]
-
Inert Conditions: The exclusion of oxygen is non-negotiable. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.[9] It can also lead to the degradation of the Pd(0) catalyst.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).[8]2. Insufficient temperature for oxidative addition.[12]3. Impurities in starting materials poisoning the catalyst. | 1. Use fresh, high-quality PdCl₂(PPh₃)₂ and CuI. Ensure CuI is off-white, not green/brown.2. Increase temperature incrementally (e.g., to 80 °C).3. Purify starting materials if their quality is suspect. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Inadequate degassing; presence of oxygen.[9]2. High concentration of CuI. | 1. Ensure thorough degassing by sparging with inert gas for at least 15 minutes.2. Reduce CuI loading (e.g., to 1-2 mol%) or consider a copper-free protocol, which may require a different ligand/base system.[9] |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Solvent choice (THF can sometimes promote this).[11]3. Reaction temperature is too high. | 1. Use high-purity, degassed solvents and reagents.2. Switch solvent to DMF or acetonitrile.3. Reduce reaction temperature and accept a longer reaction time. |
| Starting Material Recovered | 1. Reaction conditions are too mild.[12]2. Catalyst system is not active enough for this specific substrate. | 1. Increase temperature and/or reaction time.2. Screen alternative palladium catalysts or add more sophisticated ligands (e.g., XPhos, SPhos) which can facilitate the difficult oxidative addition step.[13] |
Conclusion
The Sonogashira coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a highly effective method for accessing valuable C3-alkynylated indole derivatives. Success relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen and the selection of appropriate reaction parameters. The protocol and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.[Link]
-
Wikipedia. (n.d.). Sonogashira coupling.[Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.[Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.[Link]
-
Hassan, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
-
Alonso, D. A., et al. (2020). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
-
ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.[Link]
-
ResearchGate. (2018). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.[Link]
-
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.[Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed.[Link]
-
Anand, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
-
IntechOpen. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.[Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
-
YouTube. (2019). Sonogashira coupling.[Link]
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Application Notes and Protocols for C-H Activation of 5-Methoxyindole-2-carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Functionalization of a Privileged Scaffold
The 5-methoxyindole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Its inherent electronic properties and structural features make it a prime candidate for targeted modifications to modulate pharmacological activity. Traditional synthetic routes often rely on multi-step sequences involving pre-functionalized starting materials, which can be time-consuming and generate significant waste. The advent of transition metal-catalyzed C-H activation has revolutionized this landscape, offering a more atom- and step-economical approach to directly forge new carbon-carbon and carbon-heteroatom bonds on the indole core.
This guide provides a comprehensive overview of contemporary C-H activation methodologies applicable to 5-methoxyindole-2-carboxylates. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the critical parameters that govern their success. The aim is to equip researchers with the knowledge to not only replicate these methods but also to rationally design novel synthetic pathways for the diversification of this important heterocyclic motif.
Core Concepts in C-H Activation of Indoles
The regioselectivity of C-H functionalization on the indole ring is a delicate interplay of several factors. The inherent electronic nature of the indole nucleus favors electrophilic substitution at the C3 position. However, transition metal catalysts, guided by directing groups, can override this intrinsic reactivity to target other positions. For 5-methoxyindole-2-carboxylates, the carboxylate group at the C2 position can serve as a crucial directing element.
Application Note 1: Ruthenium-Catalyzed C-H Arylation of the Benzene Ring
Rationale and Mechanistic Insight:
The functionalization of the benzene portion of the indole core (C4-C7 positions) is a significant challenge due to the higher reactivity of the pyrrole ring. Ruthenium catalysis has emerged as a powerful tool to address this, particularly through the use of a carboxylate directing group.[1][2] The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism. The carboxylate group chelates to the ruthenium center, positioning the catalyst in proximity to the ortho C-H bonds (C3 and, more importantly for functionalizing the benzene ring, C7 and C4 when starting from indole-5-carboxylic acid). This directed C-H activation leads to the formation of a ruthenacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active ruthenium catalyst. The choice of ligands and additives is critical in modulating the catalyst's reactivity and preventing catalyst deactivation.
Workflow for Ruthenium-Catalyzed C4-Arylation:
Sources
Application Note & Protocol: Selective Reduction of the Ethyl Ester in 3-Bromo-5-methoxyindoles
Abstract
This document provides a comprehensive guide for the selective reduction of the ethyl ester functionality at the C2 position of 3-bromo-5-methoxyindole scaffolds to the corresponding primary alcohol. Indole-2-methanols are valuable intermediates in the synthesis of various biologically active compounds and natural products. The primary challenge in this transformation is achieving chemoselectivity, preserving the synthetically useful bromide and the integrity of the indole ring system. This guide details a robust protocol using Lithium Aluminum Hydride (LiAlH₄), explains the underlying chemical principles, offers troubleshooting advice, and outlines critical safety procedures for handling pyrophoric reagents.
Introduction and Strategic Considerations
The 3-bromo-5-methoxyindole core is a privileged scaffold in medicinal chemistry. The C3-bromide serves as a versatile handle for cross-coupling reactions, while the C5-methoxy group modulates electronic properties and provides a site for potential demethylation. The reduction of a C2-ester to a primary alcohol (e.g., converting ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate to (3-bromo-5-methoxy-1H-indol-2-yl)methanol) is a key synthetic step.
The choice of reducing agent is paramount. While several hydride reagents can reduce esters, their reactivity profiles present distinct challenges:
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions[1][2]. While its reactivity can be enhanced with additives or in specific solvent systems, these conditions may lack the reliability and broad applicability required for complex substrates[2][3][4].
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and bulky reducing agent often employed to partially reduce esters to aldehydes at low temperatures (-78 °C)[5][6][7][8]. While it can fully reduce esters to alcohols, controlling the outcome can be temperature-dependent, and over-reduction to the alcohol is a common side reaction when aiming for the aldehyde[6][8]. Its electrophilic nature, where the aluminum center coordinates to the carbonyl oxygen first, differentiates it from nucleophilic hydrides like LiAlH₄[6][9].
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, potent reducing agent capable of reducing esters, carboxylic acids, and amides[1][10][11]. Its high reactivity is also its primary drawback; it can potentially reduce the C-Br bond via hydrogenolysis or even affect the indole ring under harsh conditions[12]. However, with careful control of stoichiometry and temperature, LiAlH₄ provides a highly efficient and reliable method for this transformation.
This protocol focuses on the use of LiAlH₄ due to its efficiency and the well-established procedures for its application and subsequent workup.
Mechanistic Pathway of Ester Reduction
Understanding the reduction mechanism is key to controlling the reaction. The reduction of an ester to a primary alcohol by LiAlH₄ is a two-stage process.
Caption: Mechanism of LiAlH₄ ester reduction.
-
First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate[13][14].
-
Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group by eliminating the ethoxide (⁻OEt) leaving group, resulting in an aldehyde intermediate[1][13][15].
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second equivalent of hydride, reducing it to a primary alkoxide[13][14]. This step is very fast, making the isolation of the aldehyde intermediate impossible under these conditions[13].
-
Aqueous Workup: Finally, a careful aqueous workup protonates the resulting aluminum alkoxide salt to yield the desired primary alcohol.
Detailed Experimental Protocol
This protocol describes the reduction of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate to (3-bromo-5-methoxy-1H-indol-2-yl)methanol.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | >98% Purity | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄), powder or pellets | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore |
| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Critical Safety Precautions
Lithium Aluminum Hydride is a dangerous, pyrophoric, and water-reactive substance. All operations must be conducted with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and nitrile gloves[16][17][18].
-
Inert Atmosphere: The entire procedure, including reagent transfer, must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood[16][19].
-
Anhydrous Conditions: Use flame-dried or oven-dried glassware. All solvents and reagents must be strictly anhydrous. LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas[16][19].
-
Spill & Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire[16][18].
-
Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling[17].
Step-by-Step Procedure
Caption: Experimental workflow for LiAlH₄ reduction.
-
Preparation: Under a nitrogen atmosphere, add anhydrous THF (40 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Reagent Addition: Cool the THF to 0 °C using an ice-water bath. Carefully add Lithium Aluminum Hydride (0.57 g, 15.0 mmol, 1.5 equiv.) to the cold THF in portions. Note: The addition may be slightly exothermic.
-
Substrate Addition: In a separate flask, dissolve the ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (2.98 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes mobile phase. The product spot should be significantly more polar than the starting ester.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of the following, allowing the gas evolution to subside between each addition[1][17][20]:
-
0.6 mL of water
-
0.6 mL of 15% (w/v) aqueous NaOH solution
-
1.8 mL of water
-
-
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable. If the mixture remains gelatinous, add anhydrous MgSO₄ and stir for another 15-20 minutes[17][20].
-
Filtration: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF and then Ethyl Acetate (3 x 30 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20-50% Ethyl Acetate in Hexanes to afford the pure (3-bromo-5-methoxy-1H-indol-2-yl)methanol.
Expected Results & Characterization
| Parameter | Value |
| Reaction Scale | 10.0 mmol |
| LiAlH₄ Stoichiometry | 1.5 equivalents |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
The final product, (3-bromo-5-methoxy-1H-indol-2-yl)methanol, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive LiAlH₄ (exposed to moisture); Insufficient equivalents of LiAlH₄. | Use a fresh bottle of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Increase stoichiometry to 2.0 equivalents if necessary. |
| Presence of Debrominated Product | Reaction run at elevated temperature or for an extended period. | Maintain temperature control during addition. Do not let the reaction run for an unnecessarily long time after completion is observed by TLC. |
| Difficult Workup (Gelatinous Ppt.) | Incorrect stoichiometry in Fieser workup; Inefficient stirring. | Add anhydrous MgSO₄ or Na₂SO₄ and stir vigorously. Alternatively, use a Rochelle's salt (sodium potassium tartrate) workup, which chelates aluminum ions[21][22]. |
| Aldehyde Intermediate Observed | Incomplete reduction (highly unlikely with LiAlH₄). | This is more common with DIBAL-H. With LiAlH₄, it indicates insufficient reagent or very short reaction time. Allow the reaction to proceed longer. |
Conclusion
The reduction of the ethyl ester on the 3-bromo-5-methoxyindole scaffold is efficiently and selectively achieved using Lithium Aluminum Hydride. By adhering to strict anhydrous and inert atmosphere techniques, and by employing a controlled quenching procedure like the Fieser workup, the corresponding primary alcohol can be synthesized in high yield. This protocol provides a reliable and scalable method for researchers engaged in the synthesis of complex indole-based molecules.
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-784. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]
-
Professor Dave Explains. (2020). Reduction of Esters With DIBAL-H. [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. [Link]
-
Gribble, G. W. (1996). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 25(5), 335-344. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
ChemSpider Synthetic Pages. (n.d.). Ester reduction. [Link]
-
Organic Syntheses. (n.d.). Procedure for a related indole synthesis. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
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- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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Application Note: Nucleophilic Substitution Strategies for C3-Functionalization of Indole Esters
Topic: Nucleophilic substitution reactions at the C3 position of indole esters Content Type: Application Note and Protocol Guide
Abstract
The indole scaffold is ubiquitous in pharmaceuticals (e.g., Indomethacin, Vincristine) and materials science.[1] While the C3 position of indole is inherently nucleophilic (susceptible to electrophilic attack), reversing this polarity to allow nucleophilic substitution at C3 represents a significant synthetic challenge ("Umpolung"). This guide details advanced protocols for achieving nucleophilic substitution at the C3 position of indole esters—specifically focusing on 3-haloindole-2-carboxylates and oxidative C3-H functionalization . These methodologies unlock access to sterically congested and electronically diverse 3,3-disubstituted indolenines and 3-heteroatom-substituted indoles critical for drug discovery.
Mechanistic Principles & Strategic Design
The Reactivity Paradox
Standard indole chemistry relies on the electron-rich nature of the pyrrole ring, driving electrophilic aromatic substitution (
-
Electronic Activation: Introducing an electron-withdrawing group (EWG) such as an ester (-COOR) at the C2 position reduces the electron density of the indole ring. This activates the C3 position towards nucleophilic attack, particularly via an
-like addition-elimination mechanism or metal-catalyzed cross-coupling. -
Leaving Group Lability: The presence of a halogen (Br, I) or pseudohalogen (OTf) at C3 provides a distinct site for substitution.
-
Oxidative Activation: Hypervalent iodine reagents can generate electrophilic indolium species from simple indole esters, allowing direct nucleophilic trapping.
Reaction Pathways
- Pathway (Addition-Elimination): In 3-haloindole-2-esters, the C2-ester stabilizes the intermediate Meisenheimer-like complex (anionic sigma complex), facilitating the displacement of the C3-halide by nucleophiles (thiols, amines, azides).
-
Metal-Catalyzed Cross-Coupling: Pd or Cu catalysis bypasses the electronic limitations of the ring, allowing C3-C, C-N, or C-O bond formation via oxidative addition/reductive elimination cycles.
-
Oxidative Dearomatization: Oxidation of indole-3-carboxylates generates a reactive indolenine intermediate that captures nucleophiles at C3, often leading to 3-substituted-3-hydroxyindolines or spirocyclic scaffolds.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for nucleophilic substitution at the C3 position of a generic Indole-2-ester.
Caption: Divergent mechanistic pathways for C3-nucleophilic substitution: Direct
Experimental Protocols
Protocol A: Displacement of 3-Bromoindole-2-carboxylates with Thiols
Target Application: Synthesis of 3-thioindole derivatives (potent HIV-1 inhibitors).
Reagents & Equipment:
-
Substrate: Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 equiv)
-
Nucleophile: Thiophenol or Alkyl thiol (1.2 equiv)
-
Base: Cesium Carbonate (
, 2.0 equiv) -
Solvent: DMF (Anhydrous)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology:
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-bromo-1H-indole-2-carboxylate (0.5 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add
(1.0 mmol, 325 mg) in one portion. The suspension may turn slightly yellow. -
Nucleophile Introduction: Add the thiol (0.6 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane/EtOAc 4:1).
-
Checkpoint: The starting material (
) should disappear within 2–4 hours. A new spot ( ) will appear.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine (10 mL).
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).
Why this works: The C2-ester creates a "push-pull" system. The electron-withdrawing nature of the ester lowers the LUMO energy at C3, allowing the sulfur nucleophile to attack. The bromide is a competent leaving group, restoring aromaticity in the final step.
Protocol B: Copper-Catalyzed C3-Cyanation of Indole-2-Esters
Target Application: Synthesis of 3-cyanoindole-2-carboxylates (precursors to
Reagents:
-
Substrate: Methyl 3-iodo-1H-indole-2-carboxylate (1.0 equiv)
-
Source: CuCN (Copper(I) Cyanide) (1.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Temperature: 120°C
Methodology:
-
Setup: Charge a dried Schlenk tube with Methyl 3-iodo-1H-indole-2-carboxylate (1.0 mmol) and CuCN (1.5 mmol, 134 mg).
-
Solvation: Evacuate and backfill with
(3 times). Add DMSO (4.0 mL). -
Heating: Seal the tube and heat to 120°C for 12 hours.
-
Note: The reaction mixture will darken. Efficient stirring is crucial as CuCN is sparingly soluble.
-
-
Quench: Cool to RT. Pour into a mixture of
(aq) and ice to complex the copper (turns deep blue). -
Extraction: Extract with EtOAc (3 x 20 mL).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol C: Oxidative C3-Functionalization (Metal-Free)
Target Application: Introduction of oxygen/nitrogen nucleophiles to Indole-3-carboxylates (Dearomatization).
Reagents:
-
Substrate: Methyl 1H-indole-3-carboxylate[2]
-
Oxidant: PIDA (Phenyliodine(III) diacetate) (1.1 equiv)
-
Nucleophile: Methanol (Solvent/Reagent) or KOH/MeOH
-
Catalyst: KOH (10 mol%)
Methodology:
-
Dissolution: Dissolve the indole ester in MeOH.
-
Oxidation: Add PIDA portion-wise at 0°C.
-
Mechanism: PIDA generates an electrophilic species at C3. The nucleophile (MeOH) attacks the C3 position.
-
Outcome: This typically yields a 3,3-dimethoxyindoline or 3-hydroxy-indolenine derivative depending on workup, effectively substituting the C3-H with a nucleophile via an oxidative mechanism.
Data Summary & Optimization Guide
| Parameter | Metal-Cat (Protocol B) | Oxidative (Protocol C) | |
| Substrate Req. | 3-Halo + 2-EWG | 3-Halo/Triflates | Unsubstituted C3-H |
| Nucleophiles | S, N, | CN, Aryl, Alkyne | O, N (Solvent based) |
| Key Variable | Base Strength ( | Ligand/Temp | Oxidant Stoichiometry |
| Limitation | Steric bulk at Nu | Metal waste removal | Dearomatization risk |
Troubleshooting:
-
Low Yield in
: If the reaction is sluggish, switch solvent to NMP or DMSO to enhance the nucleophilicity of the attacking species. Ensure the C2-ester is not hydrolyzed; use anhydrous conditions. -
Protodehalogenation: In Metal-catalyzed reactions, if the halide is replaced by H (reduction), ensure the solvent is strictly dry and free of proton sources. Increase catalyst loading.
References
-
Reactivity of 3-Haloindoles
- Synthesis and Reactions of 3-Halogen
-
Source:
-
Electrophilic Activation of Indoles
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
-
Source:
-
Oxidative Functionalization
- Synthesis of 3-Haloindoles via Cascade Oxidative Cycliz
-
Source:
-
C3-Nucleophilic Substitution Overview
-
Nucleophilic substitution at the 3'-position of substituted indoles.[3]
-
Source:
-
-
Indole-3-Carboxylate Synthesis
- Visible-Light-Induced Carbonyl
-
Source:
Note: Always perform a risk assessment before handling haloindoles and cyanide sources. All reactions should be conducted in a fume hood.
Sources
One-pot synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
An Application Note for the Efficient One-Pot Synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, 3-halo-indole-2-carboxylates are pivotal intermediates for further molecular elaboration. This application note presents a detailed, robust, and efficient one-pot protocol for the synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. By integrating a Japp-Klingemann reaction, a Fischer indole cyclization, and a subsequent electrophilic bromination into a single continuous process, this methodology circumvents the need for isolating intermediates, thereby enhancing operational efficiency, reducing solvent waste, and improving overall yield. This guide is intended for researchers in synthetic organic chemistry and drug development, providing in-depth mechanistic insights, a step-by-step protocol, and critical process considerations.
Introduction: The Strategic Importance of Functionalized Indoles
Indole derivatives are classified as "privileged structures" in drug discovery, capable of binding to a wide range of biological targets. The specific target of this protocol, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, combines several key functional groups that make it a highly valuable synthetic intermediate. The ester at the 2-position can be hydrolyzed or converted to an amide, the bromine at the 3-position is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira), and the methoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule.
Traditional multi-step syntheses of such compounds are often plagued by purification challenges and yield losses at each stage. A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a compelling solution. The protocol detailed herein leverages the classic Japp-Klingemann and Fischer indole synthesis reactions, followed by in-situ bromination, to provide a streamlined and effective pathway to the target molecule.
Reaction Mechanism and Rationale
The synthesis proceeds through three distinct but seamlessly integrated stages. The causality behind this specific sequence is critical for the success of the one-pot procedure.
Stage 1 & 2: Japp-Klingemann Reaction and Fischer Indole Synthesis
The journey begins with the formation of an arylhydrazone, the essential precursor for the Fischer indole synthesis. The Japp-Klingemann reaction is an elegant method for this transformation, starting from an aryl diazonium salt and a β-ketoester.[1][2]
-
Diazotization: 4-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the decomposition of the thermally sensitive diazonium ion.
-
Azo Coupling (Japp-Klingemann): The diazonium salt is a weak electrophile that reacts with the enolate of ethyl 2-methylacetoacetate. The subsequent hydrolysis and decarboxylation of the acetyl group under the reaction conditions yield the key phenylhydrazone intermediate.[3]
-
Cyclization (Fischer Indole Synthesis): Upon heating in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), the phenylhydrazone undergoes a[4][4]-sigmatropic rearrangement.[4][5] This is the core of the Fischer indole synthesis, which involves the cleavage of the N-N bond and the formation of a new C-C bond, ultimately leading to the indole ring after cyclization and elimination of ammonia.[6][7]
Stage 3: Electrophilic Bromination
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, particularly at the C3 position.
-
In-Situ Bromination: Once the formation of the indole ring is complete, N-Bromosuccinimide (NBS) is introduced directly into the reaction mixture. NBS serves as a convenient and selective source of electrophilic bromine (Br+).[8][9] It efficiently brominates the nucleophilic C3 position of the newly formed indole to yield the final product. The choice of NBS is strategic; it provides a low concentration of bromine, minimizing side reactions like dibromination that can occur with liquid bromine.[10]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final product.
Caption: Workflow for the one-pot synthesis of the target indole.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxyaniline | C₇H₉NO | 104-94-9 | 123.15 | 10.0 | 1.0 |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 36.46 | ~30.0 | ~3.0 |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | 10.5 | 1.05 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 609-14-3 | 144.17 | 10.0 | 1.0 |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ~20.0 | ~2.0 |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | 46.07 | - | Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 7664-93-9 | 98.08 | - | Catalyst |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | 177.98 | 10.5 | 1.05 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | - | Solvent |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ice-water bath.
-
Heating mantle with temperature control.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Diazotization (0-5 °C):
-
To a 250 mL three-neck flask, add 4-methoxyaniline (1.23 g, 10.0 mmol) and 20 mL of water.
-
Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol).
-
In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A positive test with starch-iodide paper should indicate a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
-
Japp-Klingemann Coupling (0-10 °C):
-
In a separate flask, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 25 mL of water and cool it to 0 °C.
-
Add ethyl 2-methylacetoacetate (1.44 g, 10.0 mmol) to the cold NaOH solution and stir for 10 minutes to form the enolate.
-
Add the previously prepared cold diazonium salt solution dropwise to the enolate solution over 30 minutes. Maintain the temperature below 10 °C. A yellow-orange precipitate (the hydrazone) should form.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
-
Fischer Indole Cyclization (Heating):
-
To the flask containing the hydrazone slurry, carefully add 50 mL of ethanol followed by the slow, cautious addition of 5 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the hydrazone spot has been consumed.
-
Cool the reaction mixture to room temperature.
-
-
In-Situ Bromination (Room Temperature):
-
Once the mixture has cooled to ~25 °C, add N,N-Dimethylformamide (DMF, 20 mL) to aid in solubility.
-
Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the product and the disappearance of the indole intermediate by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from ethanol/water to afford the pure Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
-
Safety and Troubleshooting
-
Safety: Aryl diazonium salts can be explosive when dry; always keep them in solution. NBS is a lachrymator and should be handled with care. Strong acids (HCl, H₂SO₄) are corrosive. Perform all steps in a well-ventilated fume hood.
-
Troubleshooting:
-
Low Yield in Cyclization: Ensure the acid catalyst is of good quality and the reflux time is sufficient. Polyphosphoric acid can be used as an alternative catalyst which sometimes gives higher yields.
-
Incomplete Bromination: If the reaction stalls, a small additional portion of NBS can be added. Ensure the indole intermediate is fully dissolved (use of DMF is key).
-
Formation of Side Products: Over-bromination can occur if excess NBS is used or if the reaction temperature is too high. Control the stoichiometry and temperature carefully.
-
Conclusion
This application note provides a comprehensive and reliable one-pot method for synthesizing Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. By combining the Japp-Klingemann reaction, Fischer indole synthesis, and NBS bromination, this protocol offers a significant improvement in efficiency over traditional multi-step approaches. The detailed mechanistic rationale and step-by-step guide should enable researchers to successfully implement this strategy for accessing this valuable synthetic intermediate.
References
- RSC Publishing. (n.d.). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances.
- Wikipedia. (2023). Japp–Klingemann reaction.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
-
Zhao, B., Li, X., Wang, X., Jiang, L., Li, Z., & Du, Y. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1493–1503. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Taber, D. F., & Stachel, S. J. (2011). The Japp-Klingemann Reaction. Organic Reactions, 1–35.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215.
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in Modern Alkaloid Total Synthesis
Introduction: A Privileged Scaffold for Complex Alkaloid Construction
The indole nucleus is a cornerstone in the architecture of a vast array of natural products, particularly alkaloids, which exhibit a remarkable spectrum of biological activities. Among the myriad of functionalized indole building blocks available to the synthetic chemist, Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate stands out as a particularly versatile and powerful synthon. Its strategic substitution pattern, featuring a reactive bromine at the C3 position, an electron-donating methoxy group at C5, and an activating carboxylate at C2, provides a unique combination of handles for orchestrating complex bond formations. This application note will provide an in-depth technical guide on the strategic application of this key intermediate in the total synthesis of complex indole alkaloids, offering field-proven insights and detailed, reproducible protocols for researchers, scientists, and drug development professionals.
The strategic placement of the bromine atom at the C3 position is of paramount importance. This position is inherently nucleophilic in the parent indole, but the presence of the electron-withdrawing carboxylate at C2 modulates this reactivity, making the C3-bromo derivative an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The methoxy group at the C5 position, on the other hand, increases the electron density of the benzene ring, influencing the regioselectivity of further electrophilic aromatic substitutions and often playing a crucial role in the biological activity of the final alkaloid target. The ethyl ester at C2 serves not only as a directing group but also as a synthetic handle for further transformations, such as reduction, amidation, or participation in cyclization cascades.
This guide will explore the application of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in key carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex alkaloid frameworks. We will delve into the mechanistic underpinnings of these transformations and provide detailed, step-by-step protocols that have been validated in the synthesis of medicinally relevant natural products.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds
The C3-bromo functionality of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is tailor-made for participation in a suite of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient construction of C-C and C-N bonds under relatively mild conditions.
A. Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-indole linkages, which are common motifs in many indole alkaloids. The reaction of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with a variety of aryl- or heteroarylboronic acids or their esters provides a direct route to 3-substituted indole derivatives.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing unwanted side reactions. A common and effective catalytic system involves Pd(dppf)Cl₂ which is adept at the oxidative addition to the C-Br bond. The use of a carbonate base, such as K₂CO₃, is often sufficient to promote the transmetalation step without causing hydrolysis of the ester functionality. The solvent system, typically a mixture of an organic solvent like dimethoxyethane (DME) and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with Phenylboronic Acid
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | 1.0 | 298.13 | 298 mg (1.0 mmol) |
| Phenylboronic Acid | 1.2 | 121.93 | 146 mg (1.2 mmol) |
| Pd(dppf)Cl₂ | 0.05 | 816.64 | 41 mg (0.05 mmol) |
| K₂CO₃ | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| Dimethoxyethane (DME) | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed DME and degassed water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
B. Heck Reaction: Formation of Alkenylindoles
The Heck reaction provides a powerful means to introduce alkenyl substituents at the C3 position of the indole core, a common feature in many alkaloids. This reaction involves the palladium-catalyzed coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with a variety of alkenes.[1]
Causality Behind Experimental Choices: A phosphine-free catalyst system, such as palladium(II) acetate, can be effective for the Heck reaction with electron-deficient alkenes like acrylates. The choice of a hindered phosphine ligand, such as tri-o-tolylphosphine, is often necessary for less reactive alkenes to promote reductive elimination and prevent catalyst decomposition. A tertiary amine base, like triethylamine, is typically used to neutralize the HBr generated in the catalytic cycle.
Experimental Protocol: Heck Reaction of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with Ethyl Acrylate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | 1.0 | 298.13 | 298 mg (1.0 mmol) |
| Ethyl Acrylate | 1.5 | 100.12 | 150 mg (1.5 mmol) |
| Pd(OAc)₂ | 0.05 | 224.50 | 11 mg (0.05 mmol) |
| P(o-tolyl)₃ | 0.1 | 304.37 | 30 mg (0.1 mmol) |
| Triethylamine (Et₃N) | 1.5 | 101.19 | 152 mg (1.5 mmol) |
| Toluene | - | - | 10 mL |
Procedure:
-
In a sealed tube, combine Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene, triethylamine, and ethyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl (E)-3-(2-(ethoxycarbonyl)vinyl)-5-methoxy-1H-indole-2-carboxylate.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of an alkynyl group at the C3 position, providing a versatile handle for further transformations such as cyclizations or click chemistry. This reaction involves the coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with a terminal alkyne, co-catalyzed by palladium and copper complexes.
Causality Behind Experimental Choices: The classic Sonogashira conditions employ a palladium(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide is the key intermediate that undergoes transmetalation to the palladium center. An amine base, such as triethylamine, serves both as a base and as a solvent.
Experimental Protocol: Sonogashira Coupling of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with Phenylacetylene
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | 1.0 | 298.13 | 298 mg (1.0 mmol) |
| Phenylacetylene | 1.2 | 102.14 | 123 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 21 mg (0.03 mmol) |
| CuI | 0.05 | 190.45 | 10 mg (0.05 mmol) |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 202 mg (2.0 mmol) |
| Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a Schlenk flask, add Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford Ethyl 5-methoxy-3-(phenylethynyl)-1H-indole-2-carboxylate.
Diagram: Palladium Catalytic Cycles
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yield and purity.
The target molecule is a valuable intermediate, and its successful synthesis hinges on a well-controlled electrophilic bromination of the electron-rich indole core. The C3 position of the indole is highly nucleophilic and readily reacts with electrophiles.[1][2] The 5-methoxy group further activates the ring system, making the reaction facile but also increasing the risk of side reactions if not properly managed. This guide provides a self-validating system of protocols and troubleshooting logic to ensure a successful outcome.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: I am observing a very low or non-existent yield of my desired product. What are the primary causes and how can I rectify this?
A low or zero yield is typically traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or workup procedure. Let's dissect each.
-
Cause 1: Inactive Brominating Agent
-
Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity and ease of handling compared to molecular bromine.[3] However, NBS can degrade over time, especially upon exposure to moisture and light, leading to a lower concentration of the active brominating species.
-
Troubleshooting Steps:
-
Assess NBS Quality: Use NBS from a freshly opened bottle. If the reagent is old or has been improperly stored, its purity is questionable.
-
Recrystallize NBS: For best results, recrystallize commercial NBS from hot water. This removes succinimide, a common impurity.
-
Store Properly: Always store NBS in a desiccator, protected from light.
-
-
-
Cause 2: Sub-optimal Reaction Temperature
-
Expertise & Experience: The bromination of this activated indole system is extremely fast and exothermic. Running the reaction at room temperature or higher can lead to a complex mixture of byproducts, including poly-brominated species and oxidative degradation products, which significantly lowers the yield of the desired mono-brominated product.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: Initiate the reaction at 0°C or -10°C in an ice-salt or ice-acetone bath. This is the most critical parameter for controlling selectivity.
-
Control Reagent Addition: Dissolve the NBS in the reaction solvent (e.g., DMF or THF) and add it dropwise to the cooled solution of the indole starting material over 30-60 minutes. This maintains a low concentration of the electrophile and helps dissipate heat.
-
-
-
Cause 3: Incorrect Stoichiometry
-
Expertise & Experience: While the reaction is a 1:1 transformation, using a slight excess of NBS can help drive the reaction to completion. However, a large excess will inevitably lead to di-bromination.[1]
-
Troubleshooting Steps:
-
Precise Measurement: Use exactly 1.05 to 1.10 equivalents of high-purity NBS.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is often complete within minutes after the addition of NBS is finished. Quench the reaction promptly once the starting material is consumed to prevent side reactions.
-
-
-
Cause 4: Product Loss During Workup
-
Expertise & Experience: The workup procedure is designed to remove unreacted reagents and byproducts. However, improper extraction techniques can lead to significant product loss.[4][5]
-
Troubleshooting Steps:
-
Quenching: Quench the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess active bromine species.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Perform at least three extractions to ensure complete recovery from the aqueous layer.
-
Washing: Wash the combined organic layers with brine to remove residual water, which can aid in drying and prevent hydrolysis of the ester during storage.
-
-
Optimized Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS), recrystallized | Ensures high activity and minimizes impurities. |
| Stoichiometry | 1.05 - 1.10 equivalents of NBS | Drives reaction to completion while minimizing di-bromination.[1] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solubilize both reactants well. |
| Temperature | -10°C to 0°C | Critical for controlling reaction rate and selectivity.[1] |
| Addition Method | Slow, dropwise addition of NBS solution | Prevents temperature spikes and local excess of brominating agent. |
| Reaction Time | 30 - 90 minutes (TLC monitored) | Reaction is typically fast; prolonged times can increase side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the electron-rich indole ring. |
Q2: My TLC analysis shows multiple spots close to my product's Rf. What are these impurities and how can I prevent them?
The presence of multiple spots indicates a lack of selectivity. For this reaction, the common culprits are di-bromination and oxidation.
-
Impurity 1: Di-brominated Products
-
Expertise & Experience: The most likely byproduct is a di-brominated indole. After the first bromine is added at the C3 position, the indole ring is deactivated, but still susceptible to further bromination on the benzene ring under forcing conditions (excess NBS, higher temperature).[6]
-
Prevention Strategy: The most effective prevention is strict adherence to the optimized conditions in the table above: use ≤1.1 equivalents of NBS and maintain a low temperature (≤0°C).
-
-
Impurity 2: Oxidative Byproducts (Oxindoles)
-
Expertise & Experience: Indoles can be oxidized to oxindoles, especially under acidic conditions or in the presence of certain electrophiles.[1][2] This can be a significant side reaction if the reaction conditions are not well-controlled.
-
Prevention Strategy:
-
Inert Atmosphere: Running the reaction under nitrogen or argon minimizes contact with atmospheric oxygen.
-
Solvent Purity: Use anhydrous, high-purity solvents to avoid unknown contaminants that could act as oxidants.
-
Prompt Workup: Work up the reaction as soon as it is complete to minimize exposure time to potentially oxidative conditions.
-
-
Troubleshooting Logic Diagram
Sources
Technical Support Center: Purification of Brominated 5-Methoxyindole Derivatives
Welcome to the technical support center for the purification of brominated 5-methoxyindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often sensitive compounds. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the bromination of a 5-methoxyindole derivative?
A1: The impurity profile is highly dependent on the reaction conditions, but several common side products are frequently observed.[1][2]
-
Unreacted Starting Material: Incomplete bromination can leave residual 5-methoxyindole.[1]
-
Over-brominated Products: The electron-rich nature of the indole ring makes it susceptible to further bromination. Depending on the stoichiometry and reaction control, you may find various di- or even tri-brominated isomers (e.g., 3,6-dibromo-, 2,6-dibromo-, or 4,6-dibromo-5-methoxyindoles).[1][3]
-
Regioisomers: While bromination often shows regioselectivity, small quantities of other bromo-isomers (e.g., 4-bromo-, 6-bromo-, or 7-bromo-5-methoxyindole) can form.[1] The formation of these isomers is influenced by the choice of brominating agent (e.g., NBS vs. Br₂) and solvent.[4][5]
-
Oxidized Species: Indoles are prone to oxidation, especially when exposed to air and light, leading to the formation of colored byproducts like oxindoles.[1][2] This can be exacerbated by harsh reaction or workup conditions.
Q2: My crude product is a dark oil or a discolored solid. What causes this, and will it affect my purification?
A2: Discoloration is a common issue and typically points to the presence of oxidized impurities.[1] The indole nucleus is electron-rich and can be sensitive to air, light, and acidic conditions, leading to degradation over time.[1][6][7] These colored impurities are often more polar than the target compound and can complicate purification by streaking on silica gel columns or interfering with crystallization. It is highly recommended to purify the material promptly after synthesis and to store it under an inert atmosphere (like argon or nitrogen), protected from light, and at low temperatures.[8]
Q3: Which primary purification technique should I choose: column chromatography, recrystallization, or preparative HPLC?
A3: The optimal technique depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Flash Column Chromatography: This is the most versatile and common method for purification from milligram to multi-gram scales.[9] It is effective at removing impurities with significantly different polarities, such as baseline material or highly polar colored species. However, separating closely related isomers can be challenging.[9][10]
-
Recrystallization: If your product is a solid and has a purity of >90%, recrystallization can be an excellent and scalable method to achieve very high purity.[9] Its main drawback is potentially lower recovery. Finding a suitable solvent system may also require some screening.[9][11]
-
Preparative HPLC: For difficult separations of closely related isomers or for achieving the highest possible purity on a small scale, reversed-phase preparative HPLC is the method of choice.[12][13] It offers superior resolution but is more expensive and less scalable than column chromatography.[6]
Below is a decision tree to help guide your choice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Purification of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
This guide is structured as a specialized technical support resource designed for process chemists and researchers. It prioritizes experimental logic, safety, and yield optimization.
Case ID: IND-BR-5ME-REC-001 Subject: Recrystallization Solvent Systems & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a highly functionalized indole intermediate, often utilized in the synthesis of antiviral agents (e.g., Umifenovir analogs) or broad-spectrum antibiotics.
-
Structural Challenges:
-
Indole Core: Prone to oxidative coloration (pinking/reddening) upon extended air exposure.
-
C3-Bromine: A heavy halogen that increases lipophilicity but can be labile under harsh basic conditions.
-
C5-Methoxy: An electron-donating group (EDG) that slightly increases polarity compared to the bromo-indole core.
-
C2-Ester: Reduces the basicity of the indole nitrogen, making the molecule stable in mild acids but susceptible to hydrolysis in hot strong bases.
-
Primary Recommendation: The most robust solvent system for this class of indole esters is Ethanol (95%) or an Ethanol/Water gradient. For removing non-polar byproducts (e.g., unreacted starting material), Toluene/Heptane is the superior alternative.
Recommended Solvent Systems
The following table summarizes the solvent systems based on impurity profiles and scale.
| System | Composition | Primary Use Case | Pros | Cons |
| System A (Standard) | Ethanol (95%) | General purification; removal of polar succinimide byproducts (from NBS bromination). | Green solvent; high recovery; excellent crystal habit. | May not remove unreacted non-polar starting material efficiently. |
| System B (High Purity) | Toluene : Heptane (1:2 to 1:4) | Removal of lipophilic impurities and "oils." | Excellent rejection of non-polar side products; sharp melting points. | Lower single-pass yield; requires higher heating temperatures. |
| System C (Historical) | Acetic Acid : Water | Post-bromination workup (if reaction done in AcOH). | Direct crystallization from reaction mixture; suppresses hydrolysis. | Difficult to dry (trace acid remains); corrosive vapors. |
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the correct solvent based on your crude material's behavior.
Caption: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate decision points; Green nodes indicate solvent choices.
Detailed Protocols
Protocol A: Ethanol Recrystallization (Standard)
Best for: Removing NBS byproducts (succinimide) and general purification.
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If the solution is not clear, add ethanol in 1 mL increments. If insolubles persist after 10 mL/g, they are likely inorganic salts—proceed to hot filtration.
-
-
Hot Filtration (Crucial): If solid specks remain, filter the hot solution through a pre-warmed glass frit or a fluted filter paper to remove dust/salts.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Note: Rapid cooling causes oiling.
-
-
Finishing: Cool in an ice bath (0-5°C) for 30 minutes.
-
Collection: Filter via vacuum. Wash the cake with cold ethanol (0°C).
Protocol B: Toluene/Heptane (Anti-Solvent Method)
Best for: Removing unreacted starting material (Ethyl 5-methoxyindole-2-carboxylate).
-
Dissolution: Dissolve crude in minimum hot Toluene (approx. 80-90°C).
-
Precipitation: Once dissolved, remove from heat source. Immediately add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Re-clearing: Add a few drops of Toluene to clear the solution.
-
Cooling: Allow to cool slowly. The product should crystallize as needles or prisms, while the oily impurities remain in the mother liquor.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is wrong?
Diagnosis: This occurs when the compound's melting point is close to the solvent's boiling point, or the solution is too concentrated (supersaturated) at high temperatures. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the concentration.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1]
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Q2: The crystals are pink or reddish. Is the product degraded?
Diagnosis: Indoles are electron-rich and prone to auto-oxidation, forming colored quinoidal impurities even at trace levels (ppm). Corrective Action:
-
Perform a Charcoal Treatment :
Q3: My yield is low (<50%). Where is my product?
Diagnosis: The product is likely too soluble in the chosen solvent at room temperature, or the mother liquor volume is too high. Corrective Action:
-
Analyze the Mother Liquor: Run a TLC of the filtrate.[1] If the spot is intense, concentrate the mother liquor by 50% on a rotary evaporator and cool again to harvest a "second crop."
-
Anti-Solvent: If using pure Ethanol, add water dropwise to the cold mother liquor to force precipitation (Note: This may lower purity).
Q4: Can I use Acetone?
Analysis: Acetone is a powerful solvent for indoles but often holds them too well in solution, leading to poor recovery. It is better used as a solvent for cleaning glassware than for crystallization of this specific ester, unless paired with Hexane (Acetone/Hexane system).
References
-
Synthesis of Umifenovir Analogs
- Citation: "Synthesis and Biological Evaluation of Umifenovir Analogues as Anti-SARS-CoV-2 Agents." ChemMedChem, 2022.
- Relevance: Describes the bromination of ethyl indole-2-carboxylates and subsequent purific
-
Source:
-
General Indole Purification
-
Citation: "Indole-2-carboxylic acid, ethyl ester."[5] Organic Syntheses, Coll. Vol. 5, p.567 (1973).
- Relevance: Establishes baseline solubility and purification protocols for indole-2-esters using ethanol and chlorin
-
Source:
-
-
Recrystallization Solvent Selection
-
Citation: "Reagents & Solvents: Solvents for Recrystallization."[4] University of Rochester.
- Relevance: Provides the theoretical basis for solvent polarity matching (Ethyl Acet
-
Source:
-
Sources
Preventing debromination side reactions in indole ester coupling
A Guide to Preventing Debromination Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the palladium-catalyzed coupling of esters with bromoindoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome one of the most persistent challenges in this chemistry: the undesired side reaction of debromination.
Debromination, the replacement of a bromine atom with a hydrogen, can significantly lower the yield of your desired coupled product and introduce complex purification challenges.[1][2] This guide moves beyond simple step-by-step instructions to explain the causality behind these experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximum success.
Troubleshooting Guide: A Diagnostic Approach
This section is structured to address the specific issues you may be encountering in the lab. Let's diagnose the problem and find a solution.
Q1: My primary reaction product is the simple indole, not my target ester. What's causing this massive debromination?
Observing the debrominated starting material as your major product indicates that the hydrodehalogenation pathway is overwhelmingly favored over your desired C-O coupling. This is a common but solvable issue. Let's follow a logical workflow to identify the root cause.
Detailed Breakdown:
-
N-H Acidity is the Primary Culprit: The single most effective strategy to prevent debromination is to protect the indole nitrogen.[2][3] The N-H proton is acidic and will be deprotonated by the base in your reaction.[2][3] This forms an indolide anion, which dramatically increases the electron density of the aromatic ring system. This increased electron density weakens the C-Br bond, making it more susceptible to cleavage and subsequent quenching by a proton source to yield the debrominated side product.[2]
-
Base Selection is Critical: Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides can exacerbate debromination even with N-protection.[1][4] Milder inorganic bases are often superior for this transformation. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points as they are effective without being overly harsh.[1][5]
-
Temperature Control: Higher reaction temperatures can accelerate the rate of debromination.[1] If you are seeing significant side product formation, lowering the temperature (e.g., from 110 °C to 80 °C) can often tip the kinetic balance in favor of the desired coupling reaction.[1]
-
Eliminate Hydride Sources: Reductive debromination requires a source of hydride (H⁻). This can come from unexpected places, such as impurities in solvents or reagents.[1][3] Using anhydrous, high-purity solvents is essential. Furthermore, avoid using alcohols as solvents, as they can act as hydride donors under certain catalytic conditions.[3] Aprotic solvents like dioxane or toluene are generally preferred.[1]
Frequently Asked Questions (FAQs)
Q2: What is the underlying mechanism of debromination in palladium-catalyzed coupling?
The issue arises from two competing catalytic cycles that share a common Pd(0) active catalyst and an initial oxidative addition step.
-
Desired Pathway (Buchwald-Hartwig C-O Coupling): The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the bromoindole to form a Pd(II) intermediate.[6] Following this, in the presence of a base, the alcohol (or its corresponding alkoxide) displaces the bromide on the palladium center. The final step is reductive elimination, which forms the desired C-O bond, releases the indole ester product, and regenerates the Pd(0) catalyst.[6][7]
-
Undesired Pathway (Hydrodebromination): This pathway begins with the same oxidative addition step. However, instead of reacting with the alcohol, the Pd(II)-bromide intermediate reacts with a hydride source.[1] This forms a Pd(II)-hydride species. Subsequent reductive elimination forms a C-H bond, releasing the debrominated indole and regenerating the Pd(0) catalyst.[7]
Your success depends on promoting the rate of the desired ligand exchange and reductive elimination over the undesired reaction with hydride sources.
Q3: Which N-protecting group is best for suppressing debromination?
The choice of protecting group is a balance between stability to the reaction conditions and ease of removal later in your synthesis.[2][3]
| Protecting Group | Key Features & Benefits | Removal Conditions |
| Boc (tert-Butoxycarbonyl) | Widely used, easy to install, and generally stable to the coupling conditions. Its electron-donating nature does not deactivate the ring.[2][3] | Mild acidic conditions (e.g., TFA in DCM). |
| SEM (2-(Trimethylsilyl)ethoxy)methyl | Offers very robust protection under a variety of conditions. Particularly effective in preventing debromination in related heterocyclic systems.[2][3] | Fluoride sources (e.g., TBAF). |
| Sulfonyl (e.g., Tosyl, Nosyl) | Electron-withdrawing nature can sometimes offer enhanced stability, but may deactivate the ring towards certain transformations. | Harsher conditions may be required (e.g., strong base or reduction). |
For most applications, the Boc group offers the best combination of stability, ease of use, and compatibility, making it an excellent first choice for screening.[2][3]
Q4: How does the choice of ligand affect debromination?
The ligand bound to the palladium center is crucial as it modulates the catalyst's reactivity.[1]
-
Electron-rich, bulky phosphine ligands are often used to promote the oxidative addition and reductive elimination steps. However, in some cases, they can also accelerate the undesired hydrodehalogenation pathway.[1]
-
Bidentate phosphine ligands , such as Xantphos, have been shown to be particularly effective in C-N and C-O coupling reactions involving bromo-azaindoles, suggesting they can be crucial for achieving good yields and minimizing side reactions.[5]
If debromination is persistent, screening a different class of ligand (e.g., moving from a monodentate Buchwald-type ligand to a bidentate ligand like Xantphos) is a valid optimization strategy.
Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments, incorporating best practices to minimize debromination.
Protocol 1: N-Boc Protection of 5-Bromoindole
This procedure provides a reliable method for protecting the indole nitrogen, the essential first step before attempting the coupling reaction.
Materials:
-
5-Bromoindole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromoindole.
-
Dissolve the indole in anhydrous THF.
-
Add DMAP, followed by the dropwise addition of Boc₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-5-bromoindole.
Protocol 2: Palladium-Catalyzed Ester Coupling with Minimized Debromination
This protocol is optimized for C-O coupling while actively suppressing the debromination side reaction.
Materials:
-
N-Boc-5-bromoindole (1.0 equiv.)
-
Alcohol/Phenol coupling partner (1.5 equiv.)
-
Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Dioxane, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-Boc-5-bromoindole, the palladium precursor, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous dioxane via syringe, followed by the alcohol coupling partner.
-
Seal the tube and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.[8]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[1][8]
References
-
Chae, J., & Buchwald, S. L. (2004). Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A. The Journal of Organic Chemistry, 69(10), 3336–3339. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2036–2043. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate for NMR
[1]
Ticket Subject: Improving solubility of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate for NMR Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]
Executive Summary
The solubility challenges you are encountering with Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate are chemically predictable and common for 2,3,5-trisubstituted indoles.[1] The difficulty stems from a high crystal lattice energy driven by two factors:
-
Intermolecular Hydrogen Bonding: The N-H (donor) at position 1 strongly associates with the Carbonyl O (acceptor) of the ethyl ester at position 2.[1]
-
Pi-Stacking & Halogen Bonding: The 3-bromo substituent increases the lipophilicity and density of the crystal packing, making the solid significantly more robust than its non-brominated parent.
This guide provides a tiered troubleshooting approach to achieve a high-resolution NMR spectrum.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does my sample form a suspension or cloudy precipitate in Chloroform-d (
)?
A:
Q2: I see signals, but they are incredibly broad or "mushy." Is my product impure?
A: Not necessarily. Broadening often indicates aggregation or intermediate exchange rates on the NMR time scale, not impurity.[1]
-
Aggregation: In solvents like
or Acetone- , indoles often stack.[1] This restricts molecular tumbling (increasing correlation time, ), which speeds up relaxation and broadens peaks.[1] -
Rotational Isomerism: The ethyl ester group may have restricted rotation due to the steric bulk of the adjacent 3-bromo group, leading to broadened signals at room temperature.[1]
Q3: What is the "Gold Standard" solvent for this specific molecule?
A: DMSO-
Part 2: Solvent Selection Decision Matrix
The following logic flow illustrates the decision process for selecting the correct solvent system based on your observation.
Figure 1: Decision matrix for optimizing NMR solvent conditions based on solubility and spectral resolution.[1]
Part 3: Optimized Experimental Protocols
Protocol A: The Standard (DMSO-
)
Best for: Routine characterization, full solubility, sharp peaks.[1]
-
Preparation: Weigh 5–10 mg of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).[1] -
Mixing: Vortex for 30 seconds. If solid remains, sonicate for 2 minutes. The solution should be completely clear.
-
Acquisition:
-
Set relaxation delay (
) to seconds (DMSO is viscous; times are longer). -
Note: The Indole N-H signal will likely shift downfield (11–12 ppm) and appear sharp due to the lack of exchange with water (if dry).[1]
-
Protocol B: The "Rescue" (Variable Temperature NMR)
Best for: Breaking strong aggregates or sharpening peaks broadened by restricted rotation of the ester.[1]
-
Preparation: Prepare sample in DMSO-
as above. -
Instrument Setup: Set the probe temperature to 323 K (50°C) .
-
Warning: Ensure the tube is not sealed with parafilm (which melts).[1] Use a proper cap.
-
Warning: Do not exceed the boiling point or degradation point. 50°C is safe for this indole.
-
-
Equilibration: Allow the sample to sit in the probe for 5 minutes to reach thermal equilibrium.
-
Shim: Re-shim the magnet at the elevated temperature (convection currents change field homogeneity).
-
Acquisition: Acquire the spectrum. Peaks should sharpen significantly as rapid tumbling averages out the anisotropy.
Part 4: Reference Data (Chemical Shifts)
When switching from
Table 1: Solvent Residual Signals & Properties
| Solvent | Residual | Water Signal (ppm) | Viscosity (cP) | Suitability for Indole |
| Chloroform-d | 7.26 (s) | 1.56 | 0.54 | Low (Aggregation risk) |
| Acetone-d6 | 2.05 (quint) | 2.84 | 0.32 | Medium |
| DMSO-d6 | 2.50 (quint) | 3.33 | 2.00 | High (Recommended) |
Data sourced from Fulmer et al. (2010).[1][2]
Part 5: Mechanism of Insolubility (Visualized)
Understanding why the solubility fails helps prevent future issues. The diagram below models the interaction network that prevents
Figure 2: Interaction network showing the competitive solvation mechanism.[1] DMSO successfully interrupts the intermolecular H-bonds (Red Arrow), whereas Chloroform is too weak to overcome the lattice energy.[1]
References
-
Fulmer, G. R., et al. (2010).[1][2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry.[1] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for VT-NMR protocols).
Sources
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 6. Fulmer, G.R., Miller, A.J.M., Sherden, N.H., Gottlieb, H.E., Nundelman, A., Stoltz, B.M., Bercaw, J.E. and Goldberg, K.I. (2010) NMR Chemical Schifts of Trace Impurities Common Laboratory Solvents, Organics, and Gases in Deute-rated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176-2179. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-methoxyindole Reactions
Welcome to the technical support center for navigating the synthetic challenges of 3-bromo-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals who encounter reactivity issues stemming from steric hindrance at the C3 position of the indole scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these synthetic hurdles.
Introduction: The Challenge of the C3 Position
The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for drug discovery.[1][2] 3-Bromo-5-methoxyindole is a valuable building block, but the bromine atom at the C3 position presents a significant steric challenge for many common transformations. This steric hindrance arises from the proximity of the bromine atom to the indole nitrogen and the C4 position of the benzene ring, which can impede the approach of catalysts and reagents.[3] This guide will focus on practical solutions for overcoming these steric effects in key reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 3-bromo-5-methoxyindole.
Issue 1: My Suzuki-Miyaura coupling reaction with 3-bromo-5-methoxyindole is sluggish or fails completely.
Likely Cause: The steric bulk around the C3-bromo position is likely preventing efficient oxidative addition of the palladium catalyst or hindering the subsequent transmetalation step. Standard palladium catalysts and ligands may not be effective for this sterically demanding substrate.[4][5][6]
Solutions:
-
Catalyst and Ligand Selection:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, low-coordinate palladium species that can more readily undergo oxidative addition.[7]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective for sterically hindered couplings.[4][5]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results.
-
-
Reaction Conditions Optimization:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Screen Bases: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in promoting the transmetalation step.[8]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or THF) with water is often beneficial, as water can facilitate the transmetalation step.[8] However, be mindful that excess water can lead to side reactions.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: My Buchwald-Hartwig amination of 3-bromo-5-methoxyindole results in low yields or decomposition.
Likely Cause: Similar to Suzuki coupling, steric hindrance is a major obstacle. Additionally, the indole N-H can complicate the reaction by reacting with the base or catalyst.[9]
Solutions:
-
Protect the Indole Nitrogen: Protecting the indole nitrogen with a group like Boc, tosyl, or SEM can prevent side reactions and improve yields.[10] However, this adds extra steps to your synthesis.
-
Ligand Selection is Key: For unprotected indoles, specialized ligands are crucial. Bulky biarylphosphine ligands such as BrettPhos, XPhos, and DavePhos are often necessary to facilitate the coupling of amines with sterically hindered aryl bromides.[7]
-
Careful Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate should be screened.[11]
-
Amine Equivalents: Using a slight excess of the amine coupling partner can sometimes drive the reaction to completion.
Comparative Table of Ligands for Buchwald-Hartwig Amination
| Ligand | Structure | Key Features | Recommended For |
| XPhos | Biarylphosphine | Bulky and electron-rich, generally robust. | A good starting point for challenging couplings. |
| BrettPhos | Biarylphosphine | Extremely bulky, effective for very hindered substrates. | When other ligands fail due to steric hindrance. |
| RuPhos | Biarylphosphine | Effective for a wide range of substrates, including heteroaromatic amines. | Couplings involving heterocyclic amines. |
Issue 3: I am observing significant debromination in my cross-coupling reaction.
Likely Cause: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[12]
Solutions:
-
Optimize Base and Solvent: Strong bases, especially in the presence of protic solvents (like water or alcohols), can generate hydride species. Consider using a weaker base or an anhydrous solvent system.
-
Lower the Reaction Temperature: Debromination often has a higher activation energy than the desired coupling, so lowering the temperature can favor the desired pathway.[12]
-
Ligand Effects: The choice of ligand can influence the rate of debromination. Screening different ligands is recommended.
Issue 4: Nucleophilic substitution at the C3 position is not working.
Likely Cause: Direct nucleophilic aromatic substitution (SNAr) on an electron-rich indole ring is generally difficult. The steric hindrance at the C3 position further disfavors this pathway.
Solutions:
-
Phase Transfer Catalysis: For certain nucleophiles, phase transfer catalysis can be an effective method to promote substitution on 3-bromoindoles.[13]
-
Metal-Halogen Exchange: A more reliable approach is to perform a lithium-halogen exchange followed by quenching with an electrophile. This inverts the polarity at the C3 position, making it nucleophilic.
-
Reagent: Use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (typically -78 °C).[14]
-
Caution: This method is not compatible with functional groups that are sensitive to strong bases.
-
Conceptual Workflow for C3 Functionalization via Lithiation
Caption: Lithiation followed by electrophilic quench.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance more of a problem for 3-bromoindoles compared to other positions?
The C3 position is flanked by the indole nitrogen and the C4 position of the fused benzene ring. This creates a more sterically congested environment compared to other positions on the indole ring, making it more difficult for large catalyst complexes or reagents to approach.
Q2: Can I use Heck coupling with 3-bromo-5-methoxyindole?
Yes, the Heck reaction is a viable method for C-C bond formation at the C3 position.[15][16] However, similar to other cross-coupling reactions, overcoming steric hindrance is key. The use of bulky phosphine ligands or phosphine-free catalyst systems, such as those employing N-heterocyclic carbenes, can be beneficial.[17] Optimization of the base and solvent is also critical for success.
Q3: Are there alternative synthetic routes to 3-substituted-5-methoxyindoles that avoid using 3-bromo-5-methoxyindole?
Yes, several classical indole syntheses can be adapted to produce 3-substituted indoles directly. For example, the Fischer indole synthesis can be used with a suitably substituted ketone to introduce the C3 substituent during the cyclization step.[10] However, these methods may have their own limitations regarding substrate scope and functional group tolerance.
Q4: What is the role of the methoxy group at the 5-position?
The 5-methoxy group is an electron-donating group, which makes the indole ring more electron-rich. This can affect the reactivity in several ways:
-
It can make oxidative addition in cross-coupling reactions more challenging.
-
It further deactivates the ring towards nucleophilic aromatic substitution.
-
It can influence the regioselectivity of electrophilic substitution reactions if the indole nitrogen is unprotected.
Q5: What are some key safety precautions when working with organolithium reagents?
Organolithium reagents like n-BuLi and t-BuLi are highly pyrophoric and react violently with water and other protic solvents. Always handle them under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques. Ensure that appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is worn.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyindole with Phenylboronic Acid
Materials:
-
3-Bromo-5-methoxyindole
-
Phenylboronic acid
-
Pd₂(dba)₃
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-methoxyindole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-3-bromo-5-methoxyindole with Morpholine
Materials:
-
N-Boc-3-bromo-5-methoxyindole
-
Morpholine
-
Pd(OAc)₂
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by N-Boc-3-bromo-5-methoxyindole (1.0 eq), morpholine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available from: [Link]
-
Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis. ResearchGate. Available from: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications. Available from: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions with N-Ts-imines. Chemical Communications. Available from: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available from: [Link]
-
Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. Available from: [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available from: [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available from: [Link]
-
Diindolylamine Preparation and Stability Investigations. PMC. Available from: [Link]
-
Nucleophilic substitution at the 3'‐position of indoles. ResearchGate. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available from: [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available from: [Link]
-
What produces steric hindrance? Quora. Available from: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available from: [Link]
-
Heck Reaction. University of California, Irvine. Available from: [Link]
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Available from: [Link]
-
Optimization of Organolithium Reactions. ACS Publications. Available from: [Link]
-
Heck Reaction - Organic Chemistry Lessons. YouTube. Available from: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ResearchGate. Available from: [Link]
-
Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. SpringerLink. Available from: [Link]
-
AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]
-
REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available from: [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. Available from: [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PMC. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available from: [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Available from: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Reaction [organic-chemistry.org]
Flash column chromatography conditions for indole-2-carboxylates
Current Status: Online Role: Senior Application Scientist Topic: Flash Column Chromatography Conditions for Indole-2-Carboxylates
Core Directive: The Science of Separation
Indole-2-carboxylates present a unique chromatographic challenge compared to simple indoles. While the indole nitrogen is typically regarded as a weak base, the electron-withdrawing carboxylate group at the C2 position significantly alters the electronic landscape of the molecule.
The Causality of Retention & Tailing:
-
Acidity vs. Basicity: The C2-ester stabilizes the nitrogen lone pair via conjugation, making the nitrogen less basic but the N-H bond more acidic (pKa ~16 in DMSO, compared to ~21 for simple indole).
-
The Silanol Trap: Tailing in silica chromatography is rarely due to protonation of the indole nitrogen (as is common with amines). Instead, it arises from Hydrogen Bonding . The acidic N-H acts as a strong Hydrogen Bond Donor (HBD) to the acidic silanol (Si-OH) groups on the stationary phase.
-
The Solution: To achieve symmetrical peaks, we must disrupt this H-bond network. This is achieved not just by "neutralizing" the silica, but by competitive inhibition using mobile phase modifiers.[1]
Troubleshooting Guides
Module A: Peak Tailing & Streaking
The compound elutes over a wide volume, often contaminating later fractions.
Diagnosis: Strong H-bond interaction between Indole N-H and Silica Si-OH.
Protocol: The "Buffered" Silica Approach Do not simply add base to the bottle. You must equilibrate the column surface.
-
Select Modifier: Triethylamine (TEA) is the standard.[1] It sterically blocks silanol sites.
-
The Pre-Wash (Critical Step):
-
Prepare a "Blocking Solution": 5% TEA in Hexanes (or your weak solvent).
-
Flush the column with 2–3 Column Volumes (CV) of this solution before loading your sample.
-
Why? This saturates the active silanol sites before your analyte ever touches the column.
-
-
The Mobile Phase:
-
Run your gradient using solvents containing 1% TEA .[2]
-
Note: TEA is volatile and easily removed in vacuo, unlike higher boiling amines.
-
Decision Matrix: Modifier Selection
| Modifier | Concentration | Use Case | Removal |
| Triethylamine (TEA) | 0.5% - 1.0% | Standard tailing issues. | Rotovap (Low BP) |
| Ammonium Hydroxide (NH₄OH) | 0.1% - 0.5% | Severe tailing; highly polar derivatives. | Rotovap (Azeotrope) |
| Acetic Acid | 0.1% | Rare. Only if the ester hydrolyzes on basic silica. | Lyophilization/High Vac |
Module B: Poor Separation (Co-elution)
The product co-elutes with impurities (often unreacted hydrazines from Fischer synthesis).
Diagnosis: Similar polarity (
Protocol: Selectivity Optimization If Hexane/EtOAc fails, you must change the selectivity mechanism, not just the solvent strength.
-
Switch to DCM/MeOH:
-
Indole-2-carboxylates are planar aromatics. Dichloromethane (DCM) offers better solubility and distinct selectivity for aromatic systems compared to aliphatic hexanes.
-
Start: 100% DCM
5% MeOH/DCM.
-
-
The "Toluene Effect" (Expert Tip):
Module C: Solubility & Sample Loading
Sample precipitates at the head of the column or streaks immediately.
Diagnosis: Indole-2-carboxylates form strong intermolecular H-bonds (dimers), leading to poor solubility in non-polar mobile phases.
Protocol: Solid Loading (Dry Loading) Liquid loading in a strong solvent (like DMSO/DMF) causes "breakthrough" where the sample elutes immediately.
-
Dissolution: Dissolve crude material in a minimal amount of Acetone or DCM/MeOH.
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).
-
Evaporation: Rotovap until a free-flowing powder remains.
-
Loading: Pour the powder into a solid load cartridge (SLS) or directly onto the column pre-bed.
Workflow Visualization
Figure 1: Method Development Logic Tree
Caption: Decision logic for selecting the optimal stationary phase and loading method based on sample characteristics.
Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (C18) for these compounds? A: Yes, and it is often superior for removing polar impurities.
-
Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid .[6]
-
Why: The acidic mobile phase keeps the carboxylate protonated (neutral) if hydrolysis occurs, and suppresses ionization of residual basic impurities. Indole-2-carboxylates bind well to C18 due to their hydrophobicity.
Q: My product turned red/brown on the column. What happened? A: Indoles are susceptible to oxidative dimerization, especially on active (acidic) silica in the presence of light and air.
-
Fix: Flush the column with Nitrogen before use, minimize run time, and use the TEA modifier protocol (Module A) to deactivate the silica surface.
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA boils at ~89°C. It forms an azeotrope with Ethanol.
-
Protocol: Combine fractions, add a small amount of Ethanol, and rotovap. Repeat if necessary. Alternatively, high-vacuum drying overnight will remove residual TEA.
References
-
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]
-
Biotage. (2018).[5] Strategies for the Purification of Ionizable Compounds. The Flash Purification Blog. Retrieved from [Link]
- Li, J. J., et al. (2011). Indole-2-Carboxylic Acid Derivatives: Synthesis and Purification. Journal of Organic Chemistry, 76(15), 6320-6328. (General reference for Fischer Indole workup).
- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Standard text for solvent and buffer selection).
Sources
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. reddit.com [reddit.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. use of Triethylamine - Chromatography Forum [chromforum.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. teledynelabs.com [teledynelabs.com]
Stability of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate under basic conditions
Introduction: Navigating the Reactivity of a Versatile Indole Building Block
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a highly functionalized scaffold crucial in the synthesis of complex heterocyclic systems for pharmaceutical and materials science research. Its utility is matched by its chemical sensitivity, particularly under basic conditions. The molecule possesses three primary sites susceptible to base-mediated transformations: the C2-ethyl ester, the N1-proton, and to a lesser extent, the C3-bromo substituent.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the causal chemical principles governing the stability and reactivity of this indole derivative, enabling you to anticipate challenges, diagnose experimental issues, and design robust, successful synthetic strategies.
Section 1: Core Chemical Principles of Reactivity
Understanding the behavior of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in the presence of a base requires an appreciation for the competitive reactivity of its functional groups.
-
Ester Saponification (Hydrolysis): The ethyl ester at the C2 position is the most common site of reaction under aqueous or alcoholic basic conditions. The mechanism involves nucleophilic attack by a hydroxide or alkoxide ion on the electrophilic ester carbonyl, leading to a tetrahedral intermediate.[1][2] This is typically an irreversible process, as the resulting carboxylate is resonance-stabilized and the final acid-base step drives the reaction to completion.[3][4] This reaction is often desired for converting the ester to the corresponding carboxylic acid.[5][6][7]
-
N-H Deprotonation: The indole nitrogen possesses an acidic proton with a pKa of approximately 17 in DMSO.[8] In anhydrous aprotic solvents, strong, non-nucleophilic bases like sodium hydride (NaH) can readily deprotonate the N-H to form a nucleophilic indolide anion.[9] This anion is the key intermediate for subsequent N-alkylation or N-acylation reactions.[10][11] The choice of base and solvent is critical to favor this pathway over ester hydrolysis.
-
C3-Bromo Group Stability: The carbon-bromine bond at the C3 position is generally stable to common basic conditions used for saponification or N-alkylation. However, it is a key functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[12][13] Under forcing conditions or in the presence of certain catalysts and bases, unexpected side reactions at this position, though rare, should not be entirely discounted.
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing potential causes and validated solutions.
Scenario 1: Incomplete Saponification
-
Question: I am trying to hydrolyze the ethyl ester to the carboxylic acid using NaOH in ethanol/water, but my TLC analysis shows significant amounts of unreacted starting material even after several hours. What is going wrong?
-
Answer:
-
Potential Cause 1: Insufficient Base. Saponification is not catalytic; it requires a stoichiometric amount of base, and often a slight excess (1.1 to 2.0 equivalents) is used to ensure the reaction goes to completion.[3]
-
Potential Cause 2: Low Temperature. While some reactive esters hydrolyze at room temperature, many, including sterically hindered ones, require heating to reflux to achieve a reasonable reaction rate.[7]
-
Potential Cause 3: Poor Solubility. The starting material may not be fully dissolved in the reaction medium, limiting the interaction between the ester and the hydroxide ions.
-
Troubleshooting Actions:
-
Increase Base: Ensure you are using at least 1.1 equivalents of NaOH or KOH. For stubborn reactions, increasing to 2-3 equivalents can be effective.
-
Increase Temperature: Heat the reaction mixture to reflux (typically 70-80°C for ethanol/water mixtures) and monitor by TLC until the starting material spot disappears.
-
Modify Solvent System: Adding a co-solvent like Tetrahydrofuran (THF) can improve the solubility of the starting material while still permitting efficient hydrolysis.[14]
-
-
Scenario 2: Unwanted Side Products During N-Alkylation
-
Question: I am attempting to N-alkylate the indole using sodium hydride followed by an alkyl halide in DMF. However, I am isolating the hydrolyzed carboxylic acid instead of, or in addition to, my desired N-alkylated product. Why is this happening?
-
Answer:
-
Potential Cause 1: Presence of Water. This is the most common cause. Sodium hydride reacts violently with water to produce sodium hydroxide (NaOH) and hydrogen gas. The in situ generated NaOH then rapidly saponifies the ester.[9]
-
Potential Cause 2: "Wet" Solvent. The solvent (DMF) may contain residual water. Anhydrous grade solvents are critical for this transformation.
-
Potential Cause 3: Impure Alkylating Agent. The alkylating agent itself could be contaminated with water or acidic impurities.
-
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly opened anhydrous DMF or DMF that has been stored over molecular sieves.
-
Use a Non-Nucleophilic Base: Sodium hydride (NaH) is ideal because it is a strong, non-nucleophilic base. Using bases like NaOH or KOH will always lead to competitive saponification.[9][10]
-
Control Temperature: Add the NaH to the solution of your indole in DMF at 0°C to control the initial reaction. Allow it to stir for 30-60 minutes to ensure complete deprotonation before adding the alkylating agent.
-
-
Scenario 3: Low Yield in N-Alkylation with Competing Ester Hydrolysis
-
Question: I'm trying to perform an N-alkylation using aqueous KOH in acetone as described in some literature for other indoles, but I'm getting a mixture of the N-alkylated ester, the N-alkylated acid, and the simple hydrolyzed acid. How can I improve selectivity?
-
Answer:
-
Potential Cause: The reaction conditions you are using are known to produce mixtures. The amount of water and KOH directly influences the outcome. A higher concentration of water and KOH will favor the formation of the alkylated acid by first promoting N-alkylation and then saponifying the ester in the same pot.[10][11]
-
Troubleshooting Actions:
-
For N-Alkylated Ester (Product A): To favor the ester, you must switch to strictly anhydrous conditions. The combination of Sodium Hydride (NaH) in anhydrous DMF or THF is the gold standard for selective N-alkylation without ester hydrolysis.
-
For N-Alkylated Acid (Product C): To selectively form the acid, you can intentionally use the conditions you described. Increase the equivalents of KOH (e.g., 3-4 eq.) and the amount of water in the acetone to drive both the N-alkylation and the subsequent saponification to completion.[10]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the primary product when Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is treated with LiOH in a THF/water mixture?
-
The primary and expected product is 3-bromo-5-methoxy-1H-indole-2-carboxylic acid via saponification. Lithium hydroxide (LiOH) is a common choice for clean ester hydrolysis.
-
-
Q2: Can I protect the indole N-H before performing reactions with the ester?
-
Yes, but it is often unnecessary and adds steps. For reactions where the N-H might interfere (e.g., certain coupling reactions), protecting groups like Boc (di-tert-butyl dicarbonate) or Ts (tosyl chloride) can be installed. However, for simple saponification, protection is not needed.
-
-
Q3: Is there a risk of debromination at the C3 position when using strong bases like NaH?
-
Under standard N-alkylation conditions (e.g., NaH in DMF at 0°C to room temperature), debromination is highly unlikely. This C-Br bond is relatively robust and typically requires specific catalytic conditions (e.g., Pd-catalyzed hydrodehalogenation) to be cleaved.
-
-
Q4: My reaction workup after saponification is difficult, forming emulsions. What can I do?
-
After the basic hydrolysis is complete, cool the reaction mixture and remove the organic solvent (e.g., ethanol, THF) under reduced pressure. Dilute the remaining aqueous layer with water, perform an extraction with a nonpolar solvent (like ether or hexanes) to remove any unreacted starting material or non-polar impurities. Then, cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3 to precipitate your carboxylic acid product, which can then be filtered or extracted with a solvent like ethyl acetate.
-
Section 4: Data Presentation & Protocols
Table 1: Recommended Conditions for Selective Transformations
| Target Transformation | Recommended Base | Equivalents | Solvent System | Temperature | Key Considerations & Pitfalls |
| Saponification | NaOH, KOH, or LiOH | 1.1 - 2.0 | EtOH/H₂O, MeOH/H₂O, or THF/H₂O | Room Temp to Reflux | Ensure complete dissolution. Monitor by TLC for disappearance of starting material. |
| N-Alkylation (Ester Intact) | Sodium Hydride (NaH) | 1.2 | Anhydrous DMF or THF | 0°C to Room Temp | CRITICAL: Must be under strictly anhydrous conditions. Water contamination leads to saponification. |
| N-Alkylation & Saponification | KOH | 3.0 - 4.0 | Acetone / H₂O | 20°C to Reflux | Controls the formation of the N-alkylated acid in one pot.[10][11] Not suitable if the N-alkylated ester is the target. |
Protocol 1: Validated Method for Selective Saponification
This protocol details the conversion of the title compound to 3-bromo-5-methoxy-1H-indole-2-carboxylic acid.
Materials:
-
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (1.0 eq) in ethanol (approx. 10 mL per 1 g of substrate).
-
Base Addition: Add an aqueous solution of NaOH (1.5 eq in 5 mL of water per 1 g of substrate).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 2:1 hexanes:ethyl acetate eluent. The starting material (ester) will have a distinct Rf value, while the product (carboxylate salt) will remain on the baseline. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Workup - Solvent Removal: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Workup - Extraction: Dilute the remaining aqueous residue with water and extract once with diethyl ether to remove any non-polar impurities. Discard the organic layer.
-
Workup - Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH of the solution is 2. A precipitate of the carboxylic acid product should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.
Section 5: Visualization of Reaction Pathways
The choice of base and solvent dictates the reaction outcome. The following diagrams illustrate the decision-making process and the competing chemical pathways.
Caption: Decision workflow for selective synthesis.
Caption: Competing reaction pathways under basic conditions.
References
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]
-
Indole Acidity. quimicaorganica.org. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]
-
Cain, C. K., & Taylor, E. C. (1951). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 31, 47. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
-
Mongin, F., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1414-1425. [Link]
-
Kütt, A., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 87(18), 12294-12306. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Gmeiner, P., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2844-2859. [Link]
-
Saponification-Typical procedures. OperaChem. (2024). [Link]
-
Ester Hydrolysis with H2SO4. BYJU'S. [Link]
-
Ester hydrolysis. Wikipedia. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]
-
Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Testbook. [Link]
-
Saponification. Scribd. [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 125(29), 8704-8705. [Link]
-
Du, Y., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1493-1503. [Link]
-
Reddy, C. R., et al. (2023). Base-mediated cascade synthesis of indole diolefins: a route to spiro[cyclopentene-indole]thiones and thiepino[2,3-b]indoles. Chemical Communications, 59(55), 8560-8563. [Link]
-
Murakami, Y., et al. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939-1941. [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]
-
Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 3028. [Link]
-
Nanda, K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
-
Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 89, 131. [Link]
-
Black, D. StC., et al. (2018). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules, 23(10), 2533. [Link]
-
Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
-
Thomson, R. J., & Wolfe, J. P. (2007). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Organic letters, 9(4), 599-602. [Link]
Sources
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- 2. testbook.com [testbook.com]
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- 14. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Minimizing by-products in the bromination of ethyl 5-methoxyindole-2-carboxylate
Technical Support Center: Bromination of Indole-2-Carboxylates Topic: Minimizing By-Products in the Bromination of Ethyl 5-Methoxyindole-2-Carboxylate Ticket ID: IND-BR-5ME-001 Status: Resolved / Guide Published
Executive Summary & Mechanistic Insight
The Challenge: Brominating ethyl 5-methoxyindole-2-carboxylate presents a unique regioselectivity conflict.
-
The Indole Core: Naturally directs electrophiles to C-3 .
-
The 2-Ester: Deactivates the pyrrole ring, slightly reducing C-3 nucleophilicity.
-
The 5-Methoxy Group: Strongly activates the benzene ring, specifically the ortho (C-4) and para (C-6) positions relative to the methoxy group.
The Result:
If reaction conditions are too aggressive (e.g.,
Reaction Pathway Analysis (Visualized)
The following diagram illustrates the competing pathways. The Green path is the desired Ionic Mechanism. The Red paths represent common failure modes (Over-bromination and Radical Substitution).
Figure 1: Mechanistic divergence in indole bromination. Note that acidic conditions favor benzene-ring substitution (C-4), while polar aprotic conditions favor the desired pyrrole-ring substitution (C-3).
Troubleshooting & FAQs
Q1: I am seeing a significant amount of a di-bromo impurity (M+2 mass peak). Why?
Diagnosis: Over-bromination at the C-4 or C-6 position. Root Cause: The 5-methoxy group makes the benzene ring highly electron-rich. Once the C-3 position is brominated, the molecule is still reactive enough to accept a second bromine atom if:
-
Stoichiometry is loose: You used >1.05 equivalents of NBS.
-
Temperature is too high: Temperatures >25°C overcome the activation energy barrier for benzene ring substitution.
-
Heterogeneity: If the NBS was added as a solid dump, local high concentrations promote over-bromination.
Corrective Action:
-
Strict Stoichiometry: Use exactly 1.00 to 1.02 equivalents of NBS.
-
Methodology: Dissolve NBS in the reaction solvent (DMF or MeCN) and add it dropwise to the indole solution at 0°C .
Q2: My NMR shows a mixture of regioisomers (C-3 vs. C-4). How do I fix this?
Diagnosis: Competition between the pyrrole (C-3) and benzene (C-4) rings.
Root Cause:
You likely used Bromine (
Corrective Action:
-
Switch Reagents: Move to N-Bromosuccinimide (NBS) .
-
Switch Solvents: Use DMF (N,N-Dimethylformamide) or Acetonitrile . These polar aprotic solvents stabilize the ionic transition state (bromonium ion) required for C-3 substitution and suppress the radical/acid-catalyzed pathways that lead to benzene ring attack.
Q3: The reaction mixture turned black/tarry. What happened?
Diagnosis: Oxidative degradation or acid-catalyzed polymerization. Root Cause: NBS generates succinimide and traces of HBr as by-products. Indoles are acid-sensitive (even with the ester). If the reaction runs too long or gets hot, the HBr can initiate polymerization or oxidative ring opening.
Corrective Action:
-
Quench Promptly: Do not let the reaction stir overnight "just to be safe." Monitor by TLC/HPLC. Reaction is usually complete in <2 hours at RT.
-
Scavenger: Add a weak base like solid
(0.1 eq) to the reaction mixture to neutralize HBr in situ without hydrolyzing the ester.
Optimized Experimental Protocol (SOP)
Objective: Synthesis of Ethyl 3-bromo-5-methoxyindole-2-carboxylate with <5% regioisomeric impurity.
Reagents:
-
Ethyl 5-methoxyindole-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.02 eq) - Recrystallize from water if yellow/aged.
-
N,N-Dimethylformamide (DMF) (anhydrous preferred, 10 volumes)
Step-by-Step:
-
Preparation:
-
Dissolve the indole substrate (1.0 eq) in DMF (8 volumes) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. Protect from direct bright light (foil wrap) to prevent radical initiation.
-
-
Addition:
-
Dissolve NBS (1.02 eq) in the remaining DMF (2 volumes).
-
Add the NBS solution dropwise over 30 minutes. Crucial: Slow addition prevents local concentration spikes that lead to di-bromo species.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material should disappear. If a less polar spot appears (di-bromo), stop immediately.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into 10 volumes of ice-cold water containing 0.5% sodium thiosulfate (or sodium bisulfite). The thiosulfate quenches any residual active bromine.
-
Stir vigorously. The product should precipitate as a solid.[2]
-
Filter the solid and wash with copious water to remove DMF and succinimide.
-
-
Purification:
-
Dry the solid in a vacuum oven at 40°C.
-
If necessary: Recrystallize from Ethanol/Water or Toluene. Column chromatography is rarely needed if the precipitation method is used correctly.
-
Comparative Data: Solvent & Reagent Effects
| Parameter | Method A (Recommended) | Method B (Discouraged) |
| Reagent | NBS (N-Bromosuccinimide) | |
| Solvent | DMF or Acetonitrile | Acetic Acid (AcOH) |
| Mechanism | Ionic (Polar Aprotic) | Acid-Catalyzed EAS |
| Major Product | C-3 Bromo (>95%) | C-4 Bromo / Mixtures |
| By-products | Minimal (trace di-bromo) | 3,4-dibromo, 3,6-dibromo, 4-bromo |
| Cleanup | Water precipitation | Extraction & Neutralization required |
References
-
Regioselectivity in Methoxyindoles
-
Title: Regioselective Bromination of Methoxy Derivatives of Ethyl Indole-2-carboxylate.[1]
-
Source:Heterocycles, Vol 34, No. 12, 1992.[1]
- Key Finding: Establishes that /AcOH yields primarily the 4-bromo and 3,4-dibromo products, while NBS/DMF yields the desired 3-bromo product.
-
URL: (Note: Direct PDF access may require subscription).
-
-
NBS Mechanism & Solvent Effects
-
General Indole Bromination Protocols
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel synthetic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and ubiquitous tool for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry.
This guide moves beyond a simple peak list, offering a comparative analysis with structurally related analogues to provide a deeper understanding of how substituents influence the magnetic environment of protons within the indole scaffold. The causality behind chemical shifts and coupling patterns is explained, grounded in fundamental principles of organic spectroscopy.
The Structural Context: Understanding the Indole Scaffold
The indole ring system is a privileged scaffold in numerous biologically active compounds. The ¹H NMR spectrum of an indole is characterized by distinct regions for the aromatic protons on the benzene and pyrrole rings, and the N-H proton. The introduction of substituents—an electron-withdrawing bromine at the 3-position, an electron-donating methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—exerts predictable yet nuanced electronic effects that are directly observable in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is best understood by dissecting the molecule into its constituent spin systems. The analysis below predicts the chemical shift (δ) in parts per million (ppm), the multiplicity (singlet, doublet, triplet, quartet, etc.), and the coupling constants (J) in Hertz (Hz) for each proton.
A. The Ethyl Ester Group (-OCH₂CH₃):
-
-OCH₂- (Quartet, ~4.4 ppm): These methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are coupled to the three methyl protons, resulting in a quartet (n+1 rule, where n=3).
-
-CH₃ (Triplet, ~1.4 ppm): The terminal methyl protons are coupled to the two methylene protons, appearing as a triplet (n+1 rule, where n=2).
B. The Methoxy Group (-OCH₃):
-
-OCH₃ (Singlet, ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, thus they appear as a sharp singlet.
C. The Indole Ring Protons:
-
N-H (Broad Singlet, ~8.8-9.0 ppm): The proton on the nitrogen is typically broad due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on solvent and concentration. In the absence of the C3-proton, it will appear as a singlet.
-
H-4 (Doublet, ~7.5 ppm): This proton is ortho to the electron-donating methoxy group, which would typically shield it. However, the overall electron-withdrawing nature of the carboxylate and the influence of the fused pyrrole ring place it in the aromatic region. It will appear as a doublet due to coupling with H-6, though this is a long-range meta-coupling and may be small (J ≈ 2-3 Hz).
-
H-6 (Doublet of Doublets, ~6.9 ppm): This proton is ortho to the methoxy group and will be significantly shielded. It is coupled to H-7 (ortho-coupling, J ≈ 8-9 Hz) and H-4 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-7 (Doublet, ~7.3 ppm): This proton is coupled to H-6 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.
The absence of a proton at the 3-position, due to bromination, means there is no signal expected in the typical H-3 region of indoles (~6.5-7.0 ppm), and the N-H proton will not exhibit coupling to H-3.
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral features of the target molecule, it is instructive to compare its expected ¹H NMR data with that of simpler, related indole derivatives. This comparison highlights the incremental effects of each substituent.
| Compound | H-3 | H-4 | H-6 | H-7 | -OCH₃ | -OCH₂CH₃ | -CH₂CH₃ | N-H |
| Ethyl 1H-indole-2-carboxylate | ~7.1 (s) | ~7.7 (d) | ~7.2 (t) | ~7.4 (d) | - | ~4.3 (q) | ~1.3 (t) | ~11.7 (s) |
| 5-Methoxy-1H-indole | ~6.4 (t) | ~7.1 (d) | ~6.8 (dd) | ~7.2 (d) | ~3.8 (s) | - | - | ~8.0 (br s) |
| 3-Bromo-1H-indole | - | ~7.7 (d) | ~7.2 (t) | ~7.4 (d) | - | - | - | ~8.1 (br s) |
| Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (Predicted) | - | ~7.5 (d) | ~6.9 (dd) | ~7.3 (d) | ~3.8 (s) | ~4.4 (q) | ~1.4 (t) | ~8.9 (br s) |
Data for comparative compounds are typical values and may vary based on solvent and instrument frequency.
This table clearly demonstrates:
-
The bromine at C-3 removes the H-3 signal.
-
The methoxy group at C-5 significantly shields H-4 and H-6, shifting them upfield compared to the unsubstituted indole.
-
The ethyl carboxylate at C-2 deshields the N-H proton.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended.
Objective: To acquire a clean, high-resolution ¹H NMR spectrum of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
Materials:
-
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Tetramethylsilane (TMS) (if not already in the solvent)
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice) in a clean, dry vial. c. Ensure the sample is fully dissolved. If solubility is an issue, DMSO-d₆ can be used as an alternative. d. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp peaks and good resolution.
-
Acquisition Parameters: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). b. Use a standard pulse sequence (e.g., a 90° pulse). c. Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample). d. Apply a relaxation delay of 1-2 seconds between scans.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the peak multiplicities and coupling constants.
Visualizing Molecular Connectivity
To visually represent the relationships between the protons in the molecule, a connectivity diagram is useful. The following diagram, generated using Graphviz, illustrates the key J-coupling interactions.
Caption: J-coupling pathways in Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
Conclusion
The ¹H NMR spectrum of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a rich source of structural information. A systematic approach, combining the analysis of individual spin systems with a comparative study of related molecules, allows for a confident and complete assignment of all proton signals. The principles and experimental guidelines detailed in this guide provide researchers with a robust framework for the interpretation of complex organic molecules, ensuring the scientific integrity of their structural characterizations.
References
-
PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link][1]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 354. [Link][2]
-
PubChem Compound Summary for CID 13872, 5-Methoxyindole. National Center for Biotechnology Information. [Link][3]
-
PubChem Compound Summary for CID 2763277, 3-Bromo-1h-indole. National Center for Biotechnology Information. [Link][4]
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- 3. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
13C NMR chemical shifts for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
A Comparative Analysis Based on Predicted Data and Structural Analogs
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a detailed analysis of the ¹³C NMR chemical shifts for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a polysubstituted indole of interest in medicinal chemistry.
Given the absence of a publicly available experimental spectrum for the title compound, this guide leverages high-quality predicted data as a foundational reference. To provide a robust and insightful analysis, we will compare these predicted values against the experimentally determined ¹³C NMR data of key structural fragments: indole, ethyl indole-2-carboxylate, 5-methoxyindole, and 5-bromo-3-methyl-1H-indole. This comparative approach allows for a deeper understanding of how each substituent—bromo, methoxy, and ethyl carboxylate—modulates the electronic environment and, consequently, the chemical shifts of the indole core.
Predicted ¹³C NMR Data for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
The ¹³C NMR chemical shifts for the title compound were predicted using advanced computational algorithms. The structure, complete with standard indole numbering, is shown below, followed by a table of the predicted chemical shifts.
Caption: Structure of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with atom numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 129.5 |
| C3 | 95.8 |
| C3a | 127.9 |
| C4 | 113.8 |
| C5 | 155.2 |
| C6 | 113.1 |
| C7 | 102.9 |
| C7a | 132.0 |
| C=O | 161.2 |
| O-CH₂ | 61.5 |
| O-CH₂-CH₃ | 14.3 |
| O-CH₃ | 55.9 |
| Data predicted using NMRDB.org, a tool that utilizes a combination of prediction engines.[1][2] |
Comparative Analysis of ¹³C NMR Chemical Shifts
To understand the electronic contributions of each substituent, we compare the predicted shifts of the title compound with the experimental data from indole and its relevant derivatives. All experimental chemical shifts are reported in ppm (δ) and were typically recorded in CDCl₃.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for the Indole Ring Carbons
| Carbon | Indole[3][4] | Ethyl Indole-2-carboxylate[5][6] | 5-Methoxyindole[7][8] | 5-Bromo-3-methyl-1H-indole[9] | Predicted: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate |
| C2 | 124.7 | 128.8 | 125.2 | 124.8 | 129.5 |
| C3 | 102.6 | 108.5 | 102.2 | N/A (Substituted) | 95.8 |
| C3a | 128.1 | 127.3 | 129.1 | 130.2 | 127.9 |
| C4 | 120.8 | 122.4 | 112.1 | 123.0 | 113.8 |
| C5 | 122.1 | 125.1 | 154.2 | 112.5 | 155.2 |
| C6 | 120.0 | 120.6 | 112.5 | 121.6 | 113.1 |
| C7 | 111.4 | 111.8 | 100.3 | 111.6 | 102.9 |
| C7a | 135.8 | 136.7 | 131.2 | 135.0 | 132.0 |
Dissecting the Substituent Effects
-
The Ethyl Carboxylate Group at C2: Comparing indole to ethyl indole-2-carboxylate reveals the strong electron-withdrawing nature of the ester group.[6] The C2 carbon, directly attached to the ester, is significantly deshielded (moves downfield) from 124.7 ppm to 128.8 ppm. The adjacent C3 carbon also experiences a notable downfield shift from 102.6 ppm to 108.5 ppm due to this inductive withdrawal. This effect is clearly reflected in the predicted high value of 129.5 ppm for C2 in the final compound.
-
The Methoxy Group at C5: The introduction of a methoxy group at C5, as seen in 5-methoxyindole, has a profound impact. The methoxy group is a strong resonance electron-donating group, which increases electron density at the ortho (C4, C6) and para (C7) positions. This causes a significant upfield (shielding) shift for C4 (120.8 → 112.1 ppm), C6 (120.0 → 112.5 ppm), and C7 (111.4 → 100.3 ppm).[10] Conversely, the C5 carbon directly attached to the oxygen is heavily deshielded (122.1 → 154.2 ppm), a characteristic feature of ether-substituted aromatic carbons. The predicted values for C4 (113.8 ppm), C5 (155.2 ppm), C6 (113.1 ppm), and C7 (102.9 ppm) in the title compound are consistent with this powerful electron-donating effect.
-
The Bromo Group at C3: Halogens exert a dual electronic effect: they are inductively electron-withdrawing but can be weakly resonance-donating. For bromine, the inductive effect is dominant.[11] In the reference compound 5-bromo-3-methyl-1H-indole, the C5 carbon attached to the bromine is shifted upfield to 112.5 ppm.[9] In our target molecule, the bromine at C3 is predicted to cause a substantial shielding (upfield shift) of the C3 carbon to 95.8 ppm. This is a classic "heavy atom effect" where the large electron cloud of bromine directly shields the attached carbon nucleus.
Synergistic Effects in the Target Molecule
The predicted chemical shifts for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate are a logical culmination of these individual effects:
-
C2 and C3: The electron-withdrawing ester at C2 keeps its chemical shift downfield (129.5 ppm), while the bromine at C3 causes a strong upfield shift (95.8 ppm).
-
Benzene Ring (C4-C7a): The chemical shifts in this portion of the molecule are primarily dictated by the powerful electron-donating methoxy group at C5. This results in the highly deshielded C5 (155.2 ppm) and the shielded C4, C6, and C7 carbons. The C7a carbon, being meta to the methoxy group, is less affected by resonance and its predicted shift (132.0 ppm) remains in a typical range for a bridgehead aromatic carbon.
Standardized Experimental Protocol for ¹³C NMR Acquisition
To ensure the reproducibility and accuracy of NMR data for indole derivatives, the following protocol should be followed. This protocol is designed to be a self-validating system, providing high-quality data for structural confirmation.
-
Sample Preparation:
-
Weigh approximately 15-25 mg of the solid sample (e.g., Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for ¹³C):
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a wide spectral width to encompass all expected carbon signals, typically 0 to 220 ppm.
-
Acquisition Time (AQ): ~1.0–2.0 seconds.
-
Relaxation Delay (D1): 2.0–5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although this significantly increases experiment time.
-
Number of Scans (NS): Due to the low natural abundance (1.1%) of the ¹³C isotope, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or using the known solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform peak picking to identify the chemical shift of each signal.
-
Caption: A standardized workflow for ¹³C NMR data acquisition and analysis.
Conclusion
This guide provides a robust framework for interpreting the ¹³C NMR spectrum of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. By systematically analyzing the electronic effects of each substituent through comparison with simpler, experimentally verified analogs, we can confidently assign the predicted chemical shifts. The strong electron-withdrawing ester at C2, the heavy-atom shielding by bromine at C3, and the powerful resonance donation from the methoxy group at C5 create a unique and predictable spectroscopic fingerprint. The provided protocol ensures that researchers can generate high-quality, reliable data for this and other complex indole derivatives, facilitating accurate structural verification in their discovery and development pipelines.
References
-
Gribble, G. W. (1987). ¹³C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]
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Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
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Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. [Link]
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Patiny, L., & Banfi, D. (2008). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Table]. [Link]
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Wiley-VCH. (n.d.). Ethyl indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Wiley-VCH. (n.d.). 5-Methoxy-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Wiley-VCH. (n.d.). Indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. [Link]
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chemmunicate ! (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
-
Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]
-
Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 549-557. [Link]
-
Zhou, J., et al. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. Semantic Scholar. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem. [Link]
-
Perumal, S., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 253-261. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
-
Tormena, C. F., & Rittner, R. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. [Link]
-
Deady, L. W., et al. (1997). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2(2), 47-54. [Link]
Sources
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromoindole Esters
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of accelerated discovery. Among these, substituted indoles, and particularly 3-bromoindole esters, represent a class of synthetic intermediates and potential pharmacophores whose characterization is paramount. Mass spectrometry (MS) stands as a frontline analytical technique for this purpose, offering rapid, sensitive, and structurally informative data.
This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-bromoindole esters. By juxtaposing their fragmentation behavior with that of a non-brominated analogue, methyl indole-3-carboxylate, we will delineate the key fragmentation pathways and diagnostic ions that are critical for the confident identification of these brominated scaffolds. The principles and methodologies discussed herein are grounded in established mass spectrometry fundamentals and are designed to be directly applicable in a modern analytical laboratory.
The Rationale Behind the Analysis: Ionization and Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and structurally characteristic fragmentation. This makes it an invaluable tool for structural isomer differentiation and for creating searchable mass spectral libraries. The fragmentation of an organic molecule in an EI-MS experiment is not a random process; rather, it is governed by the relative stabilities of the resulting radical cations and neutral losses. Our analysis will focus on identifying these predictable bond cleavages to build a coherent picture of the fragmentation landscape.
Comparative Fragmentation Analysis: 3-Bromoindole Esters vs. Indole Esters
To illustrate the influence of the bromine substituent on the fragmentation pattern, we will first examine the known fragmentation of a representative non-brominated indole ester, methyl indole-3-carboxylate, and then predict the fragmentation of a hypothetical counterpart, methyl 3-bromoindole-2-carboxylate.
Case Study 1: Methyl Indole-3-carboxylate (Non-Brominated Analogue)
The mass spectrum of methyl indole-3-carboxylate is characterized by several key fragments that arise from the cleavage of the ester group and fragmentation of the indole ring itself.[1]
Table 1: Key Mass Fragments for Methyl Indole-3-carboxylate [1]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | [M]•+ | Molecular Ion |
| 144 | [M - OCH₃]•+ | Loss of the methoxy radical from the ester |
| 116 | [M - COOCH₃]•+ | Loss of the entire carbomethoxy group |
| 89 | [C₇H₅N]•+ | Further fragmentation of the indole ring, possibly via loss of HCN from the m/z 116 fragment |
The fragmentation cascade is initiated by the loss of the methoxy radical, a common pathway for methyl esters, to form a stable acylium ion at m/z 144.[2][3] Subsequent loss of carbon monoxide (CO) from this ion can lead to the fragment at m/z 116, which represents the indole ring with a positive charge. Further breakdown of the indole nucleus can produce smaller, characteristic ions.
Predicted Fragmentation of 3-Bromoindole Esters
The introduction of a bromine atom at the 3-position of the indole ring is expected to introduce several key changes to the fragmentation pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This will result in a characteristic "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.
Hypothetical Case Study 2: Methyl 3-Bromoindole-2-carboxylate
Let's predict the fragmentation of methyl 3-bromoindole-2-carboxylate.
Table 2: Predicted Key Mass Fragments for Methyl 3-Bromoindole-2-carboxylate
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 253/255 | [M]•+ | Molecular Ion (showing 1:1 isotopic pattern) |
| 222/224 | [M - OCH₃]•+ | Loss of the methoxy radical |
| 194/196 | [M - COOCH₃]•+ | Loss of the carbomethoxy group |
| 174 | [M - Br]•+ | Loss of the bromine radical |
| 115 | [C₈H₅N]•+ | Loss of Br and subsequent rearrangement/fragmentation |
The primary fragmentation pathways are expected to be:
-
Loss of the Alkoxy Group: Similar to the non-brominated analogue, the initial loss of the methoxy radical (•OCH₃) is a highly probable event, leading to a prominent acylium ion peak at m/z 222/224.[2]
-
Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a fragment ion at m/z 174.[4]
-
Loss of the Entire Ester Group: The entire carbomethoxy group can be lost as a radical, yielding the 3-bromoindole radical cation at m/z 194/196.
The interplay between these pathways will determine the relative abundances of the fragment ions. The stability of the resulting ions is a key factor. The acylium ion formed by the loss of the alkoxy group is generally quite stable, as is the ion resulting from the loss of the bromine radical.
Visualizing the Fragmentation Pathways
To better illustrate these competing fragmentation mechanisms, the following diagrams are provided.
Caption: Proposed fragmentation of Methyl Indole-3-carboxylate.
Caption: Predicted fragmentation of Methyl 3-Bromoindole-2-carboxylate.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible fragmentation patterns for 3-bromoindole esters, a standardized analytical approach is crucial. The following protocol outlines a general procedure for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Dissolve the 3-bromoindole ester in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
GC-MS System Configuration:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Set the injector temperature to 250-280°C to ensure complete volatilization of the analyte.
-
GC Column: A standard non-polar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
-
MS Interface: Set the transfer line temperature to 280°C to prevent condensation of the analyte.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for EI, which ensures reproducible fragmentation and allows for comparison with spectral libraries.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragment ions.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data and process the resulting chromatogram and mass spectra.
-
Identify the peak corresponding to the 3-bromoindole ester and carefully analyze its mass spectrum, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.
-
Caption: General workflow for GC-MS analysis of 3-bromoindole esters.
Conclusion and Key Takeaways
The mass spectrometry fragmentation patterns of 3-bromoindole esters are predictably influenced by the presence of both the ester functionality and the bromine substituent. The key differentiators from their non-brominated counterparts are:
-
The presence of a characteristic M/M+2 isotopic pattern for the molecular ion and all bromine-containing fragments.
-
The emergence of a new fragmentation pathway involving the loss of a bromine radical.
By understanding these fundamental principles and employing a robust analytical methodology, researchers can confidently identify and characterize 3-bromoindole esters, thereby streamlining their synthetic and drug discovery workflows. The predictive framework outlined in this guide serves as a valuable tool for the interpretation of mass spectral data for this important class of compounds.
References
-
Wesolowska, A., Grzeszczuk, M., Wilas, J., & Kulpa, D. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Modern Phytomorphology, 10, 59-66. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
-
PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]
-
YouTube. (2020, December 9). Fragmentation patterns of Carboxylic acids, Esters & Amides - Mass spectrometry- MSc Chemistry. [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
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Comparative IR Spectroscopy Guide: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
The following guide provides an in-depth technical analysis of the IR spectroscopy characterization of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate , a critical intermediate in the synthesis of antiviral therapeutics (e.g., Umifenovir/Arbidol analogs).
Executive Summary
This guide details the infrared spectral signature of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (Target) and contrasts it with its non-brominated precursor, Ethyl 5-methoxy-1H-indole-2-carboxylate (Precursor) .
For researchers optimizing the bromination step (typically using NBS or Pyridinium Tribromide), IR spectroscopy offers a rapid, non-destructive method to validate the substitution at the C3 position. The addition of the bromine atom induces specific electronic and steric perturbations that result in diagnostic frequency shifts—most notably in the carbonyl (C=O) and amine (N-H) regions.
Strategic Analysis: Precursor vs. Product
The transformation from the precursor to the target involves the electrophilic substitution of the hydrogen at the C3 position with a bromine atom. This structural change alters the dipole moment and vibrational modes of the indole scaffold.
Key Structural Changes & Expected Spectral Shifts
| Feature | Precursor (Non-brominated) | Target (3-Bromo) | Mechanistic Cause of Shift |
| C3 Substituent | Hydrogen (H) | Bromine (Br) | Mass & Electronic Effect: Br is heavy and electron-withdrawing. |
| Ester Conformation | Coplanar (Conjugated) | Twisted (De-conjugated) | Steric Hindrance: The bulky Br at C3 forces the C2-ester out of plane, reducing resonance. |
| Indole Acidity | Moderate | Increased | Inductive Effect: Br withdraws electron density, increasing N-H bond polarity. |
Experimental Protocol (ATR-FTIR)
Objective: To obtain high-resolution spectra with minimal sample preparation, avoiding the hygroscopic interference common in KBr pellets.
Workflow
-
Instrument: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Parameters:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 (screening) or 64 (publication quality)
-
Range: 4000–600 cm⁻¹
-
-
Sample Prep:
-
Ensure the solid product is dried (vacuum oven at 40°C) to remove solvent residues (e.g., DCM or EtOH) which have interfering bands.
-
Place ~5 mg of solid directly onto the crystal.
-
Apply high pressure using the anvil to ensure intimate contact (critical for the 500–700 cm⁻¹ region).
-
Spectral Fingerprint Analysis
The following table summarizes the diagnostic bands. Note that exact wavenumbers may vary slightly (±2-5 cm⁻¹) depending on crystal packing (polymorphism) and instrument calibration.
Comparative Data Table
| Functional Group | Band Assignment | Precursor Frequency (cm⁻¹) | Target Frequency (cm⁻¹) | Diagnostic Insight |
| N-H Stretch | Indole Amine | 3320 – 3350 (Sharp) | 3280 – 3310 (Broad/Shifted) | Red Shift: Electron-withdrawing Br increases N-H acidity, strengthening intermolecular H-bonding in the solid state. |
| C=O Stretch | Ester Carbonyl | 1680 – 1695 | 1705 – 1725 | Blue Shift (Critical): Loss of conjugation. The Br atom sterically twists the ester out of plane, raising the C=O frequency closer to a non-conjugated ester. |
| C=C Stretch | Aromatic Ring | 1520 – 1590 | 1510 – 1580 | Minor shifts; intensity often increases due to dipole changes. |
| C-O Stretch | Methoxy (Ar-O-C) | 1240 – 1260 | 1240 – 1260 | Remains relatively stable; serves as an internal reference. |
| C-Br Stretch | Aryl Halide | Absent | 550 – 650 | New Band: Appearance of medium/strong band in the fingerprint region. |
Deep Dive: The "Ester Twist" Effect
The most reliable indicator of successful C3-bromination is the Blue Shift of the carbonyl band.
-
In the Precursor: The ester group lies coplanar with the indole ring, allowing
-electron delocalization. This resonance gives the carbonyl bond single-bond character, lowering its vibrational frequency (~1690 cm⁻¹). -
In the Target: The Van der Waals radius of Bromine (1.85 Å) clashes with the ester oxygen. To relieve this strain, the ester group rotates. This breaks the conjugation with the indole ring. The carbonyl bond re-acquires more double-bond character, shifting the absorption to a higher frequency (~1715 cm⁻¹).
Visualization of Reaction Monitoring
The following diagrams illustrate the synthesis pathway and the logical decision tree for IR analysis.
Diagram 1: Synthesis & Monitoring Pathway
Caption: Synthesis pathway converting the 5-methoxy precursor to the 3-bromo target, highlighting potential side reactions.
Diagram 2: IR Validation Decision Tree
Caption: Logical workflow for validating the bromination reaction using spectral shifts.
References
-
NIST Chemistry WebBook. 5-Methoxyindole-2-carboxylic acid IR Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. Ethyl 5-methoxyindole-2-carboxylate Spectral Data. National Center for Biotechnology Information. [Link]
-
Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles.[2] University of the Witwatersrand.[3] (Discusses bromination challenges of 5-methoxyindoles). [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (General reference for C-Br and Carbonyl shifts). [Link]
-
Mdpi, Molecules. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (Provides baseline N-H and C=O data for the scaffold). [Link]
Sources
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-Indole-2-Carboxylates in Cross-Coupling Reactions
Introduction: The Strategic Choice of a Halogen in Indole Functionalization
The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The functionalization of the C3 position is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents that modulate biological activity.[3][4] For decades, transition-metal-catalyzed cross-coupling reactions have been the premier tools for forging these crucial carbon-carbon and carbon-heteroatom bonds.
This guide focuses on two of the most common synthetic handles employed at the C3 position: bromine and iodine. The choice between a 3-bromo- or a 3-iodo-indole-2-carboxylate is not arbitrary; it is a strategic decision with significant implications for reaction efficiency, substrate scope, and overall synthetic design. Here, we provide an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug discovery and chemical synthesis to make the most informed choice for their specific applications.
The Fundamental Difference: Unpacking the Carbon-Halogen Bond
The divergent reactivity of 3-bromo- and 3-iodo-indoles is rooted in the intrinsic properties of the carbon-halogen bond. Two key factors govern their behavior in the catalytic cycle of most cross-coupling reactions: Bond Dissociation Energy (BDE) and Polarizability .
-
Bond Dissociation Energy (BDE): The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. The average BDE for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.
-
Reactivity Implication: This lower BDE means that less energy is required to cleave the C-I bond. This directly translates to higher reactivity in the oxidative addition step of a palladium-catalyzed cycle, which is often the rate-determining step.[5][6] Consequently, reactions involving 3-iodoindoles typically proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their 3-bromo counterparts.[7][8]
The oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex is the crucial first step in Suzuki, Heck, and Sonogashira reactions. The palladium center inserts into the carbon-halogen bond, forming an Ar-Pd(II)-X species. The weaker C-I bond allows this step to occur much more readily.[9][10][11]
Caption: Decision workflow for selecting the appropriate C3-halo-indole.
When to Use 3-Iodo-Indole-2-Carboxylates:
-
High Reactivity is Paramount: When aiming for high yields and fast reaction times.
-
Mild Conditions Required: Essential for complex, multi-functionalized molecules that cannot tolerate high temperatures.
-
Minimizing Side Reactions: The milder conditions reduce the risk of undesired processes like hydrodehalogenation.
When to Use 3-Bromo-Indole-2-Carboxylates:
-
Cost and Availability: Bromine and brominating agents are generally less expensive than their iodine counterparts.
-
Orthogonal Synthesis: In a molecule containing multiple halides (e.g., an iodo- and a bromo- group), the bromo- group can be left untouched while selectively reacting at the more labile iodo- position.
-
Increased Stability: The C-Br bond is more robust and can withstand a broader range of reaction conditions unrelated to cross-coupling, which may be advantageous in a multi-step synthesis. [8]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocols are provided as a starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation. [12] Objective: To synthesize Ethyl 3-(4-methoxyphenyl)-1H-indole-2-carboxylate.
Materials:
-
Substrate A: Ethyl 3-iodo-1H-indole-2-carboxylate
-
Substrate B: Ethyl 3-bromo-1H-indole-2-carboxylate
-
Coupling Partner: 4-Methoxyphenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
Protocol for 3-Iodo Substrate (Higher Reactivity)
-
Assembly: To a flame-dried reaction vessel, add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Degassing: Purge the mixture with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Reaction: Seal the vessel and heat the mixture to 80 °C . Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for 3-Bromo Substrate (Lower Reactivity)
-
Assembly: To a flame-dried reaction vessel, add Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv). Rationale: A slight excess of the boronic acid can help drive the reaction to completion for the less reactive bromide.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Degassing: Purge the mixture with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.04 mmol, 4 mol%) and PPh₃ (0.16 mmol, 16 mol%). Rationale: Higher catalyst and ligand loading is often required to achieve reasonable reaction rates.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C . Monitor the reaction by TLC or LC-MS. The reaction may require 8-16 hours for completion.
-
Workup & Purification: Follow steps 6 and 7 from the iodo-substrate protocol.
Conclusion
The choice between 3-bromo- and 3-iodo-indole-2-carboxylates is a classic case of balancing reactivity with stability and cost. 3-Iodoindoles are the workhorses for high-efficiency coupling under mild conditions , making them the default choice for complex and sensitive substrates. 3-Bromoindoles, while less reactive, offer a robust and economical alternative , particularly for simpler molecules or when orthogonal reactivity is a strategic requirement. A thorough understanding of the underlying principles of the C-X bond activation allows the discerning scientist to select the optimal building block, streamlining the path to novel and impactful molecules.
References
-
- Chemical Communications (RSC Publishing)
-
- Synthesis
-
- ChemRxiv
-
- University of Windsor
-
- Journal of the American Chemical Society
-
- YouTube
-
- Organic Letters
-
- Chinese Chemical Letters
-
- PubMed
-
- The Royal Society of Chemistry
-
- PubMed
-
- MDPI
-
- ResearchGate
-
- YouTube
-
- ResearchGate
-
- Benchchem
-
- Organic & Biomolecular Chemistry (RSC Publishing)
-
- Scientific Research Publishing
-
5][11]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1, - ACS Publications
-
- Wikipedia
-
- Organic Chemistry Portal
-
- Benchchem
-
- ResearchGate
-
- Wikipedia
-
- International Journal of Chemical Studies
-
- MDPI
-
- The Journal of Organic Chemistry
-
- YouTube
-
- YouTube
-
- ResearchGate
-
- The Journal of Organic Chemistry
-
- PMC
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Analysis Methods for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block, is no exception. Its purity profile directly influences the impurity landscape of subsequent synthetic steps, making robust analytical control a strategic necessity, not just a quality control task.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical intermediate. We will move beyond a simple recitation of parameters to explain the scientific rationale behind methodological choices. Furthermore, we will compare the established HPLC framework with alternative and orthogonal techniques, providing the data and context necessary for researchers and drug development professionals to make informed analytical decisions.
Part 1: The Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the predominant analytical technique in the pharmaceutical industry due to its versatility, robustness, and suitability for a wide range of compounds.[2][3] For an intermediate like Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, which possesses moderate polarity, RP-HPLC is the logical starting point for method development.
The Causality Behind the Method: Why These Conditions?
The separation in RP-HPLC is driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[4] The mobile phase is polar, and by modulating its composition, we control the elution of compounds.
-
Stationary Phase (Column): A C18 (Octadecylsilyl) column is the universal choice for initial method development. Its long alkyl chains provide substantial hydrophobicity, ensuring adequate retention for a broad array of molecules, including indole derivatives.[5][6]
-
Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[4] ACN is often preferred for its lower viscosity and UV transparency.[7] The addition of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. It serves to suppress the ionization of any acidic or basic functional groups (like the indole N-H), leading to sharper, more symmetrical peaks and reproducible retention times.[6][8]
-
Detection: The indole scaffold contains a chromophore that absorbs UV light. A UV-Vis detector set at a wavelength of approximately 280 nm is suitable for detecting the main analyte and many potential aromatic impurities.[6]
Proposed RP-HPLC Purity Method
This proposed method serves as a robust starting point for the analysis of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Waters Symmetry, Zorbax Eclipse), 250 mm x 4.6 mm, 5 µm | Industry-standard column offering good resolution and efficiency for intermediates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization state and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase to maintain pH consistency throughout the gradient. |
| Elution Mode | Gradient | To ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A broad gradient to screen for a wide range of potential impurities. Includes hold and re-equilibration steps. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 280 nm | Strong absorbance wavelength for the indole chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50) | Dissolving the sample in a solvent similar to the initial mobile phase prevents peak distortion. |
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and mixing thoroughly.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mixing thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile, sonicate to dissolve, and dilute to volume with HPLC-grade water. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Analysis:
-
Set up the HPLC system with the parameters listed in the table above.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution and start the data acquisition.
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Trustworthiness: A Self-Validating System via ICH Q2(R1)
A method is only trustworthy if it is validated. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a purity method must be validated to demonstrate its suitability for its intended purpose.[9][10][11]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo. Achieved by spiking the sample with known impurities and performing forced degradation studies. | Peak purity analysis (e.g., via PDA detector) should pass. Resolution between the main peak and closest impurity > 1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. Analyze at least five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. Assessed by spiking a known amount of analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | To measure the method's consistency. Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (RSD) at this concentration should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 pH units, ±5% in organic composition). | System suitability parameters should remain within limits. No significant change in results. |
Part 2: Comparative Analysis of Chromatographic Alternatives
While RP-HPLC is the standard, alternative chromatographic techniques offer distinct advantages in terms of speed, efficiency, and selectivity.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC.[12] The core difference lies in the use of columns packed with sub-2 µm particles.[13][14] To operate these columns, UPLC systems are engineered to withstand much higher backpressures (up to 15,000 psi) compared to HPLC systems (up to 6,000 psi).[14]
| Feature | HPLC (Typical) | UPLC | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, better resolution, sharper peaks.[12][13] |
| Operating Pressure | Up to 6,000 psi (~400 bar) | Up to 15,000 psi (~1000 bar) | Enables the use of smaller particles and higher flow rates.[14][15] |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | Significantly increased sample throughput.[14] |
| Resolution | Good | Superior | Better separation of closely eluting impurities.[16] |
| Sensitivity | Standard | Higher | Narrower peaks lead to a better signal-to-noise ratio.[13] |
| Solvent Consumption | Higher | Lower (by 70-80%) | Reduced operational costs and environmental impact.[13][15] |
Verdict: For high-throughput screening and process development where speed is critical, UPLC is the superior choice. However, HPLC remains a robust and reliable workhorse for routine quality control where established methods are in place.[13]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid—most commonly carbon dioxide—as the main component of the mobile phase.[17][18] It is an excellent orthogonal technique to RP-HPLC.
Key Advantages:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for very fast separations and rapid column equilibration.[18][19]
-
Orthogonal Selectivity: SFC separates compounds based on polarity and hydrogen bonding interactions, offering a completely different selectivity compared to the hydrophobicity-based separation in RP-HPLC. This makes it ideal for separating isomers or impurities that co-elute in a reversed-phase system.[3]
-
"Green" Technology: SFC significantly reduces the consumption of organic solvents, replacing them with environmentally benign CO2.[18]
-
Preparative Scale: The low viscosity and fast evaporation of the mobile phase make SFC highly suitable for purification and isolation of compounds.[20]
Verdict: SFC should be considered when RP-HPLC methods fail to resolve critical impurities or for achiral/chiral separations.[20] Its speed and reduced solvent usage make it an increasingly attractive option in modern pharmaceutical labs.[18]
Part 3: Orthogonal Verification with Quantitative NMR (qNMR)
Chromatographic purity is relative (area percent). For an absolute measure of purity, an orthogonal, non-chromatographic technique is invaluable. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[21]
The qNMR Advantage
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[22] By co-dissolving a known mass of the sample with a known mass of a high-purity, certified internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[22][23]
Why qNMR is a Superior Orthogonal Tool:
-
Primary Method: It provides a direct measurement of the mole-to-mole ratio of the analyte to the standard, allowing for the calculation of absolute purity (w/w %).[21]
-
Universal Detection: ¹H qNMR detects all proton-containing molecules, including non-UV active impurities that would be invisible to HPLC-UV.[23] This includes residual solvents and water.
-
Non-Destructive: The sample can be recovered after analysis.[23]
-
Structural Confirmation: The same experiment provides structural confirmation of the main component and can help identify impurities.[23]
| Technique | Principle | Purity Measurement | Reference Standard | Throughput |
| HPLC-UV | Chromatographic separation based on hydrophobicity. | Relative (Area %) | Requires analyte reference standard for peak identification. | High |
| qNMR | Spectroscopic detection based on nuclear spin. | Absolute (w/w %) | Requires a certified internal standard (e.g., maleic acid).[24] | Low to Medium |
Verdict: While HPLC is essential for routine quality control and impurity profiling, qNMR is the gold standard for assigning the absolute purity of reference standards and for verifying the purity of key intermediates like Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate with the highest degree of confidence.[25]
Visualizations: Workflows and Decision Logic
HPLC Method Development and Validation Workflow
Caption: A typical workflow for HPLC method development and validation.
Decision Tree for Purity Analysis Method Selection
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Why is reversed-phase chromatography used? [valentiaanalytical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cetjournal.it [cetjournal.it]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. jordilabs.com [jordilabs.com]
- 11. fda.gov [fda.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. scribd.com [scribd.com]
- 17. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Benchmarking Purity Assessment: Elemental Analysis vs. Modern Alternatives for Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Executive Summary
For pharmaceutical intermediates like Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate , establishing purity is a critical gateway for biological testing. While Classical Combustion Analysis (CHN) remains the historical "gold standard" required by many journals, it faces significant technical hurdles with this specific scaffold due to the heavy halogen (Bromine) content and the tendency of indole esters to trap solvents.
This guide objectively compares the traditional Combustion Analysis (CHN) against the modern, increasingly accepted alternative: Quantitative NMR (qNMR) . We provide experimental protocols, failure-mode analysis, and a decision framework for researchers.
Part 1: Technical Profile & Theoretical Standards
Before any analysis, the theoretical baseline must be established. For Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate , the presence of the bromine atom significantly skews the mass percentage distribution compared to non-halogenated organic molecules.
Target Molecule:
-
Formula:
-
Molecular Weight: 298.13 g/mol
-
Structure Note: The C3-Bromine is a heavy atom (79.904 u), accounting for ~26.8% of the total mass. This high heteroatom content demands precise calibration of analytical instruments.
Theoretical Elemental Composition (The "Standard")
To pass a standard Elemental Analysis (EA), experimental results must fall within
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.132 | 48.34% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 4.06% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.70% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 26.80% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 16.10% |
Part 2: Comparative Analysis of Methods
Method A: Classical Combustion Analysis (CHN)
Status: Historical Gold Standard.
Mechanism: High-temperature combustion (
The "Bromine Problem"
Halogenated indoles present a specific failure mode in CHN analysis. Bromine does not combust; it volatilizes. Without specific precautions, free bromine gases (
-
Interfere with the detection of other gases.
-
Poison the reduction catalysts in the analyzer.
-
Lead to "Incomplete Combustion," resulting in low Carbon values.
Protocol Adjustment:
To analyze this molecule successfully, you must use a Tungsten(VI) Oxide (
Method B: Quantitative NMR (qNMR)
Status: Modern Precision Standard (Accepted by ACS, J. Med. Chem). Mechanism: Direct ratio measurement of proton signals against a Certified Reference Material (CRM) internal standard.
Why qNMR Wins for This Molecule
-
Solvates are Quantifiable: Indole esters often trap ethyl acetate or ethanol from recrystallization. CHN sees this as "impurity" (Carbon error). qNMR identifies the solvent peaks and allows you to calculate "Corrected Purity."
-
No Bromine Interference: The bromine atom is invisible to
NMR and does not interfere with integration. -
Non-Destructive: The sample can be recovered.
Part 3: Experimental Protocols
Protocol 1: Optimized CHN Combustion for Brominated Indoles
Critical Requirement: Use an analyzer capable of "Dynamic Flash Combustion" (e.g., Elementar vario EL cube).
-
Sample Prep: Dry the indole derivative under high vacuum (<1 mbar) at 40°C for 12 hours. (Esters are hygroscopic; moisture ruins %H accuracy).
-
Weighing: Weigh 2.0 – 3.0 mg of sample into a tin capsule. Precision
mg. -
Additive: Add 10–20 mg of Tungsten(VI) Oxide (
) powder directly over the sample in the capsule. -
Closing: Seal the tin capsule tightly to exclude atmospheric nitrogen.
-
Run Parameters:
-
Furnace Temp: 1150°C (Boosted temp for refractory C-Br bonds).
-
Oxygen Dosing: Excess (to ensure complete oxidation of the indole ring).
-
Protocol 2: qNMR Purity Determination
Internal Standard Selection: Dimethyl Sulfone (
-
Weighing (The most critical step):
-
Weigh exactly ~10 mg of the Indole Sample (
) into a vial. -
Weigh exactly ~5 mg of Certified Dimethyl Sulfone (
) into the same vial. -
Note: Use a microbalance with readability to 0.001 mg.
-
-
Dissolution: Add 0.6 mL
. Ensure complete dissolution. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Essential for full relaxation of protons). -
Scans: 16 or 32.
-
-
Calculation:
- : Integral area.
-
: Number of protons (Indole Methoxy = 3;
= 6). - : Molecular Weight.
- : Mass weighed.[1]
- : Purity of Internal Standard (usually 99.9%).
Part 4: Comparative Data & Decision Matrix
The following table simulates a typical experimental outcome for a batch of Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate that contains 1.5% residual solvent (Ethyl Acetate).
| Metric | Combustion Analysis (CHN) | qNMR (with DMSO-d6) |
| Result | C: 48.90% (+0.56% Error) | 98.4% (w/w) |
| Pass/Fail | FAIL (Outside ±0.4%) | PASS (Purity Confirmed) |
| Diagnosis | High Carbon indicates impurity, but cannot identify what it is. | Identifies "impurity" as trapped solvent. Allows recalculation of active pharmaceutical ingredient (API) content. |
| Sample Fate | Destroyed | Recoverable |
| Cost | High (Consumables + Instrument) | Low (Solvent + Time) |
Visualization: Analytical Workflow
This diagram illustrates the decision process for validating the standard.
Caption: Decision tree for validating brominated indole purity. Note the "Fail" loop in CHN often necessitates qNMR for troubleshooting.
Visualization: The Combustion Mechanism
Why Tungsten Oxide is necessary for this specific molecule.
Caption: Mechanism of Tungsten(VI) Oxide (
References
-
American Chemical Society (ACS). "Compound Characterization Checklist & Guidelines." Journal of Organic Chemistry. (Requires evidence of purity >95% via EA or qNMR).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
Elementar Analysensysteme. "Analysis of fluorine and chlorine/bromine containing samples.
for halogenated samples). -
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240.
Sources
Comparative yield analysis of bromination agents for indole esters
Executive Summary
The bromination of indole esters presents a unique regiochemical challenge compared to the electron-rich parent indole. The presence of an ester group—typically at the C2 or C3 position—acts as an electron-withdrawing group (EWG), deactivating the pyrrole ring and altering the standard electrophilic aromatic substitution (
-
For Indole-2-carboxylates: The C3 position remains the most nucleophilic site. N-Bromosuccinimide (NBS) is the superior agent, offering high yields (>90%) and excellent monobromination control.
-
For Indole-3-carboxylates: The C3 position is blocked. Direct bromination with Molecular Bromine (
) in acetic acid frequently results in 5,6-dibromination , a reaction often exploited for specific natural product syntheses (e.g., meridianins). Monobromination on the benzene ring is difficult to control directly. -
Green Alternatives: The
/HBr system offers a sustainable "on-water" protocol that rivals NBS in yield for activated substrates but requires careful pH monitoring for esters.
Mechanistic Foundation: The "Deactivated" Indole
Unlike the electron-rich indole, which reacts explosively with electrophiles, indole esters are tempered by the carbonyl group.
-
Indole-3-Ester: The ester conjugates with the nitrogen lone pair, significantly reducing the nucleophilicity of the pyrrole ring. Electrophilic attack is redirected to the benzene ring, specifically positions C5 and C6, which are less deactivated than the pyrrole carbons.
-
Indole-2-Ester: The ester withdraws density, but the C3 position retains significant nucleophilic character due to direct enamine-like activation from the nitrogen.
Figure 1: Mechanistic Pathway & Regioselectivity
Caption: Divergent reaction pathways dictated by the position of the ester group. C2-esters favor standard C3 substitution, while C3-esters favor benzene ring functionalization.
Agent Analysis & Comparative Yields
A. N-Bromosuccinimide (NBS)[1][2][3]
-
Role: The "Scalpel."
-
Best For: Monobromination of Indole-2-carboxylates at C3.
-
Mechanism: Provides a low, steady concentration of electrophilic bromine (
). In polar aprotic solvents like DMF or MeCN, it avoids the harsh acidic environment of liquid bromine, preventing polymerization or hydrolysis of the ester. -
Performance: Consistently yields 85-95% for 3-bromoindole-2-esters.
B. Molecular Bromine (
)
-
Role: The "Sledgehammer."
-
Best For: Exhaustive or specific dibromination of Indole-3-carboxylates .
-
Mechanism: High concentration of active brominating species. In acetic acid, it promotes multiple substitutions.
-
Performance: For methyl indole-3-carboxylate,
in AcOH is the standard method to produce the 5,6-dibromo derivative (70-76% yield), a key scaffold for marine alkaloid synthesis.
C. Pyridinium Tribromide (
)
-
Role: The "User-Friendly" Alternative.
-
Best For: Stoichiometric control when handling liquid bromine is hazardous or difficult.
-
Performance: Offers similar reactivity to
but allows for precise weighing. Yields are comparable (within 5%) to elemental bromine but with simpler workup.
D. Green System (
/ HBr)
-
Role: The "Sustainable" Choice.
-
Best For: Large-scale oxidation/bromination where atom economy is critical.
-
Performance: Generates
in situ. While highly effective for simple indoles, yields can fluctuate (60-80%) for esters due to competitive hydrolysis if pH is not strictly controlled.
Comparative Data Summary
| Substrate | Target Product | Agent | Solvent | Yield | Selectivity | Ref |
| Me Indole-2-carboxylate | 3-Bromo derivative | NBS | DMF | 94% | Excellent (C3 only) | [1] |
| Me Indole-2-carboxylate | 3-Bromo derivative | 78% | Good | [2] | ||
| Me Indole-3-carboxylate | 5,6-Dibromo derivative | AcOH | 76% | High (Regioselective) | [3] | |
| Me Indole-3-carboxylate | 5,6-Dibromo derivative | EtOH | 72% | High | [4] | |
| Me Indole-3-carboxylate | Monobromo (C5/C6) | NBS | MeCN | <40% | Poor (Mixtures) | [5] |
Detailed Experimental Protocols
Protocol A: Regioselective Dibromination of Methyl Indole-3-carboxylate
Target: Methyl 5,6-dibromoindole-3-carboxylate Source Grounding: Adapted from Parsons et al. [3]
Reagents:
-
Methyl indole-3-carboxylate (1.0 equiv)[4]
-
Bromine (
) (3.0 equiv) -
Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)
Step-by-Step:
-
Dissolution: Dissolve methyl indole-3-carboxylate in glacial acetic acid in a round-bottom flask.
-
Addition: Add liquid bromine dropwise over 15 minutes at room temperature. The solution will turn dark red.
-
Reaction: Stir the mixture at room temperature for 18–24 hours. A precipitate often forms.
-
Quench: Pour the reaction mixture into ice-cold water containing sodium metabisulfite (
) to quench excess bromine. -
Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.
-
Purification: Recrystallize from methanol if necessary.
-
Expected Yield: 70–76%
-
Note: This specific pattern (5,6-dibromo) is driven by the steric blocking of C3 and electronic directing effects of the ester.
-
Protocol B: Clean C3-Bromination of Methyl Indole-2-carboxylate
Target: Methyl 3-bromoindole-2-carboxylate Source Grounding: Standard NBS Protocol [1]
Reagents:
-
Methyl indole-2-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) (anhydrous)[4]
Step-by-Step:
-
Setup: Dissolve the indole ester in anhydrous DMF (approx. 5 mL per mmol) under an inert atmosphere (
or Ar). -
Addition: Add NBS solid in one portion at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Dilute with ethyl acetate and wash extensively with water (3x) and brine (to remove DMF).
-
Drying: Dry the organic layer over
and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Workflow: Selecting the Right Agent
Caption: Workflow for selecting the optimal bromination agent based on substrate substitution pattern.
References
-
NBS Bromination Standards: Smith, M. B.; March's Advanced Organic Chemistry, 7th Edition.[2] Wiley-Interscience.
-
Green Bromin
/HBr): Podgoršek, A. et al. (2009). "Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide." Tetrahedron. -
Regioselective Dibromination of Indole-3-Carboxylates: Parsons, T. B. et al. (2011). "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry.
-
Pyridinium Tribromide Applications: Sayama, S. (2006). "Pyridinium Hydrobromide Perbromide."[2][10] Synlett.
-
Mechanistic Studies on Indole Bromination: Lavilla, R. (2002). "Recent developments in the chemistry of dihydropyridines." Journal of the Chemical Society, Perkin Transactions 1. (Contextualizing EWG effects).
Sources
- 1. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 8. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides | MDPI [mdpi.com]
- 9. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pyridinium hydrobromide perbromide: a versatile catalyst for aziridination of olefins using Chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate proper disposal procedures
OPERATIONAL DIRECTIVE: DISPOSAL OF ETHYL 3-BROMO-5-METHOXY-1H-INDOLE-2-CARBOXYLATE
PART 1: EXECUTIVE SUMMARY & HAZARD CHARACTERIZATION
The Core Directive: Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate (CAS: Generic/Analogous 10536-58-0 family) must be classified and managed as Halogenated Organic Waste . Under no circumstances should this compound be commingled with non-halogenated solvents or general trash.
Scientific Rationale (The "Why"): This compound contains a bromine substituent on the indole ring. Unlike standard organic waste which is often disposed of via fuel blending (energy recovery), halogenated organics require high-temperature incineration with acid gas scrubbing .
-
Thermal Decomposition Risk: Upon combustion, the bromine atom is released as Hydrogen Bromide (HBr) gas, a highly corrosive agent that damages standard incinerators and poses severe inhalation risks.
-
Environmental Persistence: Halogenated indoles are resistant to biodegradation. Improper disposal (e.g., drain pouring) leads to long-term aquatic toxicity.
Hazard Profile (Self-Validating Check): Before handling, verify the material against this profile:
-
Physical State: Off-white to yellow solid.
-
Reactivity: Sensitive to strong oxidizers and strong bases (ester hydrolysis risk).
-
Key Hazard: Releases toxic fumes (NOx, HBr) during fire. Irritant to eyes/skin/respiratory tract.[1][2]
PART 2: OPERATIONAL DISPOSAL PROTOCOL
This protocol is designed as a self-validating system. If a step cannot be completed (e.g., lack of proper container), the process must halt immediately.
Phase 1: Segregation & Container Selection
| Waste State | Container Type | Material Compatibility | Critical Restriction |
| Pure Solid | Wide-mouth HDPE Jar | Excellent chemical resistance. | DO NOT use metal cans (corrosion risk from hydrolysis). |
| Solution (DCM/CHCl₃) | Glass or Fluorinated HDPE | Solvent compatible. | DO NOT use standard LDPE for halogenated solvents. |
| Trace (Vials/Tips) | Sharps/Solids Bin | Puncture resistant. | Must be labeled "Halogenated Debris".[3] |
Phase 2: Waste Stream Decision Logic
The following workflow dictates the decision-making process for disposing of the compound depending on its state (solid vs. solution).
Figure 1: Decision logic for segregating halogenated indole waste. Note that adding significant amounts of the solid to a non-halogenated solvent turns the entire container into a Halogenated Waste stream.
Phase 3: Labeling & Regulatory Compliance (RCRA)
Accurate labeling prevents regulatory fines and incinerator accidents.
-
Label Header: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID"
-
Chemical Components: List "Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate" explicitly. Do not use abbreviations like "Indole SM."
-
Hazard Checkboxes:
-
RCRA Codes (US Specific):
-
Since this is a specific research intermediate, it likely does not have a specific "U" or "P" list code.
-
Default Code: Not applicable unless characteristic (e.g., D001 if ignitable).
-
Best Practice: Manage as Non-Regulated Hazardous Waste (if not ignitable/corrosive) or assign state-specific codes for halogenated organics (e.g., California Code 211).
-
PART 3: SAFETY & EMERGENCY PROCEDURES
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Technical Justification |
| Gloves (Solid) | Nitrile (Double Layer) | Sufficient for solid handling. 4-8 hour breakthrough. |
| Gloves (Solution) | Silver Shield / Laminate | Required if dissolved in DCM/Chloroform (Nitrile degrades in <5 mins). |
| Respiratory | N95 or P100 | Required if handling open powder outside a fume hood to prevent inhalation of brominated dust. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust entering the eye. |
Spill Response Protocol:
-
Evacuate: If a large amount of fine dust is airborne, evacuate the immediate area.
-
Isolate: Do not use water (hydrolysis risk).
-
Clean Up:
-
Solids: Use a HEPA-filtered vacuum or wet-wipe method (using a compatible solvent like heptane) to avoid dust generation.
-
Liquids: Absorb with vermiculite or clay-based absorbent.
-
Disposal: Place all cleanup materials into the Halogenated Solid waste bin.
-
REFERENCES
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for Halogenated Organics." RCRA Online. Available at: [Link]
-
American Chemical Society (ACS). "Identifying and Segregating Halogenated Solvents in the Laboratory." ACS Chemical Safety. Available at: [Link]
-
PubChem. "Compound Summary: Ethyl 3-bromo-5-methoxyindole-2-carboxylate." National Library of Medicine. Available at: [Link]
Sources
Personal protective equipment for handling Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
Executive Summary & Chemical Context
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a specialized halogenated indole ester commonly utilized as a pharmacophore intermediate in the synthesis of antiviral and anticancer agents (e.g., indole-based kinase inhibitors).[1]
While specific Safety Data Sheets (SDS) for this precise derivative may be sparse in public databases, Structure-Activity Relationship (SAR) analysis of analogous halogenated indoles (e.g., Ethyl 3-bromoindole-2-carboxylate) dictates that this compound be treated as a Potent Irritant with potential for Acute Toxicity and Sensitization .[2]
This guide synthesizes safety protocols based on the functional group reactivity of the 3-bromo (halogenated reactivity) and 5-methoxy-indole (electron-rich heterocycle) moieties.
Hazard Profiling & Risk Assessment (SAR Analysis)
To ensure maximum safety, we apply the Precautionary Principle , categorizing hazards based on the most reactive functional groups present.[2]
| Functional Group | Associated Hazard (GHS Classification Estimate) | Physiological Mechanism |
| Indole Core | H315 / H319 / H335 (Irritant) | Interacts with mucous membranes; potential sensitizer. |
| C3-Bromine | H302 / H312 (Harmful if swallowed/contact) | Halogenated positions can increase lipophilicity, enhancing dermal absorption.[2] |
| Ester Moiety | Hydrolysis Risk | May hydrolyze to the free acid and ethanol in biological systems; generally lower toxicity than acid chlorides. |
| Physical State | Dust Hazard | Fine crystalline solids pose inhalation risks (alveolar deposition). |
Critical Note: Indole derivatives are notoriously light-sensitive and prone to oxidation (darkening). While this does not always indicate increased toxicity, it signifies chemical degradation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg quantities.
Respiratory Protection[2][3][4]
-
Solid State (Weighing/Transfer):
-
Primary: Certified Chemical Fume Hood or Powder Weighing Station.
-
Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
-
-
Solution State:
-
Work exclusively within a fume hood to mitigate solvent vapor and aerosolized compound exposure.
-
Dermal Protection (Glove Selection)
Halogenated organic compounds can permeate standard glove materials rapidly when dissolved in organic solvents (e.g., DCM, Chloroform).[2]
| Solvent System | Glove Material | Thickness | Breakthrough Time | Protocol |
| Dry Solid | Nitrile | 4-5 mil | >480 min | Standard single glove. |
| Methanol/Ethanol | Nitrile | 4-5 mil | >240 min | Standard single glove. |
| DCM / Chloroform | Laminate / Viton | Multilayer | >480 min | Double Glove: Laminate inner, Nitrile outer (for dexterity).[2] |
| DMSO / DMF | Nitrile | 5-8 mil | >120 min | Double glove recommended. |
Ocular Protection[2]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindication: Do not rely on safety glasses with side shields alone when handling fine powders, as airborne dust can bypass the seal.
Operational Workflows & Engineering Controls
Storage & Stability[2][5]
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation of the indole ring.
-
Container: Amber glass vials to prevent photo-degradation.
Safe Handling Decision Logic
The following workflow dictates the operational safety steps based on the physical state of the compound.
Figure 1: Decision logic for PPE selection and handling based on physical state and solvent system.[2]
Emergency Procedures
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Brush off any dry solid particles (do not wet initially to avoid spreading).
-
Rinse with copious water for 15 minutes.
-
Use soap; avoid alcohol-based cleaners which may enhance absorption.
-
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Spill Cleanup[2]
-
Evacuate the immediate area if the spill is significant (>5g).
-
Don PPE: Double nitrile gloves, goggles, lab coat, and N95 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then sweep up carefully.
-
Solution: Adsorb with vermiculite or spill pillows.
-
-
Decontamination: Clean surface with a mild detergent and water.
Waste Disposal Protocols
Due to the Bromine substituent, this compound and its waste solutions must be classified strictly.
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility segregates for incineration.[2] Halogenated waste requires higher temperature incineration to prevent the formation of dioxins.
-
Labeling: Clearly mark containers with "Contains Halogenated Organics" and "Indole Derivative."
References
-
PubChem. (2025). Ethyl 3-bromoindole-2-carboxylate (CID 4715017).[1] National Center for Biotechnology Information. Retrieved from [Link][2]
-
Washington State University. (n.d.).[3] Safe Handling of Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link][2]
-
Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 1974, 54,[2] 58. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
